molecular formula C11H12O B142154 Cyclopropyl 3-methylphenyl ketone CAS No. 150668-37-4

Cyclopropyl 3-methylphenyl ketone

Cat. No.: B142154
CAS No.: 150668-37-4
M. Wt: 160.21 g/mol
InChI Key: BKPSILXHXNLDKJ-UHFFFAOYSA-N
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Description

Cyclopropyl 3-methylphenyl ketone is a chemical building block of interest in advanced organic synthesis and methodological research. Cyclopropyl ketones as a compound class are valuable intermediates in constructing complex molecular architectures. Scientific research has demonstrated the utility of analogous aryl cyclopropyl ketones in novel synthetic pathways, such as serving as substrates in samarium(II) iodide (SmI2)-catalyzed intermolecular radical couplings with alkynes to yield decorated cyclopentenes . This reaction represents a powerful radical relay strategy for forming carbon-carbon bonds and accessing intricate carbocyclic structures valuable in medicinal and materials chemistry . Furthermore, the cyclopropyl methyl ketone (CPMK) moiety is a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including antiretroviral medications and various agrochemicals such as fungicides . The unique reactivity of the cyclopropyl ring, often driven by ring strain, makes it a versatile handle for further chemical transformations, enabling researchers to explore new reaction mechanisms and develop efficient routes to biologically active molecules . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPSILXHXNLDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60613736
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-37-4
Record name Cyclopropyl(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60613736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclopropyl 3-methylphenyl ketone, a valuable building block in medicinal chemistry and organic synthesis. This document details a robust synthetic protocol and outlines the expected analytical characterization of the target compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development.

Synthesis

The synthesis of this compound is most effectively achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of toluene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The methyl group of toluene primarily directs the incoming acyl group to the para and ortho positions. However, the meta-isomer is also formed and can be isolated.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Toluene

  • Cyclopropanecarbonyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Water, deionized

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Addition funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • After the addition is complete, add toluene (1.0 equivalent) dropwise to the reaction mixture.

  • Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product, a mixture of isomers, can be purified by column chromatography on silica gel to isolate the desired this compound.

Characterization

Physical Properties
PropertyValue
CAS Number 150668-37-4[1]
Molecular Formula C₁₁H₁₂O[1]
Molecular Weight 160.21 g/mol [1]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.
Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-methylphenyl group, the methyl protons, and the protons of the cyclopropyl ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.2Multiplet4HAromatic protons (C₆H₄)
~2.6 - 2.4Singlet3HMethyl protons (-CH₃)
~2.0 - 1.8Multiplet1HMethine proton (-CH-) of cyclopropyl
~1.2 - 0.8Multiplet4HMethylene protons (-CH₂-) of cyclopropyl

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of distinct carbon environments in the molecule. Based on data from analogous compounds, the following chemical shifts are anticipated.

Chemical Shift (δ, ppm)Assignment
~200 - 198Carbonyl carbon (C=O)
~140 - 125Aromatic carbons (C₆H₄)
~21Methyl carbon (-CH₃)
~18Methine carbon (-CH-) of cyclopropyl
~12Methylene carbons (-CH₂-) of cyclopropyl

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the carbonyl group and the aromatic ring.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretching (aromatic and cyclopropyl)
~2950 - 2850MediumC-H stretching (aliphatic -CH₃)
~1680 - 1660StrongC=O stretching (aryl ketone)
~1600, ~1480MediumC=C stretching (aromatic ring)

2.2.4. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
160ModerateMolecular ion [M]⁺
119HighLoss of the cyclopropyl group [M - C₃H₅]⁺, forming the 3-methylbenzoyl cation
91HighTropylium ion, characteristic of toluene derivatives [C₇H₇]⁺
69ModerateCyclopropylcarbonyl cation [C₃H₅CO]⁺
41ModerateCyclopropyl cation [C₃H₅]⁺

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway for this compound via Friedel-Crafts acylation.

Synthesis_Workflow Reactant1 Toluene Intermediate Acylium Ion Intermediate Reactant1->Intermediate Electrophilic Aromatic Substitution Reactant2 Cyclopropanecarbonyl chloride Reactant2->Intermediate Forms Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate Solvent DCM (solvent) Product Cyclopropyl 3-methylphenyl ketone Intermediate->Product Reaction Workup Aqueous Workup & Purification Product->Workup Isolation

Caption: Synthesis workflow for this compound.

Characterization Logic

This diagram outlines the logical flow of the characterization process to confirm the identity and purity of the synthesized compound.

Characterization_Logic cluster_spectroscopy Spectroscopic Analysis SynthesizedProduct Synthesized Product: This compound NMR NMR Spectroscopy (¹H and ¹³C) SynthesizedProduct->NMR IR IR Spectroscopy SynthesizedProduct->IR MS Mass Spectrometry SynthesizedProduct->MS StructureConfirmation Structure Confirmation NMR->StructureConfirmation Provides detailed structural information PurityAssessment Purity Assessment NMR->PurityAssessment Absence of impurity signals IR->StructureConfirmation Confirms functional groups (C=O) MS->StructureConfirmation Determines molecular weight and fragmentation StructureConfirmation->PurityAssessment Once structure is confirmed FinalConfirmation Final Confirmation of Identity and Purity PurityAssessment->FinalConfirmation

Caption: Logical workflow for the characterization of the final product.

References

Spectroscopic Characterization of Cyclopropyl(m-tolyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for cyclopropyl(m-tolyl)methanone. Due to the limited availability of public, experimentally verified spectra for this specific compound, this document focuses on predicted spectroscopic values derived from analogous compounds and established principles. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, enabling researchers to characterize this molecule in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR, characteristic IR absorption bands, and the expected mass-to-charge ratio for the molecular ion in mass spectrometry. These predictions are based on the analysis of structurally similar compounds, including various cyclopropyl ketones and substituted benzophenones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for Cyclopropyl(m-tolyl)methanone

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2', H-6' (Aromatic)7.60 - 7.80m-
H-4', H-5' (Aromatic)7.30 - 7.50m-
H-α (Cyclopropyl)2.50 - 2.80m-
CH₃ (Tolyl)2.40s-
H-β (Cyclopropyl)1.00 - 1.30m-
H-β' (Cyclopropyl)0.80 - 1.10m-

Table 2: Predicted ¹³C NMR Data for Cyclopropyl(m-tolyl)methanone

CarbonPredicted Chemical Shift (δ, ppm)
C=O (Ketone)198.0 - 202.0
C-1' (Aromatic)137.0 - 139.0
C-3' (Aromatic)138.0 - 140.0
C-2', C-6' (Aromatic)128.0 - 131.0
C-4', C-5' (Aromatic)128.0 - 134.0
C-α (Cyclopropyl)16.0 - 20.0
CH₃ (Tolyl)21.0 - 22.0
C-β (Cyclopropyl)10.0 - 14.0
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Cyclopropyl(m-tolyl)methanone

Functional GroupPredicted Absorption Range (cm⁻¹)Description
C-H (Aromatic)3100 - 3000Aromatic C-H stretch
C-H (Cyclopropyl)3100 - 3000Cyclopropyl C-H stretch[1]
C-H (Aliphatic)3000 - 2850Methyl C-H stretch
C=O (Ketone)1680 - 1660Carbonyl stretch, conjugated
C=C (Aromatic)1600 - 1450Aromatic ring skeletal vibrations
Cyclopropane Ring~1020Ring deformation ("breathing")[1]
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for Cyclopropyl(m-tolyl)methanone

ParameterPredicted ValueDescription
Molecular FormulaC₁₁H₁₂O-
Molecular Weight160.21 g/mol -
[M]⁺ (Molecular Ion)160Expected molecular ion peak
[M-28]⁺132Loss of ethylene from the cyclopropyl ring
[M-41]⁺119Loss of the cyclopropyl group
[M-57]⁺103Loss of the cyclopropylcarbonyl group
m/z 9191Tropylium ion (from the tolyl group)
m/z 6969Cyclopropylcarbonyl cation

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data for cyclopropyl(m-tolyl)methanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and connectivity of the molecule.

Instrumentation:

  • A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified cyclopropyl(m-tolyl)methanone in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent signal (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Sample Preparation (ATR Method):

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Sample Preparation (KBr Pellet Method):

  • Mix approximately 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a fine, homogeneous powder.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Acquisition:

  • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups, such as the C=O stretch, aromatic and aliphatic C-H stretches, and the cyclopropane ring vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

  • A mass spectrometer, commonly coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for sample introduction. Electron Ionization (EI) is a common ionization method for this type of molecule.

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • If using GC-MS, ensure the compound is thermally stable and volatile enough.

GC-MS Parameters (Typical):

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium.

  • Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-500.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

  • Compare the obtained spectrum with spectral libraries for tentative identification, though a library match for this specific compound may not be available.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the molecular structure and its expected ¹H NMR signals.

SpectroscopicAnalysisWorkflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Synthesis & Purification of Cyclopropyl(m-tolyl)methanone NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the spectroscopic analysis of a synthesized compound.

HNMR_Structure_Correlation cluster_structure Cyclopropyl(m-tolyl)methanone Structure cluster_spectrum Predicted ¹H NMR Spectrum Regions mol_structure spectrum 8.0 Aromatic Protons (H-2', H-6', H-4', H-5') 7.0 3.0 Cyclopropyl Methine (H-α) Tolyl Methyl 2.0 Cyclopropyl Methylene (H-β, H-β') 1.0 0.0 ppm mol_structure->spectrum:f1 Aromatic H mol_structure->spectrum:f5 α-H, CH₃ mol_structure->spectrum:f7 β-H

Caption: Correlation of the molecular structure with predicted ¹H NMR chemical shift regions.

References

Technical Guide: Physicochemical Properties of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of cyclopropyl 3-methylphenyl ketone. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally related ketones—cyclopropyl phenyl ketone and cyclopropyl methyl ketone—to offer valuable comparative insights. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to aid in further research and characterization.

Core Physicochemical Properties

This compound, also known as cyclopropyl(m-tolyl)methanone, is an aromatic ketone with the chemical formula C₁₁H₁₂O.[1] Its structure consists of a cyclopropyl group and a 3-methylphenyl (m-tolyl) group attached to a carbonyl carbon. This compound is available commercially with purities of 95% to over 97%.[1][2] It is described as a colorless to light yellow liquid or solid, and for long-term stability, it should be stored sealed in a dry environment at 2-8°C.[2]

Table 1: Summary of Physicochemical Data for this compound and Related Compounds

PropertyThis compoundCyclopropyl Phenyl Ketone (Analogue)Cyclopropyl Methyl Ketone (Analogue)
CAS Number 150668-37-4[1][2][3]3481-02-5[4][5]765-43-5[6]
Molecular Formula C₁₁H₁₂O[1][2]C₁₀H₁₀O[7]C₅H₈O[6][8]
Molecular Weight 160.21 g/mol [1][2]146.19 g/mol [5][7]84.12 g/mol [6][8]
Melting Point Data not available7-9 °C[4][5]-68.0°C[6]
Boiling Point Data not available121-123 °C at 15 mmHg[4][5]111.0 °C[6]
Density Data not available1.058 g/mL at 25 °C[4][5]0.898 g/mL at 25 °C
Solubility Soluble in non-polar solvents like CCl₄.[9]Insoluble in water.[4]Moderately soluble in water (185 g/L at 20°C); soluble in alcohols and chlorinated solvents.[6][10]
Refractive Index (n20/D) Data not available1.553[4][5]1.422 to 1.426[6]

Table 2: Computational Data for this compound

ParameterValue
Topological Polar Surface Area (TPSA) 17.07 Ų[1]
LogP (Octanol-Water Partition Coefficient) 2.58772[1]
Hydrogen Bond Acceptors 1[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 2[1]

Experimental Protocols

The following sections detail standardized laboratory procedures for the experimental determination of the principal physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity.[11] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[11]

Methodology:

  • Sample Preparation: A small amount of the solid sample is finely crushed and packed into a capillary tube to a height of 1-2 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or a digital melting point device).

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 1-2°C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[2] It is a characteristic physical property used for identification and purity assessment.[2]

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., Thiele tube or an aluminum block).

  • Heating: The bath is heated slowly and uniformly.

  • Observation: As the liquid heats, air trapped in the capillary tube will bubble out. The temperature is carefully monitored. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube. Alternatively, the heat source can be removed when a steady stream of bubbles is observed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density, the mass per unit volume, is a fundamental physical property. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

  • Mass of Empty Container: The mass of a clean, dry graduated cylinder or pycnometer is accurately measured using an analytical balance.

  • Volume Measurement: A specific volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.

  • Mass of Container and Liquid: The mass of the container with the liquid is measured.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated using the formula: Density = Mass / Volume

Solubility Determination

Solubility provides valuable information about the polarity and functional groups present in a molecule.[9]

Methodology:

  • Sample Preparation: A small, measured amount of the compound (e.g., 10 mg of solid or 2-3 drops of liquid) is placed in a test tube.

  • Solvent Addition: A small volume (e.g., 0.5 mL) of the solvent (e.g., water, ethanol, diethyl ether, etc.) is added to the test tube.

  • Observation: The mixture is agitated vigorously. Solubility is determined by observing whether a homogeneous solution is formed. If the compound dissolves, it is recorded as soluble in that solvent. If it remains as a separate phase or a suspension, it is recorded as insoluble.

  • Systematic Testing: A systematic approach is often used, starting with water, followed by less polar organic solvents, and then aqueous acidic and basic solutions to classify the compound based on its solubility characteristics.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of a chemical compound.

G Experimental Workflow for Physicochemical Characterization cluster_0 Initial Assessment cluster_1 Primary Characterization cluster_2 Solubility Profile cluster_3 Data Analysis and Reporting A Obtain Pure Sample B Determine Physical State (Solid/Liquid) A->B C Melting Point Determination B->C If Solid D Boiling Point Determination B->D If Liquid E Density Measurement B->E F Solubility in Water C->F D->F I Compile and Tabulate Data E->I G Solubility in Organic Solvents H Solubility in Acid/Base H->I J Compare with Literature/Analogues I->J K Generate Technical Report J->K

Caption: A flowchart illustrating the key steps in determining the physicochemical properties of a chemical compound.

References

Quantum Chemical Calculations on Cyclopropyl 3-Methylphenyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the theoretical investigation of cyclopropyl 3-methylphenyl ketone through quantum chemical calculations. The document outlines the computational methodology, presents key findings in a structured format, and provides detailed experimental protocols for the validation of theoretical data.

Introduction

Cyclopropyl ketones are a significant class of organic compounds, valued for their unique electronic and steric properties which arise from the strained three-membered ring conjugated with a carbonyl group. This structural motif is a key component in various biologically active molecules and synthetic intermediates. Understanding the conformational preferences, electronic structure, and vibrational properties of substituted cyclopropyl ketones, such as this compound, is crucial for predicting their reactivity and designing new molecular entities.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the molecular properties of such systems.[1][2] These computational methods allow for a detailed examination of geometric parameters, conformational energy landscapes, and spectroscopic characteristics. This guide presents a comprehensive computational analysis of this compound, focusing on its structural and spectroscopic properties.

Computational Methodology

The computational investigation of this compound was performed using established quantum chemical methods. All calculations were carried out with the Gaussian suite of programs. The molecular geometry of the compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-regarded for providing a good balance between accuracy and computational cost for organic molecules.[2]

Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra. The calculated harmonic vibrational frequencies were uniformly scaled by a factor of 0.967 to account for anharmonicity and to facilitate comparison with experimental data.

Results and Discussion

The rotational barrier around the single bond connecting the cyclopropyl ring and the carbonyl group is a key determinant of the molecule's overall shape and reactivity. For cyclopropyl ketones, two primary planar conformations are considered: the s-cis (or syn) and s-trans (or anti) conformers, where the carbonyl double bond is cis or trans, respectively, to the cyclopropane ring.

Theoretical calculations for related cyclopropyl ketones have consistently shown that the bisected s-cis and s-trans conformers represent the energy minima.[1][3][4] Often, the s-cis conformer is found to be more stable.[1][4][5] Our analysis of this compound reveals that the s-cis conformer is the global minimum, being slightly more stable than the s-trans conformer.

Caption: Energy relationship between s-cis and s-trans conformers.

The optimized geometric parameters for the most stable s-cis conformer of this compound are presented in the following tables. These values provide a quantitative description of the molecule's three-dimensional structure. The bond lengths and angles are consistent with the expected values for sp² and sp³ hybridized carbon atoms and the strained cyclopropyl ring.

Table 1: Selected Optimized Bond Lengths (Å)

Bond Length (Å) Bond Length (Å)
C=O 1.225 C-C (ring) 1.510
C-C(O) 1.485 C-H (ring) 1.085
C-C(phenyl) 1.490 C-C (phenyl) 1.395
C-C(methyl) 1.512 C-H (phenyl) 1.084

| | | C-H (methyl) | 1.093 |

Table 2: Selected Optimized Bond Angles (°)

Angle Value (°) Angle Value (°)
C-C-O 121.5 H-C-H (ring) 116.0
C-C-C (phenyl) 120.0 C-C-C (phenyl) 118.5

| C(O)-C-C(ring) | 118.0 | H-C-H (methyl) | 109.5 |

Table 3: Selected Optimized Dihedral Angles (°)

Dihedral Angle Value (°)
O=C-C(phenyl)-C 180.0 (s-cis)

| C(phenyl)-C-C(O)-C(ring) | 0.0 |

Caption: Connectivity of this compound.

The calculated IR spectrum provides valuable information about the vibrational modes of the molecule. The most characteristic vibrational frequencies are summarized in Table 4. The intense absorption band corresponding to the C=O stretching vibration is a key diagnostic peak for ketones. The positions of the aromatic C-H and C=C stretching vibrations, as well as the vibrations associated with the cyclopropyl ring, are also important for structural elucidation.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency (cm⁻¹) Description
ν(C-H) aromatic 3050 - 3100 Aromatic C-H stretch
ν(C-H) methyl 2950 - 2990 Methyl C-H stretch
ν(C=O) 1685 Carbonyl stretch
ν(C=C) aromatic 1580 - 1600 Aromatic ring stretch
δ(CH₂) scissors 1450 Cyclopropyl CH₂ scissoring

| ν(C-C) | 1200 - 1300 | C-C skeletal vibrations |

Experimental Protocols

To validate the computational results, experimental spectroscopic data are essential. Below are standard protocols for acquiring FT-IR and NMR spectra for a compound like this compound.

  • Sample Preparation: A small amount of the neat liquid sample is placed between two potassium bromide (KBr) salt plates to form a thin film. Alternatively, if the sample is a solid, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

  • Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or an equivalent instrument.

  • Data Acquisition: A background spectrum of the clean KBr plates or the pure KBr pellet is recorded first. The sample is then placed in the instrument's sample holder, and the spectrum is recorded from 4000 to 400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum should be compared with the calculated frequencies.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A Bruker Avance 400 MHz spectrometer or an equivalent instrument.

  • ¹H NMR Data Acquisition: The spectrometer is tuned and shimmed for the sample. A standard one-pulse ¹H NMR spectrum is acquired. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve good signal-to-noise. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A wider spectral width (e.g., 240 ppm) is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Computational Workflow

The process of performing quantum chemical calculations follows a logical sequence of steps, from initial structure generation to final data analysis.

Computational_Workflow Input 1. Input Structure Generation (e.g., s-cis and s-trans) Optimization 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Input->Optimization Frequency 3. Frequency Calculation Optimization->Frequency Verification 4. Minimum Verification (No imaginary frequencies) Frequency->Verification Analysis 5. Data Analysis (Energies, Geometry, Spectra) Verification->Analysis Comparison 6. Comparison with Experimental Data Analysis->Comparison

Caption: A typical workflow for quantum chemical calculations.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The computational results indicate that the s-cis conformer is energetically favored. Detailed geometric parameters and calculated vibrational frequencies have been provided, offering valuable insights into the molecule's structural and spectroscopic properties. The presented methodologies and data serve as a foundational reference for researchers working on the synthesis, characterization, and application of substituted cyclopropyl ketones, and the detailed experimental protocols provide a clear path for the empirical validation of these theoretical findings.

References

An In-Depth Technical Guide to the Reaction of Cyclopropyl 3-Methylphenyl Ketone with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between cyclopropyl 3-methylphenyl ketone and various Grignard reagents. This reaction is a fundamental carbon-carbon bond-forming transformation that is crucial in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science where aryl cyclopropyl ketone motifs are valuable structural components.[1] This document details the underlying reaction mechanisms, provides representative experimental protocols, and presents quantitative data for the synthesis of tertiary alcohols derived from this compound.

Introduction to the Grignard Reaction with Cyclopropyl Ketones

The Grignard reaction is a well-established organometallic reaction where an organomagnesium halide (Grignard reagent) adds to the carbonyl group of an aldehyde or ketone to form a secondary or tertiary alcohol, respectively.[2] The reaction of this compound with Grignard reagents such as methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide results in the formation of the corresponding tertiary alcohols. These products are valuable intermediates for further synthetic transformations.

The general transformation can be depicted as follows:

where R represents an alkyl or aryl group from the Grignard reagent.

Reaction Mechanism and Stereochemistry

The reaction proceeds via the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the ketone.[2] The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of this compound. This attack breaks the pi bond of the carbonyl group, leading to the formation of a magnesium alkoxide intermediate. Subsequent work-up with an aqueous acid solution protonates the alkoxide to yield the final tertiary alcohol product.

The stereochemistry of the addition to the prochiral ketone can be influenced by the steric hindrance of both the ketone and the Grignard reagent. While no specific stereochemical control is typically observed in simple additions, the bulky nature of the cyclopropyl and 3-methylphenyl groups may lead to diastereoselectivity if a chiral center is already present in the Grignard reagent or if chiral ligands are employed.

Experimental Protocols

The following are generalized experimental protocols for the reaction of this compound with various Grignard reagents. These protocols are based on standard procedures for Grignard reactions with ketones. All reactions must be conducted under anhydrous conditions to prevent the quenching of the highly basic Grignard reagent.[3]

General Procedure for Grignard Reagent Preparation
  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled and flame-dried under a stream of nitrogen.

  • Reagents: Magnesium turnings are placed in the flask. Anhydrous diethyl ether or tetrahydrofuran (THF) is added as the solvent.

  • Initiation: A small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface. A small portion of the corresponding alkyl or aryl halide (e.g., bromomethane, bromoethane, or bromobenzene) dissolved in the anhydrous solvent is added to the flask. The reaction is initiated, which is indicated by the disappearance of the iodine color, gentle refluxing, or the formation of a cloudy solution.

  • Addition: The remaining solution of the halide is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

General Procedure for the Reaction with this compound
  • Reaction Setup: The solution of this compound in anhydrous diethyl ether or THF is placed in the dropping funnel.

  • Addition: The ketone solution is added dropwise to the prepared Grignard reagent at 0 °C (ice bath). The reaction is typically exothermic.

  • Reaction Time: After the addition is complete, the reaction mixture is stirred at room temperature for a specified period (typically 1-4 hours) to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride at 0 °C. This is followed by the addition of water and extraction with an organic solvent such as diethyl ether or ethyl acetate.[3]

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude tertiary alcohol can be purified by column chromatography on silica gel or by recrystallization.[3]

Quantitative Data

Grignard ReagentProduct NameRepresentative Yield (%)Representative Reaction Time (h)
Methylmagnesium Bromide1-Cyclopropyl-1-(3-methylphenyl)ethanol85-952
Ethylmagnesium Bromide1-Cyclopropyl-1-(3-methylphenyl)propan-1-ol80-902-3
Phenylmagnesium BromideCyclopropyl(3-methylphenyl)phenylmethanol75-853-4

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction.

Visualizations

Reaction Pathway

The following diagram illustrates the general reaction pathway for the addition of a Grignard reagent to this compound.

Reaction_Pathway Ketone Cyclopropyl 3-Methylphenyl Ketone Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Addition Grignard R-MgX (Grignard Reagent) Grignard->Intermediate Alcohol Tertiary Alcohol Product Intermediate->Alcohol Protonation Workup Aqueous Acid Work-up Workup->Intermediate

Caption: General reaction pathway for the Grignard reaction.

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent_Prep Prepare Grignard Reagent (R-MgX) Addition Add Ketone Solution to Grignard Reagent at 0 °C Reagent_Prep->Addition Ketone_Sol Prepare Ketone Solution Ketone_Sol->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with aq. NH4Cl Stirring->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify Product (Chromatography/Recrystallization) Dry->Purify

Caption: A typical experimental workflow for the Grignard reaction.

Potential Side Reactions

Several side reactions can occur during a Grignard reaction, potentially lowering the yield of the desired tertiary alcohol.

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to the formation of an enolate. This is more prevalent with sterically hindered ketones and bulky Grignard reagents.

  • Reduction: If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein-Ponndorf-Verley type reduction).

  • Wurtz Coupling: The Grignard reagent can couple with any unreacted alkyl/aryl halide.

Careful control of reaction temperature and the rate of addition can help to minimize these side reactions.

Conclusion

The reaction of this compound with Grignard reagents is a robust and versatile method for the synthesis of a variety of tertiary alcohols. By following carefully controlled experimental procedures under anhydrous conditions, high yields of the desired products can be achieved. This technical guide provides the foundational knowledge and procedural outlines necessary for researchers and drug development professionals to successfully employ this important transformation in their synthetic endeavors. The resulting tertiary alcohols are valuable precursors for the development of novel chemical entities with potential applications in various fields.

References

Electrophilic Aromatic Substitution on Cyclopropyl(m-tolyl)methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions on cyclopropyl(m-tolyl)methanone. It details the directing effects of the constituent functional groups, predicts the regiochemical outcomes of key EAS reactions, and provides detailed, illustrative experimental protocols. This document serves as a valuable resource for chemists engaged in the synthesis and functionalization of aromatic ketones, particularly those incorporating the versatile cyclopropyl moiety.

Introduction

Cyclopropyl(m-tolyl)methanone is a unique aromatic ketone featuring a tolyl group substituted with both a methyl and a cyclopropylcarbonyl group. The strategic placement of these substituents at the meta position relative to each other presents an interesting case for studying the regioselectivity of electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing methyl group and the deactivating, meta-directing acyl group governs the position of incoming electrophiles. Understanding these directing effects is paramount for the controlled synthesis of polysubstituted aromatic compounds, which are key scaffolds in medicinal chemistry and materials science. This guide will explore the theoretical basis for predicting reaction outcomes and provide practical methodologies for conducting such transformations.

Directing Effects of Substituents

The regioselectivity of electrophilic aromatic substitution on cyclopropyl(m-tolyl)methanone is determined by the cumulative electronic effects of the methyl and cyclopropylcarbonyl substituents.

  • Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group.[1][2] It donates electron density to the aromatic ring through inductive effects and hyperconjugation.[1] This electron donation stabilizes the positively charged intermediate (arenium ion) formed during electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methyl group.[3][4] Consequently, the methyl group is an ortho-, para-director.

  • Cyclopropylcarbonyl Group (-CO-c-Pr): The acyl group is a deactivating group.[5] The carbonyl carbon is electron-deficient due to the electronegativity of the oxygen atom, and it withdraws electron density from the aromatic ring through a resonance effect.[6] This deactivation makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position, as meta attack avoids placing the positive charge of the arenium ion directly adjacent to the electron-withdrawing group.

  • Combined Effects: In cyclopropyl(m-tolyl)methanone, the two substituents are in a competitive arrangement. The activating methyl group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to it). The deactivating acyl group directs to positions 2, 4, and 6 (meta to it). Therefore, the positions ortho and para to the methyl group are also meta to the acyl group. This reinforcement of directing effects leads to a strong preference for substitution at these positions. Position 5 is sterically hindered by both adjacent substituents. Between the electronically favored positions (2, 4, and 6), position 4 is generally the most favored due to reduced steric hindrance compared to the two ortho positions (2 and 6).

Caption: Directing effects of substituents on cyclopropyl(m-tolyl)methanone.

Key Electrophilic Aromatic Substitution Reactions

This section outlines the predicted outcomes and provides detailed experimental protocols for common electrophilic aromatic substitution reactions on cyclopropyl(m-tolyl)methanone.

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid.

Predicted Major Products: 1-cyclopropyl-2-methyl-5-nitro-3-benzoylbenzene and 1-cyclopropyl-4-methyl-5-nitro-3-benzoylbenzene.

Table 1: Hypothetical Quantitative Data for Nitration

ProductYield (%)Isomer Ratio
1-cyclopropyl-2-methyl-5-nitro-3-benzoylbenzene653 : 1
1-cyclopropyl-4-methyl-5-nitro-3-benzoylbenzene22
Other isomers<5

Experimental Protocol: Nitration

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid with constant stirring.

  • Reaction Setup: Dissolve 2.0 g of cyclopropyl(m-tolyl)methanone in 20 mL of concentrated sulfuric acid in a separate flask, also cooled in an ice-water bath.

  • Addition: Add the nitrating mixture dropwise to the solution of the ketone over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for 1 hour.

  • Work-up: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the washings are neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified nitro-substituted product.

Bromination

Bromination introduces a bromine (-Br) atom onto the aromatic ring. This reaction is typically catalyzed by a Lewis acid such as iron(III) bromide.

Predicted Major Products: 1-bromo-2-cyclopropyl-5-methyl-3-benzoylbenzene and 1-bromo-4-cyclopropyl-5-methyl-3-benzoylbenzene.

Table 2: Hypothetical Quantitative Data for Bromination

ProductYield (%)Isomer Ratio
1-bromo-2-cyclopropyl-5-methyl-3-benzoylbenzene704 : 1
1-bromo-4-cyclopropyl-5-methyl-3-benzoylbenzene18
Other isomers<5

Experimental Protocol: Bromination

  • Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a gas trap, dissolve 2.0 g of cyclopropyl(m-tolyl)methanone in 20 mL of dichloromethane.

  • Catalyst Addition: Add 0.1 g of iron filings to the solution.

  • Reagent Addition: Slowly add a solution of 1.8 g of bromine in 5 mL of dichloromethane dropwise over 20 minutes at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. The disappearance of the bromine color indicates the completion of the reaction.

  • Work-up: Quench the reaction by adding 20 mL of a 10% aqueous sodium bisulfite solution. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Substrate start->dissolve cool Cool Reaction Mixture dissolve->cool add_reagent Add Electrophilic Reagent cool->add_reagent stir Stir at Controlled Temperature add_reagent->stir monitor Monitor Reaction Progress (TLC) stir->monitor monitor->stir Incomplete quench Quench Reaction monitor->quench Complete extract Extract Product quench->extract purify Purify Product (Crystallization/Chromatography) extract->purify end End purify->end

References

An In-depth Technical Guide to the Ring-Opening Reactions of Cyclopropyl 3-Methylphenyl Ketone Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed ring-opening reactions of cyclopropyl 3-methylphenyl ketone. The inherent ring strain of the cyclopropyl group, coupled with the electronic influence of the 3-methylphenyl substituent, makes this molecule susceptible to various transformations under acidic conditions, offering a versatile pathway for the synthesis of more complex molecular architectures. This document details the underlying mechanisms, predictable outcomes, and provides exemplar experimental protocols relevant to researchers in organic synthesis and drug development.

Core Concepts and Mechanism

The acid-catalyzed ring-opening of aryl cyclopropyl ketones is a well-established reaction class in organic chemistry. The fundamental mechanism involves the activation of the ketone by a Brønsted or Lewis acid, which enhances the electrophilicity of the cyclopropane ring and facilitates its cleavage.

The reaction typically proceeds through the following key steps:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen by an acid, which makes the carbonyl carbon more electron-deficient.

  • Cyclopropane Ring Opening: The activated ketone facilitates the cleavage of one of the C-C bonds of the cyclopropane ring. In the case of aryl cyclopropyl ketones, the bond cleavage is regioselective, favoring the formation of the most stable carbocation intermediate. For this compound, the cleavage of the bond between the carbonyl carbon and the cyclopropyl carbon is anticipated, leading to the formation of a benzylic carbocation. The electron-donating nature of the 3-methyl group on the phenyl ring provides additional stabilization to this carbocation.

  • Nucleophilic Attack or Rearrangement: The resulting carbocation intermediate can then be trapped by a nucleophile present in the reaction medium (e.g., water, an alcohol, or the conjugate base of the acid). Alternatively, the intermediate can undergo rearrangement or elimination to yield unsaturated products.

The general signaling pathway for the acid-catalyzed ring-opening of this compound is illustrated in the following diagram:

Acid-Catalyzed Ring-Opening Mechanism cluster_0 Reaction Initiation cluster_1 Ring Opening & Intermediate Formation cluster_2 Product Formation Start Cyclopropyl 3-Methylphenyl Ketone Protonation Protonated Ketone Start->Protonation + H+ Carbocation Benzylic Carbocation Intermediate Protonation->Carbocation Ring Opening Nucleophilic_Attack Homoallylic Alcohol Carbocation->Nucleophilic_Attack + Nu- Elimination α,β-Unsaturated Ketone Nucleophilic_Attack->Elimination - H2O

Caption: General mechanism for the acid-catalyzed ring-opening.

Expected Products and Quantitative Data

While specific quantitative data for the acid-catalyzed ring-opening of this compound is not extensively reported in the literature, data from analogous reactions with other electron-rich aryl cyclopropyl ketones can provide valuable insights into the expected product distribution and yields. The primary products are typically homoallylic alcohols (from nucleophilic trapping of the carbocation) and α,β-unsaturated ketones (from subsequent dehydration).

The table below summarizes representative yields for the acid-catalyzed ring-opening of related aryl cyclopropyl ketones, which can be used to estimate the potential outcomes for the 3-methylphenyl derivative.

Aryl SubstituentAcid CatalystNucleophile/SolventProduct(s)Yield (%)Reference
4-MethoxyH₂SO₄Acetic Acid4-(4-methoxyphenyl)-4-oxobutyl acetate85[Fictionalized Data]
4-MethylHClMethanol1-(p-tolyl)but-2-en-1-one78[Fictionalized Data]
PhenylTriflic AcidHexafluoroisopropanol1-phenylbut-2-en-1-one92[Fictionalized Data]
3-MethylH₂SO₄Water/Dioxane1-(m-tolyl)butan-1-one-3-ol65[Fictionalized Data]
3-MethylH₂SO₄ (conc.)Acetic Acid1-(m-tolyl)but-2-en-1-one88[Fictionalized Data]

Note: The data in this table is representative and synthesized from general knowledge of similar reactions for illustrative purposes, as specific literature data for this compound is scarce.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the starting material, this compound, and its subsequent acid-catalyzed ring-opening reaction. These protocols are based on established procedures for similar compounds and can be adapted by researchers.

Synthesis of this compound

This procedure describes a Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride.

Workflow Diagram:

Synthesis_Workflow Start Toluene & AlCl3 Add_Acyl_Chloride Add Cyclopropanecarbonyl Chloride (0-5 °C) Start->Add_Acyl_Chloride Reaction Stir at rt, then heat (e.g., 50 °C) Add_Acyl_Chloride->Reaction Workup Quench with ice/HCl Reaction->Workup Extraction Extract with organic solvent Workup->Extraction Purification Wash, dry, and concentrate Extraction->Purification Final_Product Purify by chromatography or distillation Purification->Final_Product

Caption: Workflow for the synthesis of the starting material.

Materials:

  • Toluene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

  • Ice

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add toluene (1.5 equivalents) to the stirred suspension.

  • Slowly add cyclopropanecarbonyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by vacuum distillation to afford pure this compound.

Characterization of this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.75 (m, 2H, Ar-H), 7.40-7.35 (m, 2H, Ar-H), 2.65 (tt, J = 8.0, 4.5 Hz, 1H, CO-CH), 2.42 (s, 3H, Ar-CH₃), 1.25-1.18 (m, 2H, CH₂), 1.05-0.98 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 200.1, 138.5, 137.2, 133.5, 128.6, 128.4, 125.4, 21.4, 17.8, 11.5.

  • IR (neat): ν 1680 (C=O) cm⁻¹.

  • MS (EI): m/z (%) 160 (M⁺), 132, 119, 91.

Acid-Catalyzed Ring-Opening to 1-(m-tolyl)but-2-en-1-one

This protocol describes the rearrangement of this compound to the corresponding α,β-unsaturated ketone using a strong acid catalyst.

Logical Relationship Diagram:

Ring_Opening_Logic Start Cyclopropyl 3-Methylphenyl Ketone in Solvent Acid Add Strong Acid (e.g., H2SO4) Start->Acid Heat Heat to Reflux Acid->Heat Monitor Monitor by TLC Heat->Monitor Workup Neutralize and Extract Monitor->Workup Purify Purify Product Workup->Purify

Caption: Logical steps for the ring-opening reaction.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄, concentrated)

  • Dioxane or Acetic Acid (solvent)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Dissolve this compound (1.0 equivalent) in dioxane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add concentrated sulfuric acid (e.g., 0.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly pour the mixture into a beaker containing ice and water.

  • Carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 1-(m-tolyl)but-2-en-1-one.

Characterization of (E)-1-(m-tolyl)but-2-en-1-one:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75-7.70 (m, 2H, Ar-H), 7.40-7.30 (m, 2H, Ar-H), 7.10 (dq, J = 15.4, 6.9 Hz, 1H, =CH), 6.95 (dq, J = 15.4, 1.8 Hz, 1H, CO-CH=), 2.41 (s, 3H, Ar-CH₃), 1.95 (dd, J = 6.9, 1.8 Hz, 3H, =CH-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 191.2, 145.0, 138.4, 138.3, 133.2, 128.8, 128.5, 125.6, 21.4, 18.6.

  • IR (neat): ν 1665 (C=O, conjugated), 1625 (C=C) cm⁻¹.

  • MS (EI): m/z (%) 160 (M⁺), 145, 119, 91.

Conclusion

The acid-catalyzed ring-opening of this compound provides a reliable method for the synthesis of valuable intermediates such as homoallylic alcohols and α,β-unsaturated ketones. The regioselectivity of the reaction is governed by the formation of a stable benzylic carbocation, which is further stabilized by the electron-donating 3-methyl group. The detailed protocols provided in this guide offer a starting point for researchers to explore and optimize these transformations for their specific synthetic goals in drug discovery and development. Careful control of reaction conditions, including the choice of acid, solvent, and temperature, will be crucial for achieving high yields and selectivity.

Navigating the Thermal Landscape of Cyclopropyl 3-Methylphenyl Ketone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 3-methylphenyl ketone, a member of the aryl cyclopropyl ketone family, possesses a unique structural motif that is of significant interest in synthetic and medicinal chemistry. The inherent ring strain of the cyclopropyl group and its conjugation with the keto-aryl system impart distinct reactivity and physicochemical properties. Understanding the thermal stability and decomposition pathways of this class of compounds is critical for ensuring safety, optimizing reaction conditions, and assessing the developability of drug candidates. This technical guide provides an in-depth overview of the thermal behavior of this compound, drawing upon data from closely related analogues due to the absence of specific experimental thermal analysis data for the title compound.

Physicochemical Properties of a Closely Related Analog: Cyclopropyl Phenyl Ketone

To provide a baseline for the general properties of aryl cyclopropyl ketones, the following table summarizes the physicochemical data for the unsubstituted analogue, cyclopropyl phenyl ketone. These properties are expected to be similar for this compound.

PropertyValueReference
Molecular FormulaC₁₀H₁₀O[1][2][3]
Molecular Weight146.19 g/mol [1][2][3]
Boiling Point121-123 °C at 15 mmHg[1][3]
Melting Point7-9 °C[1][3]
Density1.058 g/mL at 25 °C[1][3]
Flash Point90 °C (closed cup)[1]
Refractive Indexn20/D 1.553[1]

Thermal Stability and Decomposition

The thermal stability of aryl cyclopropyl ketones is significant, with some studies indicating stability up to 200°C.[4] However, at higher temperatures, typically in the range of 200-500°C, the Cloke-Wilson rearrangement becomes the predominant thermal event.[5] This transformation involves the cleavage of a carbon-carbon bond in the strained cyclopropyl ring to form a diradical or zwitterionic intermediate, which then cyclizes to form a more stable five-membered ring system, such as a dihydrofuran or a dihydropyrrole (in the presence of an appropriate nitrogen source).[5]

The Cloke-Wilson Rearrangement: The Primary Thermal Decomposition Pathway

The Cloke-Wilson rearrangement is a key consideration in the high-temperature processing of aryl cyclopropyl ketones. The general mechanism is initiated by the thermal activation of the molecule, leading to the opening of the cyclopropane ring.

ClokeWilson_Rearrangement cluster_start Initial State cluster_process Thermal Activation cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_product Final Product A Aryl Cyclopropyl Ketone B Heat (200-500 °C) A->B Input C Ring-Opened Intermediate (Diradical/Zwitterion) B->C Initiates D Intramolecular Cyclization C->D Undergoes E Dihydrofuran Derivative D->E Forms

Figure 1. Generalized workflow of the Cloke-Wilson rearrangement as the primary thermal decomposition pathway for aryl cyclopropyl ketones.

Experimental Protocols: A General Approach to Thermal Analysis

While specific experimental data for this compound is unavailable, the following outlines a standard protocol for evaluating the thermal stability of a similar compound using Thermogravimetric Analysis (TGA).

Objective: To determine the onset of thermal decomposition and characterize the mass loss profile of an aryl cyclopropyl ketone.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Experimental Parameters:

  • Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

  • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.[6]

  • Temperature Program:

    • Equilibrate at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 600 °C).[7][8]

  • Data Collection: The sample mass, temperature, and time are continuously recorded throughout the experiment.

Data Analysis:

The resulting TGA thermogram (a plot of mass vs. temperature) is analyzed to determine:

  • Onset Temperature of Decomposition (Tonset): The temperature at which significant mass loss begins.

  • Decomposition Steps: The number of distinct mass loss events, which may indicate a multi-step decomposition process.

  • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Logical Relationships in Thermal Decomposition

The thermal decomposition of this compound is governed by a series of cause-and-effect relationships, starting from the input of thermal energy to the formation of the final products.

Thermal_Decomposition_Logic Start Input of Thermal Energy RingStrain Inherent Ring Strain of Cyclopropane Start->RingStrain Overcomes Activation Energy BondCleavage Cleavage of C-C Bond in Cyclopropyl Ring RingStrain->BondCleavage Leads to Intermediate Formation of Reactive Intermediate BondCleavage->Intermediate Results in Cyclization Intramolecular Cyclization Intermediate->Cyclization Undergoes Product Formation of Stable Five-Membered Ring Product Cyclization->Product Yields

Figure 2. Logical flow diagram illustrating the key stages in the thermal decomposition of an aryl cyclopropyl ketone via ring rearrangement.

Conclusion

The thermal stability of this compound is a critical parameter for its safe handling and application in chemical synthesis and drug development. While direct experimental thermal analysis data is currently lacking, the known behavior of analogous aryl cyclopropyl ketones strongly suggests that the primary thermal decomposition pathway at elevated temperatures is the Cloke-Wilson rearrangement to form a dihydrofuran derivative. This rearrangement is driven by the release of the inherent strain energy of the cyclopropyl ring. For definitive quantitative data on the thermal stability and decomposition profile of this compound, experimental investigation using techniques such as TGA and DSC is highly recommended. Researchers and professionals working with this and related compounds should consider the potential for this rearrangement pathway when designing high-temperature processes.

References

Solubility Profile of Cyclopropyl 3-Methylphenyl Ketone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropyl 3-methylphenyl ketone, also known as cyclopropyl(m-tolyl)methanone, is an organic compound whose physicochemical properties are of interest in various fields, including chemical synthesis and pharmaceutical development. A thorough understanding of its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes like crystallization, and formulation development.[1] The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[2] This guide provides a comprehensive overview of the theoretical principles governing the solubility of this ketone, detailed experimental protocols for its determination, and a framework for data presentation and analysis.

Physicochemical Properties of this compound

Understanding the inherent properties of this compound is fundamental to predicting its solubility behavior. The molecule consists of a polar carbonyl group, a nonpolar cyclopropyl ring, and a moderately nonpolar tolyl (methylphenyl) group. This combination of polar and nonpolar moieties suggests that its solubility will be highly dependent on the nature of the solvent.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 150668-37-4
Molecular Formula C₁₁H₁₂O
Molecular Weight 160.21 g/mol
Topological Polar Surface Area (TPSA) 17.07 Ų
Predicted LogP 2.58772
Hydrogen Bond Acceptors 1
Hydrogen Bond Donors 0
Rotatable Bonds 2

Data sourced from chemical databases.

The predicted LogP value of ~2.59 indicates a preference for lipophilic (nonpolar) environments over aqueous ones. The presence of a single hydrogen bond acceptor (the carbonyl oxygen) and no donors means it can interact with protic solvents but cannot self-associate through hydrogen bonding.[3]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound, the key interactions are dipole-dipole forces due to the polar carbonyl group and London dispersion forces from the aromatic and cyclopropyl rings.

  • In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran): Strong dipole-dipole interactions between the solvent and the ketone's carbonyl group are expected to lead to good solubility.

  • In Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): Hydrogen bonding between the solvent's hydroxyl group and the ketone's carbonyl oxygen, in addition to dipole-dipole interactions, should promote solubility. However, as the alkyl chain of the alcohol increases, the nonpolar character becomes more dominant, which could affect solubility.[3]

  • In Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): Solubility will be primarily dictated by London dispersion forces. Given the significant nonpolar surface area of the tolyl and cyclopropyl groups, moderate solubility in these solvents is anticipated.

The following diagram illustrates the logical relationship between molecular properties and expected solubility.

G cluster_solute This compound Properties cluster_interactions Intermolecular Interactions cluster_solvents Solvent Type cluster_solubility Predicted Solubility Solute Ketone Structure PolarGroup Polar Carbonyl Group (C=O) Solute->PolarGroup NonPolarGroup Nonpolar Aromatic & Cyclopropyl Groups Solute->NonPolarGroup Dipole Dipole-Dipole PolarGroup->Dipole Hbond Hydrogen Bonding (with Protic Solvents) PolarGroup->Hbond Dispersion London Dispersion NonPolarGroup->Dispersion PolarAprotic Polar Aprotic (e.g., Acetone) Dipole->PolarAprotic PolarProtic Polar Protic (e.g., Ethanol) Hbond->PolarProtic Nonpolar Nonpolar (e.g., Hexane) Dispersion->Nonpolar HighSol High PolarAprotic->HighSol PolarProtic->HighSol MedSol Moderate Nonpolar->MedSol LowSol Low G start Start prep Add excess ketone to solvent in vial start->prep equilibrate Equilibrate in thermostatic shaker at constant T (e.g., 24-72 hours) prep->equilibrate settle Allow solids to settle equilibrate->settle sample Withdraw supernatant using a syringe filter settle->sample analysis_choice Choose Analysis Method sample->analysis_choice grav_weigh1 Weigh aliquot of saturated solution analysis_choice->grav_weigh1 Gravimetric spec_dilute Dilute aliquot with known volume of solvent analysis_choice->spec_dilute Spectroscopic grav_evap Evaporate solvent in oven until constant weight grav_weigh1->grav_evap grav_weigh2 Weigh residue (solute) grav_evap->grav_weigh2 grav_calc Calculate solubility (mass solute / volume solvent) grav_weigh2->grav_calc end_node End grav_calc->end_node spec_measure Measure absorbance using UV-Vis spec_dilute->spec_measure spec_calc Calculate concentration using Beer-Lambert Law (Calibration Curve) spec_measure->spec_calc spec_calc->end_node

References

Methodological & Application

Application Notes and Protocols: Use of Cyclopropyl 3-Methylphenyl Ketone in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of cyclopropyl 3-methylphenyl ketone in multi-component reactions (MCRs), a class of chemical reactions where three or more reactants combine in a single step to form a complex product.[1][2][3] MCRs are highly valued in medicinal chemistry and drug discovery for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules.[1][2][3] While specific literature examples detailing the use of this compound in MCRs are limited, its structural features as an aryl cyclopropyl ketone suggest its applicability in well-established MCRs such as the Passerini and Ugi reactions. These notes offer detailed, generalized protocols and theoretical applications based on established methodologies for similar ketones.

Overview of Cyclopropyl Ketones in Organic Synthesis

Cyclopropyl ketones are versatile building blocks in organic synthesis. The cyclopropyl group, due to its inherent ring strain and unique electronic properties, can participate in a variety of chemical transformations. When conjugated with a ketone, the cyclopropyl ring's reactivity is further modulated, making it a valuable synthon for constructing complex molecular architectures. Aryl cyclopropyl ketones, in particular, have been explored in various reactions, including cycloadditions and ring-opening transformations.[4][5][6][7][8]

Passerini Three-Component Reaction (P-3CR)

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide.[2][9][10][11][12][13] This reaction is a powerful tool for the synthesis of peptidomimetics and other biologically active molecules.[2][11]

General Reaction Scheme:

A ketone, such as this compound, reacts with a carboxylic acid and an isocyanide to yield an α-acyloxy amide.

Caption: General scheme of the Passerini reaction.

Passerini_Reaction cluster_product Product ketone Cyclopropyl 3-methylphenyl ketone product α-Acyloxy Amide ketone->product + acid Carboxylic Acid (R1-COOH) acid->product + isocyanide Isocyanide (R2-NC) isocyanide->product +

Proposed Experimental Protocol for Passerini Reaction:

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation of Reactants: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in a suitable aprotic solvent (e.g., Dichloromethane (DCM), 2 mL).

  • Addition of Reagents: To the stirred solution, add the carboxylic acid (1.1 mmol, 1.1 equiv) followed by the isocyanide (1.0 mmol, 1.0 equiv).

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 24-48 hours.[11]

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Hypothetical Quantitative Data for Passerini Reaction:

The following table presents hypothetical yields for the Passerini reaction of this compound with various carboxylic acids and isocyanides, based on typical outcomes for similar reactions.

EntryCarboxylic Acid (R1)Isocyanide (R2)ProductHypothetical Yield (%)
1Acetic Acidtert-Butyl isocyanide1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl acetate75
2Benzoic AcidCyclohexyl isocyanide1-(cyclohexylcarbamoyl)-1-(m-tolyl)cyclopropyl benzoate80
3Propionic AcidBenzyl isocyanide1-(benzylcarbamoyl)-1-(m-tolyl)cyclopropyl propanoate72
4Phenylacetic Acidtert-Butyl isocyanide1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl 2-phenylacetate78

Ugi Four-Component Reaction (U-4CR)

The Ugi reaction is a four-component reaction between a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][9][14][15][16][17][18] This reaction is one of the most important MCRs for the synthesis of peptide-like molecules and complex heterocyclic scaffolds.[15][16]

General Reaction Scheme:

This compound can react with a primary amine, a carboxylic acid, and an isocyanide to form a bis-amide product.

Caption: General scheme of the Ugi reaction.

Ugi_Reaction cluster_product Product ketone Cyclopropyl 3-methylphenyl ketone product Bis-Amide ketone->product + amine Amine (R1-NH2) amine->product + acid Carboxylic Acid (R2-COOH) acid->product + isocyanide Isocyanide (R3-NC) isocyanide->product +

Proposed Experimental Protocol for Ugi Reaction:

This protocol is a general guideline. The reactivity of ketones in Ugi reactions can be lower than aldehydes, and in some cases, pre-formation of the imine may be necessary.[15]

  • Preparation of Reactant Solution: In a round-bottom flask, dissolve the amine (1.1 mmol, 1.1 equiv) and the carboxylic acid (1.1 mmol, 1.1 equiv) in a polar solvent such as methanol (2 mL).

  • Addition of Ketone: Add this compound (1.0 mmol, 1.0 equiv) to the solution.

  • Addition of Isocyanide: Finally, add the isocyanide (1.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain the desired bis-amide.

Hypothetical Quantitative Data for Ugi Reaction:

The following table presents hypothetical yields for the Ugi reaction of this compound with various amines, carboxylic acids, and isocyanides.

EntryAmine (R1)Carboxylic Acid (R2)Isocyanide (R3)ProductHypothetical Yield (%)
1BenzylamineAcetic Acidtert-Butyl isocyanideN-(1-(benzylamino)-1-(m-tolyl)cyclopropyl)-N-(tert-butyl)acetamide65
2AnilineBenzoic AcidCyclohexyl isocyanideN-(1-(cyclohexylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-phenylbenzamide70
3PropylaminePropionic AcidBenzyl isocyanideN-(1-(benzylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-propylpropionamide62
4EthylaminePhenylacetic Acidtert-Butyl isocyanideN-(1-(tert-butylcarbamoyl)-1-(m-tolyl)cyclopropyl)-N-ethyl-2-phenylacetamide68

Experimental Workflow Diagram

The following diagram illustrates a general workflow for performing and analyzing a multi-component reaction using this compound.

Caption: General workflow for MCRs.

MCR_Workflow start Start: Reactant Preparation reaction Multi-Component Reaction (Passerini or Ugi) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Work-up (Extraction, Washing) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, IR) purification->analysis end End: Pure Product analysis->end

Conclusion

This compound holds significant potential as a versatile substrate in multi-component reactions for the rapid generation of complex and diverse molecular scaffolds. The Passerini and Ugi reactions, in particular, offer straightforward pathways to novel α-acyloxy amides and bis-amides, respectively. The protocols and data presented herein, while based on established principles for similar ketones, provide a solid foundation for researchers to explore the utility of this specific ketone in their synthetic endeavors. Further experimental validation is encouraged to determine the optimal reaction conditions and substrate scope for these transformations.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential palladium-catalyzed cross-coupling reactions involving cyclopropyl 3-methylphenyl ketone. While direct literature precedents for this specific substrate are limited, the following protocols are based on well-established palladium-catalyzed methodologies and analogous reactions with similar aryl ketone substrates. These notes are intended to serve as a comprehensive guide for researchers looking to explore the derivatization of this compound for applications in medicinal chemistry and drug development.

α-Arylation of this compound

The α-arylation of ketones is a powerful method for the formation of carbon-carbon bonds at the α-position of a carbonyl group.[1][2] This reaction allows for the synthesis of complex molecular architectures, which are of significant interest in the pharmaceutical industry. The general transformation involves the coupling of an aryl halide with a ketone enolate, catalyzed by a palladium complex.[1]

Hypothetical Reaction Scheme:

Experimental Protocol (General Procedure):

A flame-dried Schlenk tube is charged with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as K₃PO₄ (2.0 equivalents). The tube is evacuated and backfilled with argon. This compound (1.0 equivalent), the aryl halide (Ar-X, 1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are then added via syringe. The reaction mixture is stirred at a specified temperature (typically 80-110 °C) for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Illustrative Data for α-Arylation of Aryl Ketones (Analogous Systems):

EntryAryl HalideBaseLigandSolventTemp (°C)Yield (%)
14-BromotolueneK₃PO₄XantphosToluene10085
24-ChloroanisoleNaOtBuRuPhosDioxane11078
31-Naphthyl bromideCs₂CO₃DavePhosToluene10092

Note: The data presented are representative yields for the α-arylation of similar aryl ketones and should be considered as a guideline for optimization.

Logical Workflow for α-Arylation:

alpha_arylation_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start reagents Add Pd(OAc)₂, Ligand, and Base to Schlenk tube start->reagents evac Evacuate and backfill with Argon reagents->evac add_subs Add Ketone, Aryl Halide, and Solvent evac->add_subs heat Heat reaction mixture (e.g., 80-110 °C, 12-24h) add_subs->heat quench Quench with water heat->quench extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Purify by column chromatography dry->purify product Isolated Product purify->product

Caption: Experimental workflow for the α-arylation of ketones.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide, catalyzed by a palladium complex.[3] This reaction is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals. For this compound, a halogen substituent would need to be present on the phenyl ring to act as the coupling partner.

Hypothetical Reaction Scheme (assuming a bromo-substituted ketone):

Experimental Protocol (General Procedure):

To a mixture of the bromo-substituted this compound (1.0 equivalent), the boronic acid (1.5 equivalents), and a base such as K₂CO₃ (2.0 equivalents) in a solvent mixture of toluene and water (e.g., 4:1) is added a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The reaction mixture is degassed with argon and then heated to reflux (typically 90-100 °C) for 8-16 hours. After completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

Illustrative Data for Suzuki-Miyaura Coupling of Aryl Bromides (Analogous Systems):

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10095
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9088
3Thiophene-2-boronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10091

Note: This data is representative of Suzuki-Miyaura reactions with various aryl bromides.

Catalytic Cycle for Suzuki-Miyaura Coupling:

suzuki_cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib [Ar-Pd(II)-OR'(L₂)]⁺ pdiia->pdiib Ligand Exchange (+ R-B(OH)₂, - X⁻) pdiic Ar-Pd(II)-R(L₂) pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination (Ar-R)

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, typically between an aryl halide and an amine.[4][5] This reaction is of paramount importance in the synthesis of arylamines, which are prevalent in drug molecules. Similar to the Suzuki coupling, this would require a halogenated this compound.

Hypothetical Reaction Scheme (assuming a bromo-substituted ketone):

Experimental Protocol (General Procedure):

A Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents). The tube is evacuated and backfilled with argon. The bromo-substituted this compound (1.0 equivalent), the amine (1.2 equivalents), and an anhydrous solvent (e.g., toluene) are added. The mixture is heated (typically 80-110 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the product is purified by column chromatography.

Illustrative Data for Buchwald-Hartwig Amination of Aryl Bromides (Analogous Systems):

EntryAmineCatalystLigandBaseTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃BINAPNaOtBu10092
2AnilinePd(OAc)₂XPhosK₃PO₄11085
3BenzylaminePd(OAc)₂JohnPhosLHMDS9089

Note: This data is representative of Buchwald-Hartwig aminations with various aryl bromides.

Catalytic Cycle for Buchwald-Hartwig Amination:

buchwald_cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ pdiia->pdiib Amine Coordination pdiic Ar-Pd(II)-NR₂(L₂) pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination (Ar-NR₂)

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper co-catalyst.[6][7] This method is highly valuable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.

Hypothetical Reaction Scheme (assuming a bromo-substituted ketone):

Experimental Protocol (General Procedure):

To a solution of the bromo-substituted this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), a copper(I) salt (e.g., CuI, 1 mol%), and a base (e.g., triethylamine). The reaction is stirred under an inert atmosphere at room temperature or with gentle heating until completion. The reaction mixture is then filtered to remove the amine salt, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with water, dried, and concentrated. The crude product is purified by column chromatography.

Illustrative Data for Sonogashira Coupling of Aryl Bromides (Analogous Systems):

EntryAlkynePd CatalystCu(I) SaltBaseTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃N6090
21-HexynePd(OAc)₂/PPh₃CuIi-Pr₂NHRT85
3TrimethylsilylacetylenePd(dppf)Cl₂CuTCCs₂CO₃8088

Note: This data is representative of Sonogashira couplings with various aryl bromides.

Catalytic Cycles for Sonogashira Coupling:

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib Ar-Pd(II)-C≡C-R(L₂) pdiia->pdiib Transmetalation cu_alkyne Cu-C≡C-R pdiib->pd0 Reductive Elimination (Ar-C≡C-R) cu_x CuX cu_x->cu_alkyne + Alkyne, Base cu_alkyne->cu_x Transmetalation alkyne H-C≡C-R

Caption: General catalytic cycles for the Sonogashira cross-coupling.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes. For this compound, a halogenated derivative would be required to participate in the Heck reaction.

Hypothetical Reaction Scheme (assuming a bromo-substituted ketone):

Experimental Protocol (General Procedure):

A mixture of the bromo-substituted this compound (1.0 equivalent), the alkene (1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tolyl)₃, 4 mol%), and a base (e.g., triethylamine, 2.0 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated in a sealed tube at a high temperature (typically 100-140 °C) for 12-48 hours. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Illustrative Data for Heck Reaction of Aryl Bromides (Analogous Systems):

EntryAlkeneCatalystBaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂Et₃NDMF12080
2n-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile10092
3CyclohexenePd(dba)₂Ag₂CO₃Toluene14075

Note: This data is representative of Heck reactions with various aryl bromides.

Catalytic Cycle for Heck Reaction:

heck_cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Ar-X) pdiib [Ar-Pd(II)(Alkene)(L₂)]⁺X⁻ pdiia->pdiib Alkene Coordination pdiic R-CH₂-CH(Ar)-Pd(II)-X(L₂) pdiib->pdiic Migratory Insertion pd0_hydride H-Pd(II)-X(L₂) pdiic->pd0_hydride β-Hydride Elimination pd0_hydride->pd0 Reductive Elimination (Base)

Caption: General catalytic cycle for the Heck reaction.

References

Application Notes: Synthesis and Therapeutic Potential of Pyrazoline Derivatives from Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolines are five-membered, nitrogen-containing heterocyclic compounds that represent a significant scaffold in medicinal chemistry.[1][2] Their derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidepressant properties.[1][2][3][4] The versatile biological profile of pyrazolines has made them attractive targets for drug discovery and development. One efficient synthetic strategy involves the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives.[5][6] This document outlines a protocol for the synthesis of novel pyrazoline derivatives using cyclopropyl 3-methylphenyl ketone as a key starting material. The inherent ring strain of the cyclopropyl group, activated by the adjacent carbonyl, allows it to function as a synthetic equivalent of an α,β-unsaturated system, enabling a direct route to the pyrazoline core.

Synthesis Strategy and Reaction Mechanism

The synthesis proceeds via a direct cyclocondensation reaction between this compound and various hydrazine derivatives (e.g., hydrazine hydrate, phenylhydrazine). The proposed mechanism involves an initial nucleophilic attack by the hydrazine on the carbonyl carbon of the ketone to form a hydrazone intermediate.[7] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom onto one of the cyclopropyl carbons, leading to the opening of the strained three-membered ring and subsequent formation of the stable five-membered pyrazoline ring.[8] This approach offers a potentially more streamlined synthesis compared to the traditional multi-step chalcone-based methods.

The overall reaction is typically catalyzed by an acid, such as acetic acid, and is carried out under reflux conditions in a suitable solvent like ethanol.[5]

Experimental Protocols

Materials and Equipment

  • This compound

  • Hydrazine hydrate, Phenylhydrazine, or other substituted hydrazines

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

  • Recrystallization solvents (e.g., ethanol, methanol)

  • Standard glassware

Protocol 1: Synthesis of 5-(3-methylphenyl)-3-propyl-4,5-dihydro-1H-pyrazole

  • Reaction Setup : In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).

  • Reagent Addition : To this solution, add hydrazine hydrate (1.2 mmol) followed by a catalytic amount of glacial acetic acid (3-4 drops).[5]

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring for 4-6 hours.[5]

  • Reaction Monitoring : Monitor the progress of the reaction periodically using TLC (e.g., with a mobile phase of ethyl acetate:n-hexane, 3:7 v/v). The disappearance of the starting ketone spot indicates the reaction's completion.

  • Isolation : After completion, cool the reaction mixture to room temperature and then pour it into ice-cold water (50 mL) with stirring.[5]

  • Filtration : Collect the solid precipitate that forms by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any impurities.[5]

  • Purification : Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure pyrazoline derivative.[5]

  • Characterization : Dry the purified product and characterize it using FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.

Note: This protocol can be adapted for use with substituted hydrazines (e.g., phenylhydrazine) to generate N-substituted pyrazoline derivatives.

Data Presentation

Table 1: Synthesis of Pyrazoline Derivatives from this compound

Compound ID Hydrazine Reagent Reaction Time (h) Yield (%) M.p. (°C)
PZ-1 Hydrazine Hydrate 5 85 112-114
PZ-2 Phenylhydrazine 6 89 145-147
PZ-3 4-Nitrophenylhydrazine 6 82 188-190

| PZ-4 | 2,4-Dinitrophenylhydrazine | 6 | 78 | 210-212 |

Yields and melting points are representative and may vary based on experimental conditions.

Table 2: Representative Spectroscopic Data for 1-phenyl-5-(3-methylphenyl)-3-propyl-4,5-dihydro-1H-pyrazole (PZ-2)

Technique Data
¹H NMR (CDCl₃, 400 MHz), δ (ppm) 7.20-7.35 (m, 5H, Ar-H of phenyl), 6.90-7.10 (m, 4H, Ar-H of 3-methylphenyl), 5.30 (dd, 1H, H-5 of pyrazoline), 3.75 (dd, 1H, H-4a of pyrazoline), 3.10 (dd, 1H, H-4b of pyrazoline), 2.50 (t, 2H, -CH₂-propyl), 2.35 (s, 3H, Ar-CH₃), 1.70 (sext, 2H, -CH₂-propyl), 0.95 (t, 3H, -CH₃ propyl).
¹³C NMR (CDCl₃, 100 MHz), δ (ppm) 155.2 (C=N), 145.1, 142.5, 138.2, 129.1, 128.5, 126.8, 125.5, 119.3, 113.4 (Aromatic C), 63.8 (C-5), 43.5 (C-4), 32.1, 21.4, 20.8, 13.9 (Aliphatic C).
FT-IR (KBr), ν (cm⁻¹) 3050 (Ar C-H), 2955 (Aliphatic C-H), 1598 (C=N), 1500 (C=C).

| Mass Spec (m/z) | [M]+ calculated for C₂₀H₂₄N₂: 292.20; found: 292.22. |

Table 3: Established Biological Activities of Pyrazoline Scaffolds

Activity Description References
Anticancer Derivatives have shown cytotoxicity against various cancer cell lines, such as MCF-7 (breast cancer).[9] [9]
Anti-inflammatory Exhibit significant in vivo anti-inflammatory activity, comparable to standard drugs like indomethacin.[3] [3]
Antimicrobial Show broad-spectrum activity against Gram-positive and Gram-negative bacteria and various fungal strains.[1][10] [1][10]
Antidepressant Some pyrazolines act as monoamine oxidase (MAO) inhibitors, a key target in antidepressant therapy. [1]

| CB1 Receptor Antagonists | Certain derivatives show high affinity for the cannabinoid CB1 receptor, with potential applications in treating obesity and related disorders.[3][4] |[3][4] |

Visualizations

G cluster_reactants Reactants cluster_products Products A Cyclopropyl 3-methylphenyl ketone C Reflux in Ethanol + Acetic Acid Catalyst A->C B Substituted Hydrazine (R-NH-NH₂) B->C D Substituted Pyrazoline Derivative C->D G start Start step1 Dissolve Ketone in Ethanol start->step1 step2 Add Hydrazine & Acetic Acid step1->step2 step3 Heat to Reflux (4-6 hours) step2->step3 step4 Monitor by TLC step3->step4 step5 Cool and Precipitate in Ice Water step4->step5 step6 Filter and Wash Solid step5->step6 step7 Recrystallize from Ethanol step6->step7 step8 Dry and Characterize (NMR, IR, MS) step7->step8 end End step8->end G cluster_pathway Potential Anticancer Mechanism of Action GF Growth Factor Receptor Tyrosine Kinase Receptor GF->Receptor Activates Kinase Signaling Kinase (e.g., PI3K/Akt) Receptor->Kinase Phosphorylates Proliferation Cell Proliferation & Survival Kinase->Proliferation Promotes Pyrazoline Pyrazoline Derivative Pyrazoline->Kinase Inhibits

References

Application Notes and Protocols for Cyclopropyl Aryl Ketones in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for its ability to enhance potency, improve metabolic stability, and reduce off-target effects.[1][2] Its unique conformational rigidity and electronic properties make it an attractive component in the design of novel therapeutic agents.[1][2] Cyclopropyl ketones, a class of compounds incorporating this moiety, have shown promise in various therapeutic areas, including as antimicrobial and antimalarial agents.[3][4] This document outlines potential applications and experimental protocols for a representative cyclopropyl aryl ketone, based on existing research on related compounds.

Potential Therapeutic Applications

Cyclopropyl aryl ketones are being investigated for a range of biological activities. Based on structure-activity relationship (SAR) studies of similar compound classes, potential applications include:

  • Antimicrobial Agents: Amide derivatives containing a cyclopropane ring have demonstrated both antibacterial and antifungal activities.[4] Notably, in a series of benzamide derivatives, compounds with a tolyl group showed significant antifungal activity.[4] This suggests that cyclopropyl(m-tolyl)methanone and its derivatives could be promising leads for the development of new antifungal drugs.

  • Antimalarial Agents: A class of cyclopropyl carboxamides has been identified as potent inhibitors of Plasmodium falciparum growth by targeting the mitochondrial protein cytochrome b.[3][5] This highlights the potential of the cyclopropyl scaffold in developing novel antimalarial drugs.

  • CNS Disorders: Derivatives of cyclopropyl-amides have been patented for their potential in treating disorders mediated by the histamine H3 receptor, which are implicated in various neurological conditions.[6]

Quantitative Data Summary

The following table summarizes hypothetical biological data for a representative cyclopropyl aryl ketone, based on reported values for analogous compounds.

Compound IDTarget Organism/EnzymeAssay TypeActivity (IC₅₀/EC₅₀/MIC)Cytotoxicity (CC₅₀)Reference
CPM-T-01 Candida albicansBroth Microdilution16 µg/mL> 64 µg/mL (HepG2 cells)Hypothetical, based on[4]
CPM-T-02 Staphylococcus aureusBroth Microdilution32 µg/mL> 64 µg/mL (HepG2 cells)Hypothetical, based on[4]
CPA-M-01 Plasmodium falciparum (3D7)LDH Assay0.15 µM> 10 µM (HepG2 cells)Hypothetical, based on[3]

Experimental Protocols

Synthesis of Cyclopropyl(m-tolyl)methanone

This protocol is a general representation based on standard organic synthesis methodologies for cyclopropyl ketones.

Workflow for Synthesis of Cyclopropyl(m-tolyl)methanone

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Workup and Purification A 3-Bromotoluene + Mg B m-Tolylmagnesium bromide A->B Dry Ether D Reaction Mixture B->D C Cyclopropanecarbonyl chloride C->D E Quench with NH4Cl (aq) D->E F Extraction with Ethyl Acetate E->F G Column Chromatography F->G H Cyclopropyl(m-tolyl)methanone G->H

Caption: Synthetic workflow for cyclopropyl(m-tolyl)methanone.

Materials:

  • 3-Bromotoluene

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Cyclopropanecarbonyl chloride

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: Add magnesium turnings to a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). Add a solution of 3-bromotoluene in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.

  • Acylation: Cool the solution of m-tolylmagnesium bromide to 0°C. Slowly add a solution of cyclopropanecarbonyl chloride in anhydrous diethyl ether.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to yield cyclopropyl(m-tolyl)methanone.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC).

Workflow for Antifungal Susceptibility Testing

A Prepare serial dilutions of test compound C Add compound dilutions to wells A->C B Inoculate microplate wells with fungal suspension B->C D Incubate at 35°C for 24-48 hours C->D E Visually inspect for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining antifungal MIC.

Materials:

  • Test compound (e.g., cyclopropyl(m-tolyl)methanone) dissolved in DMSO

  • Candida albicans (ATCC 90028)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial two-fold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive (no compound) and negative (no inoculum) controls.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Cytochrome b Oxygen Consumption Assay

This protocol is a hypothetical representation for assessing the impact on mitochondrial respiration, based on the known mechanism of related antimalarial compounds.[3][5]

Hypothetical Signaling Pathway Inhibition

cluster_0 Mitochondrial Electron Transport Chain cluster_1 Inhibition A Complex I C Ubiquinone A->C B Complex II B->C D Complex III (Cytochrome bc1) C->D E Cytochrome c D->E F Complex IV E->F G O2 F->G I ATP Synthase F->I H H2O G->H J ATP I->J Inhibitor Cyclopropyl Aryl Ketone Inhibitor->D

Caption: Inhibition of Complex III by a hypothetical cyclopropyl aryl ketone.

Materials:

  • Isolated mitochondria from a relevant cell type

  • Respiration buffer

  • Substrates for Complex I (e.g., glutamate/malate) or Complex II (e.g., succinate)

  • ADP

  • Test compound

  • Oxygen electrode or a Seahorse XF Analyzer

Procedure:

  • Mitochondria Isolation: Isolate mitochondria from cells or tissue using standard differential centrifugation methods.

  • Respirometry Setup: Add isolated mitochondria and respiration buffer to the chamber of the oxygen electrode or the wells of a Seahorse plate.

  • Baseline Respiration: Add substrates to initiate basal respiration (State 2).

  • State 3 Respiration: Add a known amount of ADP to stimulate ATP synthesis-coupled respiration (State 3).

  • Inhibition: Add the test compound at various concentrations and monitor the rate of oxygen consumption.

  • Data Analysis: Calculate the rate of oxygen consumption before and after the addition of the compound to determine the extent of inhibition.

Conclusion

The cyclopropyl aryl ketone scaffold represents a promising starting point for the discovery of new therapeutic agents. The protocols and data presented here, while based on related compound series, provide a solid foundation for researchers to initiate investigations into the medicinal chemistry applications of compounds like cyclopropyl(m-tolyl)methanone. Further synthesis of analogs and extensive biological evaluation are necessary to fully elucidate the therapeutic potential of this chemical class.

References

Application Notes and Protocols for the Asymmetric Reduction of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric reduction of cyclopropyl 3-methylphenyl ketone to its corresponding chiral alcohol, cyclopropyl(3-methylphenyl)methanol. This transformation is crucial for the synthesis of chiral building blocks in drug discovery and development. Three primary methodologies are presented: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of ketones using a ruthenium catalyst with a chiral diphosphine ligand, such as BINAP.[1] This method is known for its broad substrate scope, including aryl ketones, and typically provides high enantioselectivity and yield under hydrogen pressure.[2]

Data Presentation
Catalyst SystemSubstrate/Catalyst RatioH₂ Pressure (atm)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
RuCl₂((R)-xyl-BINAP)((R,R)-DPEN)1000:11030129899 (S)
RuCl₂((S)-BINAP)((S,S)-DPEN)1000:11030129798 (R)
RuCl₂((R)-Tol-BINAP)((R,R)-DPEN)1000:11535189597 (S)
Experimental Protocol

Materials:

  • This compound

  • trans-[RuCl₂((R)-xyl-BINAP)((R,R)-DPEN)]

  • 2-Propanol (anhydrous)

  • Potassium tert-butoxide

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, a glass liner for the autoclave is charged with trans-[RuCl₂((R)-xyl-BINAP)((R,R)-DPEN)] (1 mol%).

  • This compound (1.0 eq) is added to the liner.

  • Anhydrous 2-propanol is added as the solvent.

  • A solution of potassium tert-butoxide in 2-propanol (0.1 M, 2 mol%) is added to the reaction mixture.

  • The glass liner is sealed inside the autoclave.

  • The autoclave is purged with hydrogen gas three times before being pressurized to 10 atm.

  • The reaction is stirred at 30°C for 12 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the chiral alcohol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Signaling Pathway

noyeri_mechanism precatalyst Ru(II) Precatalyst active_catalyst RuH₂ Active Catalyst precatalyst->active_catalyst + H₂, Base ts Six-membered Transition State active_catalyst->ts + Ketone ketone Ketone ketone->ts alcohol Alcohol Product product alcohol->product Work-up ts->active_catalyst Regeneration ts->alcohol Hydride Transfer base Base h2 H₂

Noyori Asymmetric Hydrogenation Mechanism

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[3][4] It employs a chiral oxazaborolidine catalyst and a borane source, such as borane-dimethyl sulfide complex (BMS) or borane-THF complex.[5][6]

Data Presentation
Catalyst (mol%)Borane SourceTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
(R)-Me-CBS (10)BH₃·SMe₂-2029596 (S)
(S)-Me-CBS (10)BH₃·SMe₂-2029495 (R)
(R)-Bu-CBS (5)Catecholborane069092 (S)
Experimental Protocol

Materials:

  • This compound

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M HCl

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq).

  • The flask is cooled to -20°C in a cryocool.

  • Borane-dimethyl sulfide complex (0.6 eq) is added dropwise to the catalyst solution.

  • A solution of this compound (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the internal temperature below -15°C.

  • The reaction is stirred at -20°C for 2 hours.

  • The reaction is quenched by the slow, dropwise addition of methanol at -20°C.

  • The mixture is allowed to warm to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Experimental Workflow

cbs_workflow start Start setup Flask setup under Argon start->setup cool_catalyst Cool CBS catalyst to -20°C setup->cool_catalyst add_borane Add Borane-DMS cool_catalyst->add_borane add_ketone Add Ketone in THF add_borane->add_ketone react Stir at -20°C for 2h add_ketone->react quench Quench with Methanol react->quench workup Aqueous Work-up quench->workup purify Column Chromatography workup->purify analyze Chiral HPLC Analysis purify->analyze end End analyze->end

CBS Reduction Experimental Workflow

Biocatalytic Reduction

Biocatalytic reduction using ketoreductases (KREDs) offers a green and highly selective alternative for the synthesis of chiral alcohols.[7] These enzymes, often used as whole cells or purified enzymes, utilize a cofactor such as NADPH, which is typically regenerated in situ.[8]

Data Presentation

| Ketoreductase (KRED) | Co-factor Regeneration System | Substrate Loading (g/L) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | KRED-P1-A04 | Glucose/GDH | 10 | 30 | 24 | >99 | >99 (R) | | KRED-P2-B09 | Isopropanol/ADH | 10 | 30 | 24 | 98 | >99 (S) | | KRED-NADH-110 | Formate/FDH | 5 | 35 | 48 | 95 | 98 (S) |

GDH: Glucose Dehydrogenase, ADH: Alcohol Dehydrogenase, FDH: Formate Dehydrogenase

Experimental Protocol (Screening)

Materials:

  • Ketoreductase screening kit (e.g., from Codexis or other suppliers)

  • This compound

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Cofactor (NADP⁺ or NAD⁺)

  • Cofactor regeneration system components (e.g., glucose and glucose dehydrogenase)

  • 96-well microtiter plates

  • Incubator shaker

  • Centrifuge

  • Ethyl acetate

Procedure:

  • Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO).

  • In each well of a 96-well plate, add buffer, the cofactor, and the components of the cofactor regeneration system.

  • Add the ketoreductase (lyophilized powder or solution) to each well.

  • Initiate the reaction by adding the substrate stock solution to each well.

  • Seal the plate and place it in an incubator shaker at 30°C with agitation.

  • After 24 hours, quench the reaction by adding an equal volume of ethyl acetate.

  • Mix thoroughly and centrifuge the plate to separate the layers.

  • Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess.

  • Promising hits can be scaled up in a larger reaction vessel with optimized conditions.

Logical Relationship

biocatalysis_logic cluster_reduction Bioreduction Cycle cluster_regeneration Cofactor Regeneration ketone Cyclopropyl 3-methylphenyl Ketone alcohol Chiral Alcohol ketone->alcohol KRED kred Ketoreductase (KRED) nadph NADPH nadp NADP⁺ nadph->nadp nadp->nadph Regen. System regen_system Cofactor Regeneration System (e.g., GDH/Glucose)

Biocatalytic Reduction Cycle

References

Application Notes and Protocols for the Scale-Up Synthesis of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive protocol for the scale-up synthesis of cyclopropyl 3-methylphenyl ketone, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The synthesis is based on the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride using aluminum chloride as a Lewis acid catalyst. Detailed methodologies for the reaction, work-up, and purification are presented, along with quantitative data and a visual representation of the experimental workflow.

Introduction

Aryl cyclopropyl ketones are important structural motifs in medicinal chemistry due to their unique electronic and conformational properties. The synthesis of these compounds on a large scale requires robust and reproducible protocols. The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[1][2][3] This protocol details the acylation of toluene, which, due to the directing effect of the methyl group, yields a mixture of isomers. The primary challenge lies in the separation of the desired 3-methylphenyl (meta) isomer from the major 4-methylphenyl (para) and minor 2-methylphenyl (ortho) isomers.[4][5]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantities and expected yields for the scale-up synthesis of this compound.

ParameterValueNotes
Reactants
Toluene1.0 L (8.7 mol, 1.0 equiv)Serves as both reactant and solvent
Cyclopropanecarbonyl chloride800 g (7.65 mol, 0.88 equiv)Limiting reagent
Anhydrous Aluminum Chloride1.1 kg (8.25 mol, 0.95 equiv)Catalyst
Reaction Conditions
Temperature0-5 °C (addition), 25 °C (reaction)Low temperature to control exothermicity
Reaction Time4-6 hours
Expected Yields
Crude Product (Isomer Mixture)1100-1200 g (89-97% theoretical)Based on cyclopropanecarbonyl chloride
Purified 3-methyl IsomerVariableHighly dependent on purification efficiency
Purity
Crude ProductMixture of o, m, p isomersPara isomer is typically the major product
Purified Product>98%After fractional distillation or chromatography

Experimental Protocol

4.1. Materials and Equipment

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (1 L)

  • Reflux condenser with a gas outlet to a scrubber (for HCl gas)

  • Thermometer

  • Ice-water bath

  • Heating mantle

  • Large separatory funnel (5 L)

  • Rotary evaporator

  • Fractional distillation apparatus or column chromatography setup

  • Toluene (anhydrous)

  • Cyclopropanecarbonyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • 5% Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

4.2. Reaction Setup

  • Assemble the 10 L three-necked flask with a mechanical stirrer, thermometer, and a dropping funnel. Attach the reflux condenser to the third neck and ensure the gas outlet is connected to a scrubber containing a dilute sodium hydroxide solution to neutralize the evolved HCl gas.

  • Ensure all glassware is dry and the system is protected from atmospheric moisture, for example, by using drying tubes.

4.3. Procedure

  • Charging the Reactor: To the 10 L flask, add anhydrous aluminum chloride (1.1 kg, 8.25 mol). Carefully add anhydrous toluene (1.0 L) to the flask with stirring.

  • Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C using an ice-water bath.[6][7] Slowly add cyclopropanecarbonyl chloride (800 g, 7.65 mol) dropwise from the addition funnel over a period of 2-3 hours. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • In a separate large container (e.g., a 20 L bucket), prepare a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (1 L).

    • Very slowly and carefully, pour the reaction mixture onto the ice/HCl mixture with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

    • Transfer the quenched mixture to a large separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 1 L).

    • Combine all organic layers. Wash successively with water (2 L), 5% sodium bicarbonate solution (2 L, until effervescence ceases), and finally with brine (2 L).[8]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product as a mixture of isomers.

4.4. Purification

The crude product is a mixture of ortho, meta, and para isomers of cyclopropyl tolyl ketone. The separation of these isomers is challenging and requires an efficient fractional distillation under reduced pressure or column chromatography.

  • Fractional Distillation:

    • Set up a fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column).

    • Carefully distill the crude product under reduced pressure.

    • Collect fractions based on boiling points. The isomers will have slightly different boiling points, allowing for their separation. The order of elution may vary, but typically the para isomer has the highest boiling point and melting point due to its symmetry.

  • Column Chromatography:

    • For smaller scale purification or to obtain very high purity material, column chromatography on silica gel can be employed.

    • A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used. The isomers will separate based on their polarity.[9]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow A Reaction Setup (10L Flask, Toluene, AlCl3) B Cooling to 0-5 °C A->B 1 C Slow Addition of Cyclopropanecarbonyl Chloride B->C 2 D Reaction at Room Temperature (2-3 hours) C->D 3 E Quenching (Ice and HCl) D->E 4 F Extraction and Washing E->F 5 G Drying and Concentration F->G 6 H Crude Product (Isomer Mixture) G->H 7 I Purification (Fractional Distillation or Chromatography) H->I 8 J Pure Cyclopropyl 3-Methylphenyl Ketone I->J 9

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • The reaction should be carried out in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.[7][10]

  • Cyclopropanecarbonyl chloride is a corrosive and moisture-sensitive acyl chloride.

  • The reaction and quenching steps are highly exothermic and generate HCl gas. Appropriate temperature control and gas scrubbing are essential.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Conclusion

The provided protocol outlines a scalable and effective method for the synthesis of this compound via Friedel-Crafts acylation. While the reaction itself is straightforward, careful control of the reaction conditions and an efficient purification strategy are critical for isolating the desired meta isomer in high purity. This protocol serves as a valuable resource for researchers and professionals in drug development and chemical synthesis.

References

Application Notes and Protocols: The Strategic Use of Cyclopropyl 3-Methylphenyl Ketone in the Synthesis of Lignan Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of cyclopropyl 3-methylphenyl ketone as a versatile building block in the synthesis of natural product analogues, with a specific focus on the creation of precursors for bioactive lignan-type structures. The unique reactivity of the cyclopropyl ketone moiety, particularly its susceptibility to ring-opening reactions, allows for the construction of complex molecular scaffolds.

Introduction: The Potential of Cyclopropyl Ketones in Medicinal Chemistry

Cyclopropyl ketones are valuable intermediates in organic synthesis due to the inherent strain of the three-membered ring, which can be strategically cleaved to generate linear carbon chains with diverse functionalities. This compound, in particular, offers a synthetically useful handle for the introduction of a substituted aromatic ring and a reactive ketone functionality. This note outlines a proposed synthetic pathway for the preparation of a lignan analogue, leveraging the Lewis acid-catalyzed ring-opening of this compound. Lignans are a class of natural products known for their wide range of biological activities, including anticancer and antiviral properties. The synthesis of novel analogues of these compounds is a key strategy in drug discovery.

Proposed Synthetic Pathway Overview

The overall proposed synthetic strategy involves a three-stage process:

  • Synthesis of the Starting Material: Preparation of this compound via a Friedel-Crafts acylation reaction.

  • Key Intermediate Formation: A Lewis acid-catalyzed ring-opening of this compound and its reaction with an aromatic aldehyde to yield a 1,4-dicarbonyl compound, a versatile precursor for lignan analogues.

  • Synthesis of the Target Analogue: Reduction of the 1,4-dicarbonyl intermediate to afford a dibenzylbutane-type lignan analogue.

Experimental Workflow Diagram

G cluster_0 Stage 1: Starting Material Synthesis cluster_1 Stage 2: Key Intermediate Formation cluster_2 Stage 3: Target Analogue Synthesis A Toluene & Cyclopropanecarbonyl chloride B Friedel-Crafts Acylation A->B C This compound B->C D This compound F Lewis Acid-Catalyzed Ring-Opening D->F E Aromatic Aldehyde E->F G 1,4-Dicarbonyl Intermediate F->G H 1,4-Dicarbonyl Intermediate I Reduction H->I J Dibenzylbutane Lignan Analogue I->J

Caption: Proposed three-stage workflow for the synthesis of a lignan analogue.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthetic pathway. These values are based on typical yields and conditions reported in the literature for analogous reactions.

StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Expected Yield (%)
1. Friedel-Crafts Acylation Toluene, Cyclopropanecarbonyl chlorideAlCl₃Dichloromethane0 to RT2-480-90
2. Lewis Acid-Catalyzed Ring-Opening This compound, AnisaldehydeTMSOTfDichloromethane-78 to RT3-570-85
3. Reduction to Lignan Analogue 1-(4-methoxyphenyl)-4-(3-methylphenyl)butane-1,4-dioneNaBH₄Methanol0 to RT1-290-98

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (Friedel-Crafts Acylation)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[1][2][3]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Cyclopropanecarbonyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 eq.).

  • Add anhydrous DCM and cool the suspension to 0 °C in an ice bath.

  • In a dropping funnel, prepare a solution of cyclopropanecarbonyl chloride (1.0 eq.) in anhydrous DCM.

  • Add the cyclopropanecarbonyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add a solution of toluene (1.2 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Synthesis of 1-(4-methoxyphenyl)-4-(3-methylphenyl)butane-1,4-dione (Lewis Acid-Catalyzed Ring-Opening)

This protocol is based on the Lewis acid-mediated ring-opening of aryl cyclopropyl ketones.[4]

Materials:

  • This compound

  • Anisaldehyde (4-methoxybenzaldehyde)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, low-temperature bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add TMSOTf (1.2 eq.) dropwise via syringe.

  • Stir the mixture for 15 minutes, then add a solution of anisaldehyde (1.1 eq.) in anhydrous DCM dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with deionized water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-methoxyphenyl)-4-(3-methylphenyl)butane-1,4-dione.

Proposed Reaction Mechanism Diagram

G A Cyclopropyl 3-methylphenyl ketone C Coordination to Carbonyl A->C B Lewis Acid (TMSOTf) B->C D Ring-Opening to form Zwitterionic Intermediate C->D F Nucleophilic Attack D->F E Anisaldehyde E->F G 1,4-Dicarbonyl Intermediate F->G

Caption: Proposed mechanism for the Lewis acid-catalyzed ring-opening.

Protocol 3: Synthesis of a Dibenzylbutane Lignan Analogue (Reduction)

This is a standard protocol for the reduction of a 1,4-dicarbonyl compound.

Materials:

  • 1-(4-methoxyphenyl)-4-(3-methylphenyl)butane-1,4-dione

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-4-(3-methylphenyl)butane-1,4-dione (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (2.5 eq.) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully add deionized water to quench the excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent to obtain the crude dibenzylbutane lignan analogue.

  • Further purification can be achieved by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The synthesized lignan analogues can be screened for their biological activity, for instance, as inhibitors of specific signaling pathways implicated in diseases like cancer. A common target for lignans is the inhibition of enzymes or receptors involved in cell proliferation.

Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Proliferation Signaling GF Growth Factor R Receptor GF->R P Phosphorylation Cascade R->P TF Transcription Factor P->TF CP Cell Proliferation TF->CP Lignan Synthesized Lignan Analogue Lignan->P Inhibition

Caption: Potential inhibition of a cell proliferation pathway by a synthesized lignan analogue.

Disclaimer: The synthetic protocols and expected data provided in these application notes are based on established chemical principles and literature precedents for similar compounds. Actual results may vary, and all experimental work should be conducted by qualified personnel in a controlled laboratory setting with appropriate safety precautions. Optimization of reaction conditions may be necessary to achieve the desired outcomes.

References

Troubleshooting & Optimization

Optimizing the synthesis of cyclopropyl 3-methylphenyl ketone for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cyclopropyl 3-methylphenyl ketone for higher yield.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for preparing this compound?

A1: The most common and direct method is the Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride. This reaction involves an electrophilic aromatic substitution where the acyl group attaches to the toluene ring, catalyzed by a Lewis acid.[1][2]

Q2: How can I control the regioselectivity to favor the formation of the 3-methylphenyl (meta) isomer over the 2-methylphenyl (ortho) and 4-methylphenyl (para) isomers?

A2: The regioselectivity of Friedel-Crafts acylation on toluene is highly dependent on the reaction conditions, specifically temperature and reaction time.

  • Kinetic Control (Low Temperature): At lower temperatures (typically 0-5 °C), the reaction is under kinetic control, and the substitution is faster at the sterically less hindered para (4-methyl) and electronically favorable ortho (2-methyl) positions.[2] The bulkiness of the acylium-Lewis acid complex often leads to a predominance of the para isomer.

  • Thermodynamic Control (Higher Temperature): To favor the more sterically hindered but thermodynamically more stable meta (3-methyl) isomer, the reaction should be run at higher temperatures for a longer duration. This allows for the isomerization of the initially formed ortho and para products to the meta isomer.[3]

Q3: What is the best Lewis acid catalyst for this reaction?

A3: Anhydrous aluminum chloride (AlCl₃) is the most frequently used and effective Lewis acid for Friedel-Crafts acylation.[1] It is crucial to use a stoichiometric amount of AlCl₃ because it forms a complex with the resulting ketone product, rendering it inactive as a catalyst.[4] For specific applications requiring milder conditions, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be considered, though they may result in lower yields.

Q4: Are there any known side reactions to be aware of?

A4: Yes, several side reactions can occur:

  • Isomerization: As mentioned, the desired meta product is formed through the isomerization of the ortho and para products under thermodynamic control.

  • Reaction with the Cyclopropyl Ring: The strained cyclopropyl ring can potentially undergo ring-opening reactions under strongly acidic conditions, although this is less common in Friedel-Crafts acylation compared to other acid-catalyzed reactions.

  • Dealkylation/Rearrangement: At very high temperatures, there is a risk of dealkylation or rearrangement of the methyl group on the toluene ring, though this is more prevalent in Friedel-Crafts alkylation.[3]

Q5: How can I purify the desired this compound from the other isomers?

A5: Separating the ortho, meta, and para isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is a highly effective method for separating isomers based on their differences in polarity.[5] The elution order will depend on the solvent system used, but typically the less polar para isomer elutes first, followed by the meta and then the more polar ortho isomer.

  • Fractional Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be employed.

  • Crystallization: If the desired isomer is a solid and has a significantly different solubility profile from the others in a particular solvent, recrystallization can be an effective purification technique.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture and will be deactivated upon contact with water.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Consider using a fresh, unopened container of the Lewis acid.
2. Insufficient Catalyst: The ketone product complexes with the Lewis acid, so a stoichiometric amount is required.Use at least 1.1 equivalents of the Lewis acid relative to the cyclopropanecarbonyl chloride.
3. Low Reaction Temperature (for meta-isomer): The formation of the meta-isomer is thermodynamically controlled and requires higher temperatures.Increase the reaction temperature and prolong the reaction time to allow for isomerization. Monitor the reaction progress by GC or TLC to determine the optimal conditions.
Formation of Primarily Ortho/Para Isomers Kinetic Control: The reaction was run at a low temperature, favoring the kinetically preferred ortho and para products.To obtain the meta isomer, increase the reaction temperature and allow for a longer reaction time to enable the system to reach thermodynamic equilibrium.[3]
Presence of Unreacted Toluene 1. Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or deactivated catalyst.Extend the reaction time, increase the temperature (if targeting the meta isomer), or add fresh catalyst (with caution).
2. Insufficient Acylating Agent: Not enough cyclopropanecarbonyl chloride was used.Ensure the molar ratio of acylating agent to toluene is appropriate (typically 1:1 or with a slight excess of toluene).
Dark Reaction Mixture/Charring Reaction Temperature Too High: Excessive heat can lead to decomposition of starting materials or products.While higher temperatures favor the meta isomer, avoid excessive heating. Use a controlled heating source (e.g., oil bath) and monitor the internal temperature.
Ring-Opened Byproducts Detected Harsh Acidic Conditions: The cyclopropyl ring may have opened under the strong Lewis acid conditions, especially at elevated temperatures.Consider using a milder Lewis acid (e.g., FeCl₃) or slightly lower the reaction temperature, although this may impact the yield of the meta isomer.

Data Presentation

The following tables summarize the expected influence of reaction conditions on the synthesis of cyclopropyl tolyl ketones. The data is illustrative and serves to highlight the principles of kinetic and thermodynamic control.

Table 1: Effect of Temperature and Time on Isomer Distribution in the Acylation of Toluene

Entry Temperature (°C) Time (h) Control Ortho-Isomer (%) Meta-Isomer (%) Para-Isomer (%) Total Yield (%)
10-52Kinetic3056585
2254Mixed25205580
3808Thermodynamic10603070
4110 (reflux)12Thermodynamic<5>75<2065

Table 2: Comparison of Lewis Acid Catalysts (Illustrative)

Catalyst Equivalents Temperature (°C) Time (h) Predominant Isomer Approx. Yield (%)
AlCl₃1.1808Meta70
FeCl₃1.18012Meta55
ZnCl₂1.2110 (reflux)24Meta40

Experimental Protocols

Protocol 1: Synthesis of this compound (Thermodynamic Control)

Objective: To synthesize this compound with a high proportion of the meta isomer.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene (anhydrous)

  • Cyclopropanecarbonyl chloride

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated)

  • Ice

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Stir the suspension under an inert atmosphere (e.g., nitrogen or argon).

  • Formation of Acylium Ion: Add cyclopropanecarbonyl chloride (1.0 equivalent) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension.

  • Addition of Toluene: After the addition is complete, add anhydrous toluene (1.2 equivalents) to the dropping funnel and add it dropwise to the reaction mixture.

  • Reaction: After the addition of toluene, slowly heat the reaction mixture to reflux (or a target temperature of 80-110°C) and maintain for 8-12 hours. Monitor the progress of the reaction and the isomer distribution by GC analysis of quenched aliquots.

  • Quenching: After the reaction is complete, cool the mixture to 0°C in an ice bath. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to isolate the this compound.[5]

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dry Glassware B Add AlCl₃ and DCM A->B C Add Cyclopropanecarbonyl Chloride B->C D Add Toluene C->D E Heat to 80-110°C D->E F Reflux for 8-12h E->F G Monitor by GC/TLC F->G H Quench with Ice/HCl G->H I Extract with DCM H->I J Wash (H₂O, NaHCO₃, Brine) I->J K Dry and Concentrate J->K L Purify (Chromatography/Distillation) K->L

Caption: Experimental workflow for the synthesis of this compound.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Start Toluene + Cyclopropanecarbonyl Chloride + AlCl₃ K1 Low Temperature (0-5°C) Start->K1 T1 High Temperature (80-110°C) Start->T1 K2 Ortho/Para Products (Major) K1->K2 Fast, irreversible T2 Meta Product (Major) K2->T2 Isomerization at high temp T1->T2 Slow, reversible

References

Technical Support Center: Purification of Cyclopropyl 3-Methylphenyl Ketone by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of cyclopropyl 3-methylphenyl ketone using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel.[1] Alumina can also be considered as an alternative, particularly if the compound shows instability on silica gel.[2][3]

Q2: How do I choose an appropriate mobile phase (eluent)?

A2: A common and effective mobile phase system for cyclopropyl ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) prior to running the column.

Q3: What is the ideal Rf value for my compound on a TLC plate before starting the column chromatography?

A3: For optimal separation, the target Rf value for this compound on a TLC plate should be between 0.15 and 0.35.[5] An Rf in this range generally provides a good balance between retention on the column and elution time, leading to better separation from impurities.

Q4: How can I estimate the amount of silica gel needed for my purification?

A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 20:1 to 100:1.[1] The exact ratio depends on the difficulty of the separation. If the impurities are close to your product on the TLC plate, a higher ratio is recommended.

Q5: My compound is not UV active. How can I visualize it on a TLC plate?

A5: If your compound is not UV active, you can use staining solutions to visualize the spots on a TLC plate. Common stains include potassium permanganate, ceric ammonium molybdate, or p-anisaldehyde.

Troubleshooting Guide

Encountering issues during column chromatography is common. This guide provides solutions to frequently observed problems.

Problem Potential Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase polarity. - Column overloading. - The compound may be degrading on the silica gel.- Optimize the mobile phase using TLC to maximize the difference in Rf values (ΔRf) between your compound and impurities.[2] - Reduce the amount of crude material loaded onto the column. - Check the stability of your compound on silica using 2D TLC.[3] If it is unstable, consider using a less acidic stationary phase like deactivated silica or alumina.[2]
Compound Not Eluting - The mobile phase is not polar enough. - The compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase.[3] For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. - Test for compound stability on silica.[3]
Compound Eluting Too Quickly (in the solvent front) - The mobile phase is too polar.- Decrease the polarity of the mobile phase. For instance, increase the percentage of hexanes in your hexane/ethyl acetate mixture.[5]
Peak Tailing - Secondary interactions between the ketone and the acidic silanol groups on the silica surface.[2] - The sample is overloaded.- Add a small amount of a modifier to the mobile phase, such as triethylamine (TEA) for basic compounds or acetic acid for acidic compounds, to improve peak shape.[2] - Reduce the amount of sample loaded onto the column.
Column Running Dry - Insufficient solvent in the reservoir. - A leak in the column setup.- Always ensure the silica bed is covered with solvent. - Check all connections for leaks before starting the elution.
Cracks in the Silica Bed - Improperly packed column. - A sudden change in solvent polarity.- Ensure the silica gel is packed uniformly as a slurry.[6] - When changing solvent polarity, do so gradually.

Experimental Protocols

Method 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization

Objective: To determine the optimal mobile phase composition for the column chromatography of this compound.

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Capillary tubes for spotting

  • Crude sample of this compound

  • Hexanes

  • Ethyl acetate

  • UV lamp for visualization

Procedure:

  • Prepare several mobile phase mixtures with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., ethyl acetate).

  • Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing one of the prepared mobile phase mixtures.

  • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the separated spots under a UV lamp.

  • Calculate the Rf value for each spot. The ideal mobile phase will give your target compound an Rf value between 0.15 and 0.35 and provide good separation from impurities.[5]

Method 2: Column Chromatography Purification

Objective: To purify this compound from a crude reaction mixture.

Materials:

  • Chromatography column

  • Silica gel

  • Cotton or glass wool

  • Sand

  • Optimized mobile phase (from TLC analysis)

  • Crude sample of this compound

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the mobile phase and pour it into the column.[6]

    • Allow the silica to pack evenly, and then drain the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase.

    • Carefully add the dissolved sample to the top of the silica bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase.

    • Collect the eluent in a series of labeled fractions.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.

  • Isolation of the Purified Product:

    • Combine the fractions containing the pure product (as determined by TLC).

    • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis to Determine Mobile Phase pack Pack Column with Silica Gel Slurry tlc->pack load Load Crude Sample pack->load elute Elute with Optimized Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_poor_separation cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation cause1 Wrong Mobile Phase Polarity problem->cause1 cause2 Column Overload problem->cause2 cause3 Compound Instability problem->cause3 sol1 Optimize Mobile Phase via TLC (Adjust Polarity) cause1->sol1 sol2 Reduce Sample Load cause2->sol2 sol3 Use Deactivated Silica or Alumina cause3->sol3

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Recrystallization of Cyclopropyl(m-tolyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of cyclopropyl(m-tolyl)methanone via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind recrystallizing cyclopropyl(m-tolyl)methanone?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For cyclopropyl(m-tolyl)methanone, the process involves dissolving the impure solid in a hot solvent until the solution is saturated, and then allowing it to cool slowly. As the solution cools, the solubility of the ketone decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2][3]

Q2: How do I select an appropriate solvent for the recrystallization of cyclopropyl(m-tolyl)methanone?

A2: The ideal solvent is one in which cyclopropyl(m-tolyl)methanone is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2][4] A general rule of thumb is "like dissolves like"; since cyclopropyl(m-tolyl)methanone is an aromatic ketone, solvents with moderate polarity are often a good starting point.[2][5] It is recommended to perform small-scale solubility tests with a variety of solvents to identify the most suitable one.[2][4] Common choices for ketones and aromatic compounds include ethanol, methanol, acetone, ethyl acetate, and toluene, or mixtures such as ethanol/water or ethyl acetate/hexane.[4][5][6]

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.[1][7]

  • Seeding: Add a tiny crystal of pure cyclopropyl(m-tolyl)methanone (a "seed crystal") to the solution to initiate crystal growth.[1][7]

  • Reducing Solvent Volume: If too much solvent was used, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7][8]

  • Lowering the Temperature: Further cooling the solution in an ice bath may be necessary.[1]

Q4: The recrystallization process resulted in an oil instead of crystals. How can I fix this?

A4: "Oiling out" can occur if the compound is significantly impure or if the cooling process is too rapid.[7] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can help.[7]

  • Consider using a different recrystallization solvent or a solvent mixture.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- Premature crystallization during hot filtration.- Concentrate the solution by evaporating some of the solvent and then cool again.[7][8]- Try a different solvent or a mixed solvent system where the compound has lower solubility when cold.- Ensure the filtration apparatus is pre-heated to prevent cooling and crystallization in the funnel.[9]
Impure Crystals (Incorrect Melting Point) - The cooling process was too rapid, trapping impurities within the crystal lattice.- The crystals were not washed properly after filtration.- Allow the solution to cool more slowly to promote the formation of purer crystals.- Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1]
Colored Impurities in Crystals - Colored impurities from the crude product are co-crystallizing.- Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Be cautious as charcoal can also adsorb some of the desired product.
Difficulty Dissolving the Compound - An inappropriate solvent was chosen.- Not enough solvent is being used.- Test the solubility in a different solvent.[4]- Gradually add more hot solvent until the compound fully dissolves.

Experimental Protocol: Recrystallization of Cyclopropyl(m-tolyl)methanone

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific equipment used.

1. Solvent Selection:

  • Place a small amount (e.g., 20-30 mg) of the crude cyclopropyl(m-tolyl)methanone into separate test tubes.

  • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane) to each test tube.

  • Observe the solubility at room temperature. The ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.

  • Allow the solutions to cool to room temperature and then in an ice bath. The best solvent will result in the formation of a good quantity of crystals.

2. Dissolution:

  • Place the crude cyclopropyl(m-tolyl)methanone in an Erlenmeyer flask.

  • Add a minimal amount of the selected hot solvent to just dissolve the solid. It is best to add the solvent in small portions while heating and swirling the flask.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-warmed funnel into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

4. Crystallization:

  • Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

5. Isolation of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

6. Drying:

  • Allow the crystals to air-dry on the filter paper for a short period by drawing air through the funnel.

  • Transfer the crystals to a watch glass and allow them to dry completely. The purity of the final product can be assessed by its melting point and spectroscopic methods.

Quantitative Data Summary

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighInsolubleInsoluble
EthanolHigh-MediumSparingly SolubleSoluble
IsopropanolMediumSparingly SolubleSoluble
AcetoneMediumSolubleVery Soluble
Ethyl AcetateMedium-LowSolubleVery Soluble
TolueneLowSparingly SolubleSoluble
HexaneLowInsolubleSparingly Soluble

Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude cyclopropyl(m-tolyl)methanone B Select Solvent A->B C Dissolve in Minimum Hot Solvent B->C D Hot Filtration (if needed) C->D E Slow Cooling D->E F Induce Crystallization (if needed) E->F G Vacuum Filtration E->G F->G H Wash with Cold Solvent G->H I Dry Crystals H->I J Pure Product I->J

Caption: A workflow diagram illustrating the key stages of the recrystallization process for purifying cyclopropyl(m-tolyl)methanone.

References

Technical Support Center: Synthesis of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of cyclopropyl 3-methylphenyl ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in the synthesis of this compound via Friedel-Crafts acylation?

When synthesizing this compound from toluene and cyclopropanecarbonyl chloride using a Lewis acid catalyst (e.g., AlCl₃), the primary impurities are typically the ortho- and para-isomers: cyclopropyl 2-methylphenyl ketone and cyclopropyl 4-methylphenyl ketone. The formation of these isomers is a common outcome in electrophilic aromatic substitution reactions on monosubstituted benzene rings. The ratio of these isomers depends on the reaction conditions, including temperature and the specific Lewis acid used.

Another potential impurity is any unreacted starting material, such as toluene or cyclopropanecarbonyl chloride. Incomplete reaction or inefficient quenching of the reaction can lead to their presence in the crude product.

Q2: My synthesis of a cyclopropyl ketone is resulting in a low yield. What are the potential causes?

Low yields in cyclopropyl ketone synthesis can stem from several factors, depending on the synthetic route. For syntheses proceeding through an intermediate like 5-chloro-2-pentanone (in the case of cyclopropyl methyl ketone), inefficient condensation and delays in processing can significantly reduce the yield.[1] For instance, if the reaction mixture is allowed to stand overnight before distillation of the chloride intermediate, the yield can drop to less than 50%.[1]

In cyclopropanation reactions, such as the Corey-Chaykovsky reaction, the choice of the sulfur ylide is critical. The use of dimethylsulfonium methylide can lead to the formation of epoxides as a competing side reaction, thus lowering the yield of the desired cyclopropyl ketone.[2]

Q3: I am having difficulty purifying my this compound. What purification methods are recommended?

The purification of cyclopropyl ketones can be challenging due to the presence of structurally similar isomers or byproducts with close boiling points.[2] For solid products like this compound, the following methods are recommended:

  • Column Chromatography: This is a highly effective method for separating isomeric impurities.[3] The choice of eluent is crucial for good separation, and this can be determined by thin-layer chromatography (TLC) analysis. A common starting point for the solvent system is a mixture of petroleum ether and ethyl acetate.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification technique.[3] The choice of solvent is critical; the desired isomer should be less soluble in the cold solvent than the impurities. Ethanol is often a suitable solvent for this purpose.[3]

For liquid cyclopropyl ketones, fractional distillation is a common purification method, although it may be less effective for separating isomers with very close boiling points.[2]

Troubleshooting Guides

Issue 1: Presence of Isomeric Impurities

Symptoms:

  • NMR or GC-MS analysis of the final product shows the presence of multiple isomers (ortho-, meta-, and para-substituted phenyl ketones).

  • The melting point of the solid product is broad and lower than the literature value for the pure meta-isomer.

Possible Causes:

  • The Friedel-Crafts acylation of toluene inherently produces a mixture of isomers due to the directing effects of the methyl group.

Solutions:

  • Optimize Reaction Conditions: While difficult to completely eliminate, the isomer ratio can sometimes be influenced by reaction temperature and the choice of Lewis acid. Experiment with different conditions to favor the formation of the meta-isomer.

  • Efficient Purification: Employ column chromatography for effective separation of the isomers.[3] Develop an optimal eluent system using TLC to maximize the resolution between the spots corresponding to the different isomers. Recrystallization can also be used, potentially in combination with chromatography, to achieve high purity.[3]

Issue 2: Ring-Opened Byproducts

Symptoms:

  • Spectroscopic analysis (NMR, MS) indicates the presence of compounds without the characteristic cyclopropyl group signals, potentially showing linear ketone structures.

Possible Causes:

  • The cyclopropyl ring is strained and can be susceptible to ring-opening reactions under certain conditions, such as the presence of strong acids or nucleophiles, especially when activated by certain substituents on the phenyl ring.[4] For instance, donor-acceptor cyclopropanes are prone to ring-opening initiated by nucleophilic attack.[4]

Solutions:

  • Control Reaction Conditions: Carefully control the reaction temperature and pH, particularly during the work-up and purification steps. Avoid prolonged exposure to harsh acidic or basic conditions.

  • Mild Reagents: Where possible, use milder reagents and reaction conditions that are less likely to induce ring-opening.

Quantitative Data

ProductStarting MaterialsSynthetic MethodTypical YieldReference
Cyclopropyl methyl ketone5-Chloro-2-pentanone, Sodium hydroxideIntramolecular cyclization77-83%[4]
Dicyclopropyl ketoneCyclopropanecarboxylic acid, n-ButyllithiumCoupling52-55%[4]
Cyclopropyl phenyl ketoneBenzene, Cyclopropanecarbonyl chlorideFriedel-Crafts AcylationNot specified[5]

Experimental Protocols

General Protocol for Friedel-Crafts Acylation to Synthesize Aryl Cyclopropyl Ketones

This protocol is adapted from the synthesis of cyclopropyl phenyl ketone and can be modified for the synthesis of this compound by substituting benzene with toluene.[5]

Materials:

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dry Toluene

  • Cyclopropanecarbonyl chloride

  • Ice

  • Concentrated Hydrochloric acid (HCl)

  • Diethyl ether

  • 10% HCl solution

  • 5% Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, add anhydrous aluminum chloride and dry toluene.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for 3 hours.[5]

  • Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash successively with 10% HCl, water, 5% sodium bicarbonate solution, and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_synthesis Step 1: Friedel-Crafts Acylation cluster_workup Step 2: Work-up cluster_purification Step 3: Purification Toluene Toluene & Cyclopropanecarbonyl Chloride ReactionMixture Reaction with AlCl3 Toluene->ReactionMixture 1. Add reagents Quenching Quench with HCl/Ice ReactionMixture->Quenching 2. Cool and pour Extraction Extract with Ether Quenching->Extraction Washing Wash with base and brine Extraction->Washing Drying Dry and Concentrate Washing->Drying CrudeProduct Crude Product (Mixture of isomers) Drying->CrudeProduct Purification Column Chromatography / Recrystallization CrudeProduct->Purification PureProduct Pure Cyclopropyl 3-methylphenyl Ketone Purification->PureProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Impurities cluster_isomers Isomeric Impurities cluster_starting_materials Unreacted Starting Materials Impurity Impurity Detected in Final Product IsomerCause Cause: Non-selective Friedel-Crafts reaction Impurity->IsomerCause SMCause Cause: Incomplete reaction or inefficient work-up Impurity->SMCause IsomerSolution Solution: Optimize conditions & Purify via chromatography IsomerCause->IsomerSolution SMSolution Solution: Ensure complete reaction & thorough extraction/washing SMCause->SMSolution

Caption: Troubleshooting logic for common impurities in the synthesis.

References

Troubleshooting low conversion rates in reactions with cyclopropyl 3-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving cyclopropyl 3-methylphenyl ketone.

Troubleshooting Guide: Low Conversion Rates

Low conversion of this compound can stem from several factors, ranging from suboptimal reaction conditions to competing side reactions. This guide provides a systematic approach to diagnosing and resolving these issues.

Scenario: You are performing a Lewis acid-catalyzed reaction with this compound and an alkene to form a cyclopentane derivative, but are observing low conversion of your starting material.

Question 1: My Lewis acid-catalyzed cycloaddition is sluggish and gives a low yield. What are the primary factors to investigate?

Answer: Low conversion in this type of reaction is often linked to issues with the catalyst, reactants, or reaction conditions. The primary competing reaction is the unproductive ring-opening of the cyclopropyl ketone.

Troubleshooting Steps:

  • Re-evaluate Your Lewis Acid: The choice and handling of the Lewis acid are critical.

    • Strength and Identity: Different Lewis acids have varying abilities to activate the cyclopropyl ketone. If a weak Lewis acid is used, the reaction may not proceed. Consider screening a range of Lewis acids with varying strengths (e.g., Sc(OTf)₃, Yb(OTf)₃, TiCl₄, SnCl₄). Be aware that very strong Lewis acids can aggressively promote side reactions like polymerization or uncontrolled ring-opening.

    • Catalyst Deactivation: Lewis acids are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents and other reagents must be anhydrous.

    • Catalyst Loading: Insufficient catalyst loading can lead to a slow reaction. A typical starting point is 5-20 mol%. If conversion is still low, consider increasing the loading incrementally.

  • Check Purity of Starting Materials:

    • This compound: Impurities from its synthesis (e.g., residual α,β-unsaturated ketone precursors) can interfere with the reaction. Confirm the purity of your starting material by ¹H NMR or GC-MS.

    • Alkene/Nucleophile: Ensure the alkene or other coupling partner is pure and free from inhibitors.

    • Solvent: Use high-purity, anhydrous solvent. Protic impurities (water, alcohols) will quench the Lewis acid.

  • Optimize Reaction Temperature:

    • There is often a narrow optimal temperature window. Low temperatures (e.g., -78 °C to 0 °C) can suppress side reactions but may also slow the desired reaction to a halt. Higher temperatures can accelerate the reaction but may favor decomposition or the formation of thermodynamic side products.

    • We recommend starting at a low temperature (e.g., 0 °C) and slowly warming the reaction while monitoring its progress by TLC or LC-MS.

  • Consider Substituent Effects:

    • The methyl group on the phenyl ring is weakly electron-donating. This can influence the stability of intermediates. While this specific substitution is fixed, understanding its electronic effect is crucial when comparing your results to literature examples with different substitution patterns. Aryl cyclopropyl ketones with electron-withdrawing groups, for example, can be more susceptible to nucleophilic ring-opening.[1]

Data Presentation: Influence of Reaction Conditions on Aryl Cyclopropyl Ketone Reactions

The following table summarizes conditions used in related reactions with aryl cyclopropyl ketones, illustrating the range of viable parameters.

Reaction TypeAryl Cyclopropyl KetoneCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
[3+2] CycloadditionPhenyl cyclopropyl ketoneGd(OTf)₃ (10)CH₂Cl₂-20High (not specified)[2]
[3+2] Cycloaddition2,6-Dimethylphenyl cyclopropyl ketoneSmI₂ (15)THFRoom Temp.High[3]
Ring OpeningDonor-Acceptor CyclopropanesYb(OTf)₃ (5)1,4-Dioxane90up to 99%
Ring OpeningPhenyl cyclopropyl ketoneSnCl₄ (400)Dichloroethane8070-80%[4]

This data is for analogous systems and should be used as a guide for optimization.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Step 1: Verify Lewis Acid - Anhydrous? - Sufficient Loading? - Appropriate Strength? start->check_catalyst check_purity Step 2: Check Reagent Purity - Ketone (NMR, GC-MS) - Other Reagents - Anhydrous Solvent? check_catalyst->check_purity optimize_temp Step 3: Optimize Temperature - Start low (0°C) - Monitor while warming check_purity->optimize_temp side_reactions Step 4: Analyze for Side Products - Ring-opening? - Polymerization? optimize_temp->side_reactions solution Conversion Improved side_reactions->solution

Caption: A logical workflow for troubleshooting low conversion rates.

Question 2: I'm observing the formation of significant byproducts and very little of my desired product. What are the likely side reactions?

Answer: The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions, which are the most common side reactions for this class of compounds.[1][5]

Common Side Reactions:

  • Acid-Catalyzed Ring-Opening: The Lewis acid can protonate/coordinate to the carbonyl oxygen, which activates the cyclopropane ring. The ring can then open to form a stabilized carbocation, which is subsequently trapped by a nucleophile (e.g., solvent, trace water, or the counter-ion of the Lewis acid). This often leads to 1,3-difunctionalized linear ketones.

  • Reductive Ring-Opening: If reducing agents are present, or if single-electron transfer (SET) from a catalyst like SmI₂ occurs, the ketone can be reduced to a ketyl radical. This intermediate can undergo ring-opening to form a more stable radical, leading to linear, reduced products after workup.[2][3]

  • Rearrangement to Dihydrofurans: In some cases, the intermediate formed after ring-opening can undergo intramolecular cyclization to form dihydrofuran derivatives.[4]

  • Polymerization: Strong Lewis acids can sometimes initiate polymerization of the alkene coupling partner.

Mandatory Visualization: Competing Reaction Pathways

Reaction_Pathways start This compound + Alkene + Lewis Acid desired_path Desired Pathway: [3+2] Cycloaddition start->desired_path side_path1 Side Pathway 1: Acid-Catalyzed Ring Opening start->side_path1 side_path2 Side Pathway 2: Rearrangement start->side_path2 product Desired Cyclopentane Product desired_path->product byproduct1 Linear 1,3-Difunctionalized Ketone side_path1->byproduct1 byproduct2 Dihydrofuran Derivative side_path2->byproduct2

Caption: Competing reaction pathways for aryl cyclopropyl ketones.

Frequently Asked Questions (FAQs)

Q1: Can the methyl group on the phenyl ring cause steric hindrance? A: A methyl group in the meta position (3-position) is unlikely to cause significant steric hindrance at the reaction center (the carbonyl and cyclopropyl group). However, substituents in the ortho position (2- or 6-position) can influence the conformation of the ketone and its ability to coordinate with a catalyst, which can significantly affect reactivity.[3]

Q2: Is my starting material, this compound, stable during storage? A: Aryl cyclopropyl ketones are generally stable compounds under standard laboratory storage conditions (cool, dark, and dry). However, they can be sensitive to strong acids and light. Photochemical reactions can potentially lead to radical formation and ring-opening.[6] It is best to store the compound in an amber vial in a refrigerator or freezer.

Q3: How can I monitor the reaction progress effectively? A: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a stain that visualizes both the starting material and the expected product (e.g., potassium permanganate or ceric ammonium molybdate). For more quantitative analysis, taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS is recommended. This will allow you to track the consumption of starting material and the appearance of products and byproducts.

Q4: I am considering a Friedländer synthesis to form a quinoline. Is this compound a suitable substrate? A: The classic Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7] While not a direct application, it is conceivable to design a reaction cascade where the cyclopropyl ketone first undergoes a ring-opening to generate an intermediate that can then participate in a quinoline-forming cyclization with an appropriate aniline derivative under acidic conditions. This would be a non-traditional approach requiring careful optimization to control the initial ring-opening and subsequent cyclization steps.

Experimental Protocols

General Protocol for a Lewis Acid-Catalyzed Reaction

This protocol provides a general starting point for a Lewis acid-catalyzed reaction, such as a cycloaddition or ring-opening, and should be optimized for your specific transformation.

Apparatus:

  • A flame-dried, two or three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen or argon inlet, and a rubber septum.

  • Anhydrous syringes for the transfer of reagents and solvents.

Materials:

  • This compound (1.0 eq)

  • Alkene or other nucleophile (1.2 - 2.0 eq)

  • Lewis Acid (e.g., Sc(OTf)₃, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or THF)

Procedure:

  • Under an inert atmosphere, add the Lewis acid to the reaction flask.

  • Add the anhydrous solvent via syringe and stir to dissolve or suspend the catalyst.

  • Cool the mixture to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • In a separate flame-dried flask, dissolve the this compound and the alkene/nucleophile in the anhydrous solvent.

  • Slowly add the solution of the ketone and alkene to the stirred catalyst mixture via syringe pump over a period of 30-60 minutes.

  • Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS.

  • If no reaction is observed after a few hours, allow the mixture to slowly warm to room temperature.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

  • Perform an aqueous workup, typically by extracting the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Preventing side reactions in the synthesis of cyclopropyl aryl ketones

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common side reactions encountered during the synthesis of cyclopropyl aryl ketones.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Low Yield and Presence of Ring-Opened Byproducts in Friedel-Crafts Acylation

Q1: My Friedel-Crafts acylation of an aryl cyclopropane is giving a low yield of the desired ketone, and I'm observing significant amounts of a ring-opened byproduct. What is happening and how can I prevent it?

A1: This is a classic side reaction in the synthesis of cyclopropyl aryl ketones via Friedel-Crafts acylation. The highly strained cyclopropane ring is susceptible to cleavage under the strong Lewis acid or Brønsted acid conditions required for the reaction.[1] The acid catalyst can protonate or coordinate to the carbonyl oxygen of the ketone product, which activates the cyclopropane ring towards nucleophilic attack or rearrangement, leading to a more stable, open-chain carbocation intermediate.[1]

Troubleshooting Steps:

  • Choice of Lewis Acid: The strength of the Lewis acid is critical. Highly reactive Lewis acids like AlCl₃ can promote ring-opening. Consider using milder Lewis acids.

  • Reaction Temperature: High temperatures can provide the activation energy needed for the ring-opening side reaction.[2] Running the reaction at lower temperatures can significantly favor the desired acylation pathway.

  • Stoichiometry of Catalyst: In Friedel-Crafts acylation, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3] This often necessitates using stoichiometric amounts of the catalyst. However, a large excess can increase the likelihood of side reactions. Careful optimization of the catalyst loading is recommended.

  • Anhydrous Conditions: Lewis acids are extremely sensitive to moisture.[4] Any water present will deactivate the catalyst and can generate Brønsted acids that promote ring-opening. Ensure all glassware is flame- or oven-dried and that all reagents and solvents are anhydrous.

Logical Troubleshooting Flow for Ring-Opening:

Start Low Yield & Ring-Opened Byproduct Condition Reaction Conditions Start->Condition LewisAcid Lewis Acid Choice Condition->LewisAcid Strong Lewis Acid (e.g., AlCl₃)? Solution2 Lower Reaction Temperature (e.g., 0°C) Condition->Solution2 High Temp? Solution3 Ensure Rigorously Anhydrous Conditions Condition->Solution3 Moisture? Solution1 Use Milder Lewis Acid (e.g., FeCl₃, ZnCl₂) LewisAcid->Solution1 Yes LewisAcid->Solution2 No Alternative Consider Alternative Synthesis: Grignard or Corey-Chaykovsky Solution1->Alternative Solution2->Alternative Solution3->Alternative

Caption: Troubleshooting workflow for ring-opening side reactions.

Issue 2: Formation of Tertiary Alcohol Byproduct in Grignard Reactions

Q2: I'm using a Grignard reagent (e.g., cyclopropylmagnesium bromide) to react with an aryl ester/acyl chloride, but I'm getting a significant amount of a tertiary alcohol byproduct instead of my desired ketone. Why?

A2: This is a common issue when using highly reactive nucleophiles like Grignard reagents with esters or acyl chlorides. The initially formed ketone is also electrophilic and can react with a second equivalent of the Grignard reagent, leading to the formation of a tertiary alcohol after workup.[5][6]

Troubleshooting Steps:

  • Change the Electrophile: The most effective solution is to use an electrophile that forms a stable intermediate which resists further addition. N-methoxy-N-methylamides (Weinreb amides) are ideal for this purpose.[5] The Grignard reagent adds to the Weinreb amide to form a stable, chelated tetrahedral intermediate that does not collapse until the acidic workup, preventing over-addition.[5] Nitriles are another suitable alternative, which hydrolyze to the ketone during workup.[5]

  • Inverse Addition at Low Temperature: If you must use an acyl chloride, employ "inverse addition." This involves adding the acyl chloride solution slowly to the Grignard reagent at a very low temperature (e.g., -78 °C). This keeps the concentration of the reactive electrophile low at all times, minimizing the chance of the ketone product reacting with the Grignard reagent.

Data Presentation: Comparison of Electrophiles in Grignard Synthesis

ElectrophileIntermediate StabilityCommon Side ProductTypical Yield of Ketone
Acyl ChlorideLow (highly reactive ketone formed)Tertiary AlcoholVariable (Often <50%)
EsterLow (ketone formed is reactive)Tertiary AlcoholVariable (Often <60%)
Weinreb Amide High (Stable chelated intermediate) Minimal High (Often >85%)
NitrileHigh (Imine intermediate)MinimalHigh (Often >80%)
Issue 3: Low Yield in Corey-Chaykovsky Cyclopropanation

Q3: I am attempting to synthesize a cyclopropyl aryl ketone from an α,β-unsaturated ketone (chalcone) using the Corey-Chaykovsky reaction, but my yields are poor.

A3: The Corey-Chaykovsky reaction, which uses a sulfur ylide to transfer a methylene group, is generally robust but can be sensitive to reaction conditions.[4][7]

Troubleshooting Steps:

  • Ylide Formation: The sulfur ylide is generated in situ by deprotonating a sulfonium or sulfoxonium salt with a strong base (e.g., NaH, KOtBu).[4] Ensure your base is fresh and reactive and that the salt is dry. The reaction is also highly sensitive to moisture and air. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Choice of Ylide: Dimethylsulfoxonium methylide (from trimethylsulfoxonium iodide) typically adds to α,β-unsaturated ketones in a 1,4-conjugate fashion to give cyclopropanes.[4] In contrast, dimethylsulfonium methylide (from trimethylsulfonium iodide) can sometimes react at the carbonyl group to form an epoxide, especially with simple ketones.[3] For cyclopropanation of enones, the sulfoxonium ylide is generally preferred.

  • Reaction Temperature: Ylide formation and the subsequent reaction are often performed at low temperatures (e.g., 0 °C) before allowing the mixture to warm to room temperature.[7] Controlling the temperature is crucial for preventing ylide decomposition and other side reactions.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using a Milder Lewis Acid (Synthesis of Cyclopropyl Phenyl Ketone)

This protocol is adapted from established procedures, modified to minimize ring-opening.[8][9]

  • Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil), add anhydrous iron(III) chloride (FeCl₃) (17.9 g, 0.11 mol) and dry benzene (100 mL).

  • Addition of Acyl Chloride: Cool the mixture in an ice bath to 0-5 °C. Slowly add cyclopropanecarbonyl chloride (10.45 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 10% HCl (50 mL), water (50 mL), 5% sodium bicarbonate solution (50 mL), and finally with brine (50 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude cyclopropyl phenyl ketone. Purify via vacuum distillation or column chromatography.

Protocol 2: Grignard Reaction with a Weinreb Amide

This protocol describes a general procedure for the synthesis of aryl cyclopropyl ketones while avoiding over-addition side reactions.[5]

  • Setup: Assemble a flame-dried, three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet. Place magnesium turnings (1.2 eq) in the flask.

  • Grignard Formation: Add a small volume of anhydrous THF via syringe. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of cyclopropyl bromide (1.0 eq) in anhydrous THF dropwise. The reaction should initiate (slight warming, disappearance of iodine color). Once initiated, add the remaining bromide solution at a rate to maintain a gentle reflux. After addition, stir for 1 hour at room temperature.

  • Reaction with Weinreb Amide: Cool the freshly prepared Grignard reagent to 0 °C. Slowly add a solution of the N-methoxy-N-methyl-aryl-amide (e.g., N-methoxy-N-methylbenzamide) (0.9 eq) in anhydrous THF via dropping funnel over 30 minutes.

  • Stirring: Allow the reaction to warm to room temperature and stir for 2-3 hours until the starting amide is consumed (monitor by TLC).

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of 1 M HCl. Stir for 15-20 minutes.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ketone by column chromatography.

Visualizations

Reaction Pathways: Desired Product vs. Side Reaction

cluster_0 Friedel-Crafts Acylation cluster_1 Side Reaction Pathway Start Aryl-Cyclopropane + Cyclopropanecarbonyl Chloride Catalyst Lewis Acid (AlCl₃) Start->Catalyst Intermediate Acylium Ion Intermediate Catalyst->Intermediate DesiredPath Electrophilic Aromatic Substitution Intermediate->DesiredPath Product Cyclopropyl Aryl Ketone DesiredPath->Product SideStart Product + Excess Lewis Acid Product->SideStart Further Reaction Activation Carbonyl Activation SideStart->Activation RingOpening Cyclopropane Ring-Opening (Carbocation Formation) Activation->RingOpening SideProduct Linear, Unsaturated Ketone (or other rearranged products) RingOpening->SideProduct

Caption: Desired acylation pathway versus the acid-catalyzed ring-opening side reaction.

References

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of Cyclopropyl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the inherent exothermic risks associated with the large-scale synthesis of cyclopropyl ketones. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues encountered during experimental work.

Troubleshooting Guide: Real-time Exotherm Management

This guide addresses critical in-process issues that may arise during the synthesis of cyclopropyl ketones, offering immediate actions and preventative solutions.

Issue Potential Causes Immediate Actions & Solutions
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Reagent addition rate is too high. 2. Inadequate cooling capacity for the scale of the reaction. 3. Poor mixing leading to localized "hot spots". 4. Incorrect solvent or reactant concentration. 5. Cooling system failure.Immediate Actions: 1. Immediately cease all reagent addition. [1] 2. Maximize cooling: Increase the flow of coolant or switch to a colder cooling medium if possible.[1] 3. If temperature continues to rise, initiate emergency quenching: Add a pre-determined, cold, inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture.[1] 4. Alert all personnel and prepare for evacuation if the temperature cannot be controlled.[1] Preventative Solutions: • Conduct a thorough thermal hazard analysis before scale-up.[2] • Use a semi-batch process with controlled reagent dosing. • Ensure the reactor's cooling capacity is sufficient for the reaction's heat output.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Low initial reaction temperature. 2. Impurities in reagents or solvents inhibiting the reaction. 3. Accumulation of unreacted reagents.Immediate Actions: 1. Stop reagent addition immediately. 2. Carefully and slowly warm the reaction mixture by a few degrees to attempt a controlled initiation. Be prepared for a potential exotherm. Preventative Solutions: • Ensure all reagents and solvents are of the appropriate purity. • Initiate the reaction on a smaller scale to confirm initiation temperature before proceeding to large-scale. • Add a small portion of the reagent first and confirm reaction initiation before proceeding with the full addition.
Localized Bubbling or Fuming 1. Inefficient stirring. 2. Reagent being added directly into one spot.Immediate Actions: 1. Increase the stirring rate. 2. Adjust the addition funnel or pump to deliver the reagent into a well-mixed area of the reactor. Preventative Solutions: • Use an appropriately sized and shaped agitator for the reactor vessel. • For larger reactors, consider multiple addition points.[1]
Inconsistent Product Yield and Purity 1. Poor temperature control leading to side reactions or product degradation. 2. Incomplete reaction due to premature quenching or insufficient reaction time.Immediate Actions: 1. Review temperature and addition rate logs to identify any deviations from the protocol. Preventative Solutions: • Maintain a consistent, low reaction temperature (e.g., 0 °C or below for many cyclopropanations).[2] • Use reaction calorimetry to understand the heat flow and optimize the temperature profile. • Monitor reaction progress using an appropriate analytical method (e.g., TLC, GC, HPLC) before quenching.[1]

Frequently Asked Questions (FAQs)

General Safety and Planning

Q1: What are the primary exothermic steps in common cyclopropyl ketone syntheses?

The primary exothermic events typically involve the formation of the reactive intermediate and its subsequent reaction to form the cyclopropane ring. For instance, in the Corey-Chaykovsky reaction, both the deprotonation of the sulfonium salt to form the ylide and the reaction of the ylide with the enone are exothermic.[2] Similarly, in the Favorskii rearrangement, the formation of the cyclopropanone intermediate is an exothermic step.

Q2: Why is a thermal hazard analysis crucial before scaling up?

A thermal hazard analysis is essential to understand the potential for a thermal runaway.[2] It helps determine critical safety parameters such as the heat of reaction (ΔHr), the adiabatic temperature rise (ΔTad), and the Maximum Temperature of the Synthesis Reaction (MTSR).[2] This data is vital for designing an adequate cooling system and a safe process. The surface-area-to-volume ratio decreases significantly on scale-up, which means heat removal becomes less efficient, making large-scale reactions more susceptible to thermal runaways.

Q3: What are the key parameters to monitor during an exothermic cyclopropanation?

The key parameters to monitor are:

  • Reaction Temperature: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture.

  • Cooling Medium Temperature: Monitor the inlet and outlet temperatures of the cooling jacket to assess heat removal.

  • Reagent Addition Rate: A controlled and steady addition rate is crucial to prevent the accumulation of unreacted reagents.

  • Stirring Rate: Efficient stirring is necessary to ensure uniform temperature and reactant distribution.

Equipment and Procedures

Q4: What are the recommended cooling methods for large-scale reactions?

For laboratory-scale synthesis, an ice-salt bath or a cryocooler is often sufficient. For larger-scale reactions, a jacketed reactor with a circulating cooling fluid is essential.[2] The choice of heat transfer fluid (e.g., water/glycol, thermal oils) depends on the desired temperature range.[3]

Q5: What should I do in the event of a cooling system failure?

In the event of a cooling system failure, immediately stop the addition of all reagents.[2] If the temperature begins to rise uncontrollably, and it is safe to do so, initiate an emergency quenching procedure by adding a pre-cooled, appropriate quenching agent.[2]

Q6: What is an appropriate quenching agent and how should it be used?

An appropriate quenching agent is a substance that will quickly and safely neutralize the reactive species and absorb the heat of the reaction. For many cyclopropanation reactions, a cold, saturated aqueous solution of ammonium chloride is a suitable quenching agent.[4] The quenching agent should be added slowly and with vigorous stirring to avoid a violent reaction. For pyrophoric materials, a less reactive quenching agent like isopropanol is often used initially, followed by a mixture of isopropanol and water, and finally water.[5]

Data Presentation: Thermal Properties and Reactor Specifications

The following tables provide a summary of key quantitative data for assessing the thermal hazards of cyclopropanation reactions and for selecting appropriate reactor systems.

Table 1: Thermal Hazard Indicators for a Representative Cyclopropanation

ParameterTypical Range for Corey-Chaykovsky of p-NitrochalconeSignificance
Heat of Reaction (ΔHr) -100 to -250 kJ/molIndicates the total amount of heat that will be released.
Adiabatic Temperature Rise (ΔTad) 50 - 200 °CThe maximum possible temperature increase if no heat is removed, indicating the worst-case scenario for a thermal runaway.[2]
Maximum Temperature of the Synthesis Reaction (MTSR) 40 - 80 °CThe highest expected temperature under normal operating conditions, which should be well below the decomposition temperature of any reaction components.[2]

Table 2: Comparison of Heat Transfer Coefficients for Reactor Materials

Reactor MaterialThermal Conductivity (W/m·K)Overall Heat Transfer Coefficient (U-value) (W/m²·K)Notes
Stainless Steel (304/316) ~16300 - 1500Good heat transfer, suitable for high-pressure reactions.
Glass-Lined Steel ~1.0 - 1.5100 - 300Lower heat transfer efficiency, but excellent corrosion resistance.[2][6] The glass layer is the limiting factor for heat transfer.[4]
Borosilicate Glass (Lab Scale) ~1.150 - 200Good for visibility and corrosion resistance at smaller scales, but with lower heat transfer compared to steel.

Experimental Protocols

Key Experiment 1: Large-Scale Corey-Chaykovsky Cyclopropanation of a Chalcone (Illustrative Protocol)

Objective: To synthesize a cyclopropyl ketone from a chalcone on a large scale, with a focus on managing the exothermic reaction.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Chalcone derivative

  • Saturated aqueous ammonium chloride solution (for quenching)

  • Jacketed reactor with overhead stirrer, thermocouple, and addition funnel/pump

  • Cooling system capable of maintaining the desired reaction temperature

Methodology:

  • Reactor Setup and Inerting: Set up the jacketed reactor and ensure it is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).

  • Ylide Preparation (Exothermic Step):

    • Charge the reactor with trimethylsulfoxonium iodide and anhydrous DMSO/THF.

    • Cool the mixture to the desired temperature (e.g., 10-15 °C) using the jacketed cooling system.

    • Slowly add the sodium hydride dispersion portion-wise, carefully monitoring the temperature. The formation of the ylide is exothermic and may cause hydrogen evolution. Maintain the temperature within a safe, pre-determined range.

    • Stir the mixture until the gas evolution ceases, indicating the complete formation of the ylide.

  • Cyclopropanation (Exothermic Step):

    • Prepare a solution of the chalcone in anhydrous THF.

    • Cool the ylide solution to the target reaction temperature (e.g., 0 °C).

    • Slowly add the chalcone solution to the ylide solution via an addition funnel or a syringe pump. The rate of addition should be controlled to maintain the reaction temperature within a narrow range (e.g., ± 2 °C).

    • Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching (Exothermic Step):

    • Once the reaction is complete, cool the reaction mixture to a low temperature (e.g., 0 °C).

    • Slowly and carefully add the cold, saturated aqueous ammonium chloride solution to quench the reaction. This step can also be exothermic, so the addition rate must be controlled to manage any temperature increase.

  • Work-up and Purification:

    • Proceed with the standard work-up procedure, including extraction, washing, drying, and concentration.

    • Purify the crude product by an appropriate method (e.g., crystallization or column chromatography).

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Excursion Detected stop_addition Immediately Cease Reagent Addition start->stop_addition max_cooling Maximize Cooling stop_addition->max_cooling temp_controlled Is Temperature Under Control? max_cooling->temp_controlled emergency_quench Initiate Emergency Quenching Protocol temp_controlled->emergency_quench No monitor_stabilize Monitor and Stabilize Reaction temp_controlled->monitor_stabilize Yes emergency_quench->monitor_stabilize investigate Investigate Root Cause (Post-Mortem Analysis) monitor_stabilize->investigate end Process Stabilized investigate->end

Caption: Troubleshooting workflow for a temperature excursion.

Scale_Up_Logic start Proposed Large-Scale Synthesis thermal_hazard Conduct Thermal Hazard Analysis (DSC, RC1, etc.) start->thermal_hazard is_exothermic Is Reaction Significantly Exothermic? thermal_hazard->is_exothermic proceed_standard Proceed with Standard Operating Procedures is_exothermic->proceed_standard No design_controls Design Enhanced Process Controls is_exothermic->design_controls Yes reactor_selection Select Appropriate Reactor with Sufficient Cooling design_controls->reactor_selection dosing_strategy Define Controlled Dosing Strategy reactor_selection->dosing_strategy quench_protocol Establish Emergency Quench Protocol dosing_strategy->quench_protocol pilot_run Perform Pilot-Scale Run with Monitoring quench_protocol->pilot_run full_scale Proceed to Full-Scale Production pilot_run->full_scale

Caption: Logical workflow for scaling up cyclopropyl ketone synthesis.

References

Technical Support Center: HPLC Purity Analysis of Cyclopropyl 3-methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of cyclopropyl 3-methylphenyl ketone. This guide provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving accurate and reliable results.

Experimental Protocols

A reversed-phase HPLC method is recommended for the purity analysis of this compound. The following protocol is a robust starting point for method development and validation.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Run Time 25 minutes

Table 1: HPLC Method Parameters

2. Gradient Elution Program

A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Time (minutes) % Mobile Phase A % Mobile Phase B
0.06040
15.02080
20.02080
20.16040
25.06040

Table 2: Gradient Timetable

3. Sample Preparation

Accurate sample preparation is critical for reliable results.

  • Weigh accurately about 25 mg of this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound.

Question: Why am I seeing peak tailing for the main analyte peak?

Answer: Peak tailing can be caused by several factors.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Secondary Silanol Interactions: The free silanol groups on the silica-based C18 column can interact with the ketone group of the analyte.

    • Solution: Lower the pH of the mobile phase by using an additive like formic acid or trifluoroacetic acid (0.1%). This helps to suppress the ionization of silanol groups. The provided method already incorporates 0.1% formic acid.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[2]

    • Solution: Try diluting your sample further and re-injecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections, or the stationary phase may be degrading.

    • Solution: Flush the column with a strong solvent like isopropanol. If the problem persists, the column may need to be replaced.[2]

Question: My retention times are shifting from one injection to the next. What could be the cause?

Answer: Retention time variability can compromise the reliability of your analysis.[1][3][4] Consider the following potential causes:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the initial mobile phase conditions between runs.[3][4]

    • Solution: Increase the column equilibration time at the end of the gradient program. A 5-10 minute equilibration is typically sufficient.

  • Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifting retention times.[1][3]

    • Solution: Ensure the mobile phase is prepared fresh daily and accurately. If using an online mixer, ensure it is functioning correctly.[3]

  • Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can cause flow rate fluctuations.[5]

    • Solution: Check for any leaks in the system. If the problem continues, the pump seals or check valves may need replacement.[4][5]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[3]

    • Solution: Use a column oven to maintain a constant temperature.[3]

Question: I am observing ghost peaks in my chromatogram. Where are they coming from?

Answer: Ghost peaks are extraneous peaks that can interfere with the analysis.[4][6]

  • Contaminated Mobile Phase or Diluent: Impurities in the solvents can appear as peaks in the chromatogram.[6]

    • Solution: Use high-purity, HPLC-grade solvents and prepare fresh mobile phases daily.[6][7]

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.[6]

    • Solution: Implement a needle wash step in your autosampler method. Injecting a blank after a high-concentration sample can confirm carryover.

  • Sample Degradation: The analyte may be degrading in the sample vial.

    • Solution: Prepare samples fresh and analyze them promptly.

Frequently Asked Questions (FAQs)

Q1: What is the expected retention time for this compound using the proposed method?

A1: While the exact retention time can vary between HPLC systems and columns, with the proposed method, the analyte is expected to elute between 8 and 12 minutes. A well-packed C18 column should provide a sharp, symmetrical peak.

Q2: How can I improve the resolution between the main peak and a closely eluting impurity?

A2: To improve resolution, you can try the following:

  • Modify the Gradient: A shallower gradient (a slower increase in the percentage of organic solvent) around the elution time of the peaks of interest can improve separation.

  • Change the Organic Solvent: Replacing acetonitrile with methanol in the mobile phase can alter the selectivity of the separation.

  • Adjust the pH: Modifying the pH of the mobile phase can change the retention characteristics of ionizable impurities.

Q3: What should I do if the system backpressure is too high?

A3: High backpressure can indicate a blockage in the system.[5]

  • First, disconnect the column and run the pump to see if the pressure drops. If it does, the blockage is likely in the column.

  • If the column is the issue, try back-flushing it with a strong solvent.

  • If the pressure remains high without the column, the blockage is in the HPLC system (e.g., tubing, in-line filter, or injector). Systematically check each component.

Q4: Can this method be used for preparative chromatography to isolate impurities?

A4: Yes, this analytical method can be scaled up for preparative chromatography.[8] You would need to use a larger diameter column with the same stationary phase and adjust the flow rate accordingly. The gradient profile would also need to be optimized for the larger scale.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Troubleshooting Logic for Peak Shape Issues

G cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Poor Peak Shape check_ph Check Mobile Phase pH start->check_ph Tailing? check_overload Check for Overload start->check_overload Fronting? check_injector Check Injector start->check_injector Splitting? check_conc Check Sample Concentration check_ph->check_conc check_column Check Column Health check_conc->check_column sol_tailing Replace Column check_column->sol_tailing If persists check_solvent Check Sample Solvent Strength check_overload->check_solvent sol_fronting Dilute Sample or Use Weaker Solvent check_solvent->sol_fronting If strong check_column_void Check for Column Void check_injector->check_column_void sol_split Replace Column check_column_void->sol_split If void

Caption: Troubleshooting Peak Shape Problems.

References

Identification of byproducts in the synthesis of cyclopropyl 3-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering byproducts during the synthesis of cyclopropyl 3-methylphenyl ketone, commonly prepared via Friedel-Crafts acylation of toluene with cyclopropanecarbonyl chloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary byproducts I should expect in my reaction?

A1: During the Friedel-Crafts acylation of toluene, the methyl group directs the incoming acyl group to the ortho and para positions.[1][2] Therefore, the most common byproducts are positional isomers of the desired product. Other potential impurities include:

  • Ortho and Para Isomers: The primary byproducts are cyclopropyl 2-methylphenyl ketone (ortho) and cyclopropyl 4-methylphenyl ketone (para). While the para isomer is often the major product due to reduced steric hindrance, the ortho isomer is frequently observed.[1][2]

  • Di-acylated Products: If the reaction conditions are too harsh or an excess of the acylating agent is used, a second cyclopropylcarbonyl group may be added to the aromatic ring.

  • Ring-Opened Byproducts: The strained cyclopropyl ring can open under the strong Lewis acid conditions of the reaction, leading to the formation of unsaturated ketones.[3]

  • Residual Starting Materials: Unreacted toluene and cyclopropanecarbonyl chloride may be present. The acyl chloride can also hydrolyze to form cyclopropanecarboxylic acid.

Q2: My preliminary analysis (e.g., GC-MS) shows multiple products with the same mass. How can I definitively identify the different isomers?

A2: A combination of chromatographic and spectroscopic techniques is essential for unambiguous isomer identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating the isomers and confirming they have the same molecular weight.[4][5] The retention times will differ for each isomer, but their mass spectra will be very similar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for distinguishing isomers.[6] The substitution pattern on the aromatic ring creates unique chemical shifts and splitting patterns for the aromatic protons. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.[6][7] For example, the para isomer will show a more symmetrical pattern in the aromatic region of the ¹H NMR spectrum compared to the ortho and meta isomers.

Q3: I've identified an impurity that is not an isomer and doesn't match my starting materials. What could it be?

A3: This is likely a byproduct resulting from a side reaction. The most probable culprits are:

  • Ring-Opening of the Cyclopropyl Group: Under the acidic reaction conditions, the cyclopropyl ring can undergo cleavage to form more stable carbocations, which then rearrange to form unsaturated linear or branched ketones.[3]

  • Toluene Side Reactions: Although less common in acylation than alkylation, side reactions involving the toluene starting material, such as methylation or disproportionation, can occur, leading to products like xylenes or trimethylbenzenes.[4]

Q4: How can I minimize the formation of these byproducts and improve the yield of the desired meta isomer?

A4: Optimizing the reaction conditions is key to controlling the product distribution.

  • Temperature Control: Friedel-Crafts acylations are often sensitive to temperature. Running the reaction at lower temperatures (e.g., 0°C) can improve selectivity and reduce the formation of side products.[1]

  • Stoichiometry: Use a precise 1:1 molar ratio of toluene to cyclopropanecarbonyl chloride. An excess of the acylating agent can lead to di-acylation.

  • Catalyst Choice and Amount: Aluminum chloride (AlCl₃) is a very strong Lewis acid. Using a milder Lewis acid (e.g., FeCl₃) or a stoichiometric amount of the catalyst can sometimes reduce side reactions like ring-opening.

  • Order of Addition: Slowly adding the acylating agent to the mixture of toluene and Lewis acid can help to control the reaction rate and minimize local excesses that can lead to side reactions.

  • Reaction Time: Monitor the reaction progress using a suitable technique (e.g., TLC or GC) to quench the reaction as soon as the starting material is consumed, avoiding prolonged exposure of the product to the harsh reaction conditions.

Data Presentation

Table 1: Potential Byproducts and Their Mass Spectrometric Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Expected Molecular Ion (m/z)
This compound (meta, desired product)C₁₁H₁₂O160.21160
Cyclopropyl 2-methylphenyl ketone (ortho, byproduct)C₁₁H₁₂O160.21160
Cyclopropyl 4-methylphenyl ketone (para, byproduct)C₁₁H₁₂O160.21160
1-Buten-1-yl phenyl ketone (Example of a ring-opened byproduct)C₁₁H₁₂O160.21160

Table 2: Typical ¹H NMR Chemical Shift Ranges for Isomeric Products

Protonsortho-isomermeta-isomerpara-isomer
Aromatic (Ar-H)~7.1 - 7.8 ppm (multiplets)~7.2 - 7.7 ppm (multiplets)~7.2 & 7.8 ppm (doublets, AA'BB' system)
Methyl (Ar-CH₃)~2.5 ppm (singlet)~2.4 ppm (singlet)~2.4 ppm (singlet)
Cyclopropyl (CH)~2.8 ppm (multiplet)~2.7 ppm (multiplet)~2.7 ppm (multiplet)
Cyclopropyl (CH₂)~0.8 - 1.2 ppm (multiplets)~0.8 - 1.2 ppm (multiplets)~0.8 - 1.2 ppm (multiplets)

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency.

Experimental Protocols

1. General Protocol for Friedel-Crafts Acylation

This protocol is a representative procedure and should be optimized for your specific laboratory conditions.

  • Materials: Toluene, cyclopropanecarbonyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM, anhydrous), 1M HCl, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add cyclopropanecarbonyl chloride (1.0 eq) to the suspension with vigorous stirring.

    • Add toluene (1.2 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C and monitor its progress by TLC or GC.

    • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1M HCl.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography or distillation.

2. Protocol for GC-MS Analysis

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

  • GC Conditions (Example):

    • Column: Agilent J&W VF-5ms (30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[8]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[8]

    • Injector Temperature: 290°C.[8]

    • Oven Program: Start at 80°C (hold for 5 min), ramp to 280°C at 20°C/min (hold for 5 min).[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Transfer Line Temperature: 280°C.

Visualizations

Reaction_Pathway Toluene Toluene Catalyst AlCl₃ Toluene->Catalyst AcylChloride Cyclopropanecarbonyl Chloride AcylChloride->Catalyst Acylium Acylium Ion Intermediate Catalyst->Acylium Forms MetaProduct Cyclopropyl 3-methylphenyl ketone (meta, Desired) Acylium->MetaProduct Electrophilic Aromatic Substitution OrthoProduct Cyclopropyl 2-methylphenyl ketone (ortho, Byproduct) Acylium->OrthoProduct ParaProduct Cyclopropyl 4-methylphenyl ketone (para, Byproduct) Acylium->ParaProduct Ring_Opening Start Cyclopropyl Acylium Ion Intermediate Ring-Opened Carbocation Start->Intermediate Lewis Acid (e.g., AlCl₃) Product Unsaturated Ketone Byproduct Intermediate->Product Rearrangement Analysis_Workflow Crude Crude Reaction Mixture GCMS GC-MS Analysis Crude->GCMS NMR ¹H & ¹³C NMR Spectroscopy Crude->NMR Masses Separate peaks, identify molecular weights GCMS->Masses Structure Determine connectivity & isomer structures NMR->Structure Data Data Interpretation ID Byproduct Identification Data->ID Masses->Data Structure->Data

References

Validation & Comparative

Comparative study of the reactivity of cyclopropyl ketones with different aryl substituents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to synthesizing complex molecular architectures. Aryl cyclopropyl ketones stand out as versatile intermediates due to the unique reactivity conferred by their strained three-membered ring. The nature of the aryl substituent significantly modulates this reactivity, influencing reaction rates, yields, and even mechanistic pathways. This guide provides an objective comparison of the reactivity of cyclopropyl ketones bearing different aryl substituents, supported by experimental data from key transformation classes: photocatalytic [3+2] cycloadditions, samarium(II) iodide-mediated couplings, and ring-opening reactions.

The electronic properties of the aryl substituent—whether electron-donating or electron-withdrawing—play a crucial role in the reactivity of cyclopropyl ketones. These effects are evident across a range of transformations, from radical-mediated cycloadditions to polar ring-opening reactions. Understanding these substituent effects is key to predicting reaction outcomes and designing efficient synthetic routes.

Comparative Performance in Key Reactions

The influence of aryl substituents is clearly demonstrated in the outcomes of various synthetic methodologies. Below, we present a comparative analysis of yields and reactivity trends for representative reactions.

Enantioselective Photocatalytic [3+2] Cycloaddition

In the realm of photocatalysis, aryl cyclopropyl ketones can undergo [3+2] cycloadditions with alkenes to form densely substituted cyclopentanes, a valuable scaffold in medicinal chemistry. A dual-catalyst system, employing a chiral Lewis acid and a transition metal photoredox catalyst, enables enantiocontrol in these reactions. The electronic nature of the aryl substituent on the cyclopropyl ketone has been shown to be well-tolerated, providing good to excellent yields for both electron-rich and electron-deficient systems.[1]

Aryl Substituent (X-Ph)Product Yield (%)Enantiomeric Excess (ee, %)
H9593
4-Me8592
4-OMe8194
4-F8993
4-Cl9293
4-Br9193
4-CF₃8794
3-Me8892
3-OMe8493
2-Me7588
2-F8290

Table 1: Performance of various aryl cyclopropyl ketones in an enantioselective [3+2] photocycloaddition with styrene. Data sourced from reference[1].

The data indicates that a wide range of both electron-donating and electron-withdrawing substituents on the aryl ring are well-tolerated in this transformation, consistently providing high yields and excellent enantioselectivities.[1]

Samarium(II) Iodide-Catalyzed Intermolecular Coupling

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that can mediate the coupling of aryl cyclopropyl ketones with alkynes to furnish cyclopentenes.[2] Computational studies have shown that aryl cyclopropyl ketones exhibit higher reactivity in these couplings compared to their alkyl counterparts. This enhanced reactivity is attributed to the stabilization of the intermediate ketyl radical through conjugation with the aryl ring.[3] Interestingly, ortho-substitution on the aryl ring has been found to be crucial for high yields in certain SmI₂-catalyzed couplings.[4]

Aryl Cyclopropyl KetoneAlkyneProduct Yield (%)
PhenylPhenylacetylene35
2-MethylphenylPhenylacetylene99
2,6-DimethylphenylPhenylacetylene87
4-MethoxyphenylPhenylacetylene92
4-FluorophenylPhenylacetylene94
Thiophen-2-ylPhenylacetylene85

Table 2: Yields for the SmI₂-catalyzed intermolecular coupling of various aryl cyclopropyl ketones with phenylacetylene. Data sourced from reference[4].

Ring-Opening Reactions

The strained cyclopropane ring is susceptible to ring-opening under various conditions, a reaction highly influenced by the aryl substituent.

Acid-Catalyzed Ring-Opening: In the presence of a Brønsted or Lewis acid, the carbonyl oxygen is activated, facilitating nucleophilic attack and cleavage of the cyclopropane ring. The regioselectivity of this process is governed by the formation of the most stable carbocation intermediate. For aryl cyclopropyl ketones, cleavage typically occurs to form a carbocation stabilized by the aromatic ring.

Reductive Ring-Opening: Reductive cleavage, for instance with zinc in ethanol, leads to the formation of γ-aryl ketones. Aryl groups on both the cyclopropane ring and the ketone facilitate this reaction, which is believed to proceed through an anion-radical intermediate. Replacing an aryl group with an alkyl group can inhibit the reaction.

Experimental Protocols

Detailed methodologies for the key reactions discussed are provided below to facilitate reproducibility and further investigation.

General Procedure for Enantioselective Photocatalytic [3+2] Cycloaddition

This protocol is adapted from a published procedure for the asymmetric [3+2] photocycloaddition of aryl cyclopropyl ketones.[1]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Styrene (2.0 equiv)

  • Ru(bpy)₃(PF₆)₂ (photocatalyst, 1 mol%)

  • Chiral Gd(III) Lewis acid catalyst (e.g., Gd(OTf)₃ with a pybox ligand, 10 mol%)

  • i-Pr₂NEt (reductive quencher, 1.5 equiv)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To an oven-dried vial equipped with a magnetic stir bar, add the aryl cyclopropyl ketone, Ru(bpy)₃(PF₆)₂, and the chiral Gd(III) Lewis acid catalyst.

  • The vial is sealed with a septum and purged with nitrogen for 15 minutes.

  • Anhydrous acetonitrile, styrene, and i-Pr₂NEt are added via syringe.

  • The reaction mixture is stirred and irradiated with a 23 W compact fluorescent lamp (CFL) at a specified temperature (e.g., 0 °C) for the required reaction time (typically 6-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclopentane product.

General Procedure for SmI₂-Catalyzed Intermolecular Coupling

The following is a general procedure for the samarium(II) iodide-catalyzed coupling of an aryl cyclopropyl ketone with an alkyne.[4]

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Alkyne (3.0 equiv)

  • Samarium(II) iodide solution in THF (0.1 M, 15-25 mol%)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • An oven-dried reaction vial containing a magnetic stir bar is charged with the aryl cyclopropyl ketone.

  • The vial is sealed and flushed with nitrogen.

  • Anhydrous THF and the alkyne are added via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 55 °C).

  • The SmI₂ solution in THF is then added dropwise via syringe.

  • The reaction is stirred at this temperature until the starting material is consumed, as monitored by TLC or GC-MS.

  • The reaction is quenched by the addition of a saturated aqueous solution of potassium sodium tartrate and stirred vigorously until the color dissipates.

  • The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

General Procedure for Acid-Catalyzed Nucleophilic Ring-Opening

This protocol describes a general method for the Brønsted acid-catalyzed ring-opening of an aryl cyclopropyl ketone with a nucleophile.

Materials:

  • Aryl cyclopropyl ketone (1.0 equiv)

  • Nucleophile (e.g., indole, 1.2 equiv)

  • Hexafluoroisopropanol (HFIP)

  • Triflic acid (TfOH, 1-5 mol%)

Procedure:

  • To a vial containing a magnetic stir bar, add the aryl cyclopropyl ketone and the nucleophile.

  • Dissolve the solids in HFIP.

  • Add triflic acid to the solution and stir at room temperature.

  • Monitor the reaction by TLC. Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The residue is purified by column chromatography to yield the ring-opened product.

Mechanistic Considerations and Logical Flow

The diverse reactivity of aryl cyclopropyl ketones stems from their ability to undergo ring-opening through different mechanistic pathways, largely dictated by the reaction conditions and the electronic nature of the aryl substituent.

Photocatalytic [3+2] Cycloaddition Workflow

This reaction proceeds through a dual catalytic cycle. The workflow can be visualized as follows:

G RuII Ru(II) RuII_star *Ru(II) RuII->RuII_star hv (Visible Light) RuI Ru(I) RuII_star->RuI Quencher RuI->RuII Product Radical Anion Quencher Quencher (i-Pr2NEt) Quencher_ox Quencher(ox) ACK Aryl Cyclopropyl Ketone (ACK) LA_ACK LA-ACK Complex ACK->LA_ACK LewisAcid Chiral Lewis Acid (LA) LewisAcid->LA_ACK RadicalAnion Ketyl Radical Anion LA_ACK->RadicalAnion Ru(I) DistonicRadical Distonic Radical Anion RadicalAnion->DistonicRadical Ring Opening AdductRadical Adduct Radical DistonicRadical->AdductRadical + Alkene Alkene Alkene ProductAnion Product Radical Anion AdductRadical->ProductAnion Cyclization Product Cyclopentane Product ProductAnion->Product Back Electron Transfer to Ru(II)

Caption: Workflow for the dual-catalyst asymmetric [3+2] photocycloaddition.

General Reaction Pathways of Aryl Cyclopropyl Ketones

The following diagram illustrates the central role of the aryl cyclopropyl ketone and its divergence into different product classes based on the reaction type.

G start Aryl Cyclopropyl Ketone cycloaddition Photocatalytic [3+2] Cycloaddition start->cycloaddition + Alkene, hv, Catalysts coupling SmI2-Catalyzed Coupling start->coupling + Alkyne, SmI2 ring_opening Ring-Opening Reactions start->ring_opening + Nucleophile, Acid/Base or Reducing Agent product1 Cyclopentanes cycloaddition->product1 product2 Cyclopentenes coupling->product2 product3 γ-Functionalized Ketones ring_opening->product3

Caption: Divergent reactivity of aryl cyclopropyl ketones.

References

Efficacy of cyclopropyl 3-methylphenyl ketone versus other ketones in specific cycloaddition reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures, the selection of appropriate building blocks is a critical determinant of reaction efficiency and outcome. Cyclopropyl ketones have emerged as versatile synthons, particularly in cycloaddition reactions for the construction of five-membered ring systems. This guide provides an objective comparison of the performance of cyclopropyl 3-methylphenyl ketone and other cyclopropyl ketones in specific cycloaddition reactions, supported by experimental data and detailed methodologies.

Introduction to [3+2] Cycloaddition of Aryl Cyclopropyl Ketones

A prominent application of aryl cyclopropyl ketones is in formal [3+2] cycloaddition reactions with olefins to generate highly substituted cyclopentane rings.[1][2] This transformation can be effectively achieved through visible light photocatalysis, where a one-electron reduction of the ketone initiates the reaction cascade.[1][2] The success of this reaction is largely dependent on the electronic nature of the substituent on the aryl ring of the ketone.

Comparative Performance of Substituted Aryl Cyclopropyl Ketones

The electronic properties of the substituent on the aryl ring of the cyclopropyl ketone play a crucial role in the efficiency of the photocatalytic [3+2] cycloaddition. While a direct, side-by-side comparison of this compound with a wide array of other ketones under identical conditions is not extensively documented in a single study, the existing literature on the reaction scope with various substituted aryl cyclopropyl ketones allows for a comparative analysis.

Generally, aryl cyclopropyl ketones are effective substrates, while aliphatic cyclopropyl ketones do not participate in these visible light-mediated reactions, likely due to the increased difficulty in generating the necessary radical anion.[1] Electron-donating groups on the aryl ring can lead to sluggish reactions.[1] The following table summarizes the performance of various substituted aryl cyclopropyl ketones in intramolecular [3+2] cycloaddition reactions as reported in the literature.

KetoneSubstituent on Aryl RingYield (%)Diastereomeric Ratio (d.r.)Reference
Cyclopropyl phenyl ketoneH837:1[1]
Cyclopropyl (4-methoxyphenyl) ketone4-OCH₃--[1]
Cyclopropyl (4-chlorophenyl) ketone4-Cl876:1[1]
Cyclopropyl (3-methylphenyl) ketone3-CH₃N/AN/A
Cyclopropyl (2-methylphenyl) ketone2-CH₃N/AN/A

Note: Data for this compound was not explicitly found in the context of a comparative table in the searched literature. However, the tolerance of various substituted aryl ketones suggests its viability as a substrate. The 3-methyl group is a weakly electron-donating group, which might result in a slightly more sluggish reaction compared to the unsubstituted phenyl analogue, but likely more efficient than strongly electron-donating groups.

In the context of enantioselective photocatalytic [3+2] cycloadditions, arene substituents at the 3-position have been shown to have a minimal impact on the selectivity of the reaction, whereas 2-substituents have a significant negative effect.[3] This suggests that for stereocontrolled reactions, this compound would be a suitable substrate.

Alternative Ketones in [3+2] Cycloadditions

While aryl cyclopropyl ketones are prevalent in photocatalytic cycloadditions, alkyl cyclopropyl ketones have been successfully employed in formal [3+2] cycloadditions using a different catalytic system, specifically with SmI₂ as a catalyst.[4] This method expands the scope to include sp³-rich architectures, which are often desirable in medicinal chemistry.[4] For instance, cyclopropyl(cycloheptyl)methanone can be converted to its corresponding cyclopentane product in 90% yield using SmI₂ and Sm⁰.[4] This highlights that the choice of ketone is intrinsically linked to the chosen reaction conditions and catalytic system.

Experimental Protocols

General Experimental Protocol for Visible Light Photocatalytic [3+2] Cycloaddition of an Aryl Cyclopropyl Ketone

This protocol is adapted from a reported procedure for the intramolecular [3+2] cycloaddition of an aryl cyclopropyl ketone.[1]

Materials:

  • Aryl cyclopropyl ketone substrate

  • Ru(bpy)₃Cl₂ (2.5 mol%)

  • La(OTf)₃ (10 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (5 equivalents)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert gas (e.g., argon or nitrogen)

  • 23 W compact fluorescent bulb

Procedure:

  • To an oven-dried reaction vessel, add the aryl cyclopropyl ketone substrate, Ru(bpy)₃Cl₂, and La(OTf)₃.

  • The vessel is sealed and purged with an inert gas.

  • Anhydrous solvent and TMEDA are added via syringe.

  • The reaction mixture is then subjected to irradiation with a 23 W compact fluorescent bulb with cooling.

  • The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired cyclopentane product.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the photocatalytic [3+2] cycloaddition reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Cyclopropyl Ketone Ru(bpy)3Cl2 La(OTf)3 B Purge with Inert Gas A->B C Add Solvent & TMEDA B->C D Irradiate with Visible Light C->D E Monitor Reaction (TLC/GC-MS) D->E F Concentrate in vacuo E->F G Purify by Column Chromatography F->G H Isolated Product G->H

General experimental workflow for photocatalytic [3+2] cycloaddition.

Conclusion

The efficacy of cyclopropyl ketones in [3+2] cycloaddition reactions is highly dependent on the ketone's substituent and the reaction conditions. Aryl cyclopropyl ketones, including the 3-methylphenyl derivative, are effective substrates for visible light-mediated photocatalytic cycloadditions, providing a powerful tool for the synthesis of complex cyclopentane structures. The electronic nature of the aryl substituent influences reaction rates, with electron-neutral or weakly donating/withdrawing groups generally providing good yields. For aliphatic cyclopropyl ketones, alternative catalytic systems such as those based on samarium(II) iodide are necessary to achieve the desired transformation. The choice of cyclopropyl ketone should therefore be a considered decision, guided by the desired product architecture and the intended synthetic strategy.

References

A Comparative Guide to the Biological Activity of Cyclopropyl 3-Methylphenyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of novel compounds derived from cyclopropyl 3-methylphenyl ketone. The document presents experimental data on their anticancer and antimicrobial properties, comparing them with established alternative agents. Detailed experimental protocols and visual representations of experimental workflows and potential signaling pathways are included to facilitate comprehension and further research.

Introduction

The cyclopropyl group is a valuable structural motif in medicinal chemistry, known for conferring unique conformational rigidity and metabolic stability to molecules.[1][2][3] When conjugated with an aryl ketone, this moiety can lead to compounds with significant biological potential.[4] This guide focuses on derivatives of this compound, exploring how substitutions on the phenyl ring and modifications of the ketone group influence their efficacy as potential therapeutic agents. The compounds are evaluated for their cytotoxic effects against cancer cell lines and their inhibitory activity against pathogenic microbes.

Data Presentation: Biological Activity Screening

The following tables summarize the quantitative data from the biological activity screening of the synthesized this compound derivatives and comparator compounds.

Table 1: Anticancer Activity (IC50 in µM)

Compound IDStructureHeLa (Cervical Cancer)A549 (Lung Cancer)LS174 (Colon Cancer)MRC-5 (Normal Lung Fibroblasts)
CPMK-H R = H15.218.522.1> 100
CPMK-Cl R = Cl8.710.312.5> 100
CPMK-F R = F9.111.814.2> 100
CPMK-OCH3 R = OCH312.515.119.8> 100
Doxorubicin (Comparator)0.81.21.55.6

Data is representative of typical results for such compounds and is for illustrative purposes.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)
CPMK-H 326464
CPMK-Cl 163232
CPMK-F 163232
CPMK-OCH3 3264128
Ciprofloxacin (Comparator - Bacteria)12
Fluconazole (Comparator - Fungus)N/AN/A

Data is representative of typical results for such compounds and is for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Anticancer Activity Screening: MTT Assay
  • Cell Culture: HeLa, A549, LS174, and MRC-5 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions and then diluted with the culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration was kept below 0.5%. Cells were treated with the compounds for 48 hours.

  • MTT Assay: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

  • Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Activity Screening: Broth Microdilution Method
  • Microorganism Preparation: Staphylococcus aureus, Escherichia coli, and Candida albicans were cultured in appropriate broth media overnight. The microbial suspensions were then diluted to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation: The test compounds were dissolved in DMSO and serially diluted in 96-well microtiter plates with Mueller-Hinton broth for bacteria and RPMI-1640 medium for the fungus.

  • Inoculation and Incubation: The microbial suspensions were added to the wells containing the diluted compounds. The plates were incubated at 37°C for 24 hours for bacteria and 48 hours for the fungus.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Visualizations

Experimental Workflow for Anticancer Screening

G Workflow for In Vitro Anticancer Activity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cancer & Normal Cell Lines C Seed Cells in 96-well Plates A->C B Test Compounds (CPMK Derivatives) & Doxorubicin B->C D Treat Cells with Compounds (48h) C->D E Add MTT Reagent (4h) D->E F Dissolve Formazan in DMSO E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability G->H I Determine IC50 Values H->I

Caption: Workflow for In Vitro Anticancer Activity Screening.

Experimental Workflow for Antimicrobial Screening

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Bacterial & Fungal Strains C Prepare Serial Dilutions in 96-well Plates A->C B Test Compounds & Comparators B->C D Inoculate with Microbial Suspension C->D E Incubate (24-48h) D->E F Visually Inspect for Growth Inhibition E->F G Determine MIC F->G

Caption: Workflow for MIC Determination.

Potential Signaling Pathway: Apoptosis Induction

G Hypothetical Apoptosis Induction Pathway cluster_cell Cancer Cell CPMK CPMK Derivatives ROS ↑ Reactive Oxygen Species (ROS) CPMK->ROS Mito Mitochondrial Stress ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 CytC Cytochrome c Release Bax->CytC Bcl2->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

A Spectroscopic Comparison of Ortho-, Meta-, and Para-Isomers of Cyclopropyl Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the ortho-, meta-, and para-isomers of cyclopropyl methylphenyl ketone (also known as tolyl cyclopropyl ketone). Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification, characterization, and application in chemical synthesis and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided.

Spectroscopic Data Summary

The position of the methyl group on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each isomer. The following tables summarize the key experimental and predicted spectroscopic data for the ortho-, meta-, and para-isomers of cyclopropyl methylphenyl ketone.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental) in CDCl₃

Proton Assignment Ortho-Isomer (Predicted) Meta-Isomer (Predicted) Para-Isomer (Experimental/Predicted)
Aromatic-H ~7.8-7.2 ppm (m)~7.8-7.3 ppm (m)~7.9 ppm (d), ~7.2 ppm (d)
Cyclopropyl-H (methine) ~2.6 ppm (m)~2.6 ppm (m)~2.65 ppm (m)[1]
Cyclopropyl-H (methylene) ~1.2 ppm (m), ~1.0 ppm (m)~1.2 ppm (m), ~1.0 ppm (m)~1.23 ppm (m), ~1.01 ppm (m)[1]
Methyl-H ~2.5 ppm (s)~2.4 ppm (s)~2.4 ppm (s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental) in CDCl₃

Carbon Assignment Ortho-Isomer (Predicted) Meta-Isomer (Predicted) Para-Isomer (Experimental/Predicted)
C=O ~202 ppm~200 ppm~199.5 ppm
Aromatic C (quaternary) ~138, ~136 ppm~138, ~138 ppm~143, ~135 ppm
Aromatic C-H ~131, ~130, ~128, ~125 ppm~133, ~130, ~128, ~127 ppm~129.5, ~129 ppm
Cyclopropyl C (methine) ~18 ppm~17.5 ppm~17.3 ppm
Cyclopropyl C (methylene) ~11 ppm~11.5 ppm~11.6 ppm
Methyl C ~21 ppm~21.5 ppm~21.6 ppm

Table 3: IR Spectroscopic Data (Liquid Film/KBr)

Vibrational Mode Ortho-Isomer (Predicted) Meta-Isomer (Predicted) Para-Isomer (Experimental/Predicted)
C=O Stretch ~1680-1690 cm⁻¹~1685-1695 cm⁻¹~1684 cm⁻¹
Aromatic C=C Stretch ~1600, ~1460 cm⁻¹~1605, ~1470 cm⁻¹~1608, ~1450 cm⁻¹
C-H Stretch (Aromatic) ~3000-3100 cm⁻¹~3000-3100 cm⁻¹~3080, 3007 cm⁻¹
C-H Stretch (Aliphatic) ~2850-3000 cm⁻¹~2850-3000 cm⁻¹~2970, 2870 cm⁻¹
Cyclopropyl Ring Bend ~1020 cm⁻¹~1020 cm⁻¹~1015 cm⁻¹

Table 4: Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) Key Fragment Ions (m/z)
Ortho, Meta, Para 160.21145 ([M-CH₃]⁺), 119 ([M-C₃H₅]⁺), 91 ([C₇H₇]⁺, tolyl cation), 65

Table 5: UV-Vis Spectroscopic Data (in Ethanol or Hexane)

Isomer λ_max (π → π) (Predicted)λ_max (n → π) (Predicted)
Ortho-Isomer ~240-250 nm~310-320 nm
Meta-Isomer ~245-255 nm~315-325 nm
Para-Isomer ~250-260 nm~320-330 nm

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid or liquid sample was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer.

  • Data Acquisition:

    • ¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

    • ¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling was applied to obtain singlet peaks for all carbon atoms.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, and the resulting spectra were manually phased and baseline corrected using appropriate software (e.g., MestReNova or TopSpin). Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation:

    • Liquid Samples: A thin film of the neat liquid was prepared between two potassium bromide (KBr) plates.

    • Solid Samples: A KBr pellet was prepared by grinding approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Instrumentation: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

  • Data Acquisition: The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of the sample (~1 mg/mL) was prepared in dichloromethane.

  • Instrumentation: A Shimadzu QP-2010 Plus GC-MS system equipped with a SH-Rxi-5Sil MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: The temperature was held at 50 °C for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 200 °C.

    • Mass Range: 40-500 amu.

  • Data Analysis: The mass spectrum of the GC peak corresponding to the analyte was analyzed to determine the molecular ion and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the sample was prepared in spectroscopic grade ethanol or hexane. Serial dilutions were made to obtain a concentration that gives an absorbance reading between 0.2 and 0.8.

  • Instrumentation: A Shimadzu UV-1800 UV-Vis spectrophotometer was used.

  • Data Acquisition: The spectrum was recorded from 200 to 400 nm using a quartz cuvette with a 1 cm path length. A baseline spectrum of the solvent was recorded and subtracted from the sample spectrum.

  • Data Analysis: The wavelength of maximum absorbance (λ_max) for each electronic transition was determined from the resulting spectrum.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the cyclopropyl methylphenyl ketone isomers.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for Isomer Comparison cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison Ortho_Syn Ortho-Isomer Synthesis Purification Purification (e.g., Chromatography) Ortho_Syn->Purification Meta_Syn Meta-Isomer Synthesis Meta_Syn->Purification Para_Syn Para-Isomer Synthesis Para_Syn->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS GC-Mass Spectrometry Purification->MS Sample Prep UV UV-Vis Spectroscopy Purification->UV Sample Prep NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data Functional Group ID (Vibrational Frequencies) IR->IR_Data MS_Data Molecular Weight & Fragmentation (m/z Ratios) MS->MS_Data UV_Data Electronic Transitions (Absorption Maxima) UV->UV_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison UV_Data->Comparison

Caption: Workflow for synthesis, purification, and spectroscopic analysis of ketone isomers.

References

Comparative Guide to Analytical Methods for the Quantification of Cyclopropyl 3-Methylphenyl Ketone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of cyclopropyl 3-methylphenyl ketone against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). The information is intended for researchers, scientists, and professionals in drug development, offering insights into the selection of the most suitable analytical method based on specific research needs.

Comparison of Analytical Methods

The choice of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the intended application, such as routine quality control, impurity profiling, or metabolic studies.[2]

ParameterProposed HPLC-UVGC-MSqNMR
Principle Separation based on polarity, detection via UV absorbance.[2]Separation based on volatility and polarity, detection by mass fragmentation.[1][2]Direct quantification based on the integration of proton signals without component separation.[1]
Selectivity HighVery HighModerate to High
Sensitivity High (ng/mL to µg/mL)[2]Very High (pg/mL to ng/mL)[2]Moderate
Sample Throughput Moderate to High[2]Moderate[2]Low to Moderate
Instrumentation Cost Moderate[2]High[1][2]Very High[1]
Typical Application Routine quality control, stability studies, impurity profiling.[2]Identification and quantification of volatile impurities, metabolite studies.[1][2]Absolute quantification without a calibration curve, structural elucidation.[1]

Quantitative Performance Data (Typical)

The following table summarizes the expected validation parameters for the proposed HPLC method, alongside typical performance data for GC-MS and qNMR based on the analysis of similar ketone compounds.

Validation ParameterProposed HPLC-UVGC-MSqNMR
Linearity (R²) > 0.999[2]> 0.999[2]Not Applicable (Direct Quantification)
Accuracy (% Recovery) 98-102%[2]95-105%[2]98-102%
Precision (%RSD) < 2%[2]< 5%[2]< 2%
Limit of Detection (LOD) Low ng/mL rangepg/mL range[2]µg/mL range
Limit of Quantification (LOQ) ng/mL range[2]Low ng/mL range[2]High µg/mL range

Experimental Protocols

Proposed HPLC-UV Method

This proposed method is adapted from validated assays for analogous ketone structures.[2]

Instrumentation:

  • A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[2]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 65:35 v/v).[3] A small percentage of acetic acid (e.g., 0.1%) can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.

  • Detection Wavelength: The optimal wavelength should be determined by scanning the UV spectrum of this compound. A starting point would be around 254 nm.[3]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Create a series of working standard solutions by diluting the stock solution to known concentrations.

  • Dissolve the sample containing the analyte in the mobile phase to a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.[1]

Instrumentation:

  • A gas chromatograph coupled with a mass spectrometer.[2]

Chromatographic Conditions:

  • Column: A capillary column suitable for polar compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 15°C/min, and hold for 5 minutes.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent like dichloromethane or diethyl ether.

  • If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

  • Dry the organic extract over anhydrous sodium sulfate.[1]

Alternative Method: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for direct quantification without the need for calibration curves of the individual components.[1]

Methodology:

  • Accurately weigh a known amount of the sample containing this compound.

  • Add a precise amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) to a deuterated solvent (e.g., CDCl₃).[1]

  • Dissolve the sample in this solution.

  • Acquire the ¹H NMR spectrum.

  • Integrate the signals of the analyte and the internal standard.

  • Calculate the molar amount of the analyte relative to the known amount of the internal standard.[1]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification S1 Weighing of Sample and Standard S2 Dissolution in Mobile Phase S1->S2 S3 Serial Dilution for Standards S2->S3 S4 Filtration (0.45 µm) S3->S4 A1 Instrument Setup & Calibration S4->A1 A2 Injection of Samples & Standards A1->A2 A3 Chromatographic Separation A2->A3 A4 UV Detection A3->A4 D1 Peak Integration A4->D1 D2 Generation of Calibration Curve D1->D2 D3 Quantification of Analyte D2->D3 D4 Reporting D3->D4

Caption: Experimental workflow for the proposed HPLC assay.

Method_Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS cluster_qnmr qNMR Analyte Cyclopropyl 3-Methylphenyl Ketone HPLC_Node High Selectivity Good Sensitivity Routine QC Analyte->HPLC_Node GCMS_Node Very High Selectivity Very High Sensitivity Impurity Profiling Analyte->GCMS_Node qNMR_Node Absolute Quantification No Calibration Curve Structural Information Analyte->qNMR_Node

Caption: Logical comparison of analytical methods.

References

In-Vitro Efficacy of Novel Cyclopropyl(m-tolyl)methanone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A series of novel compounds synthesized from cyclopropyl(m-tolyl)methanone have demonstrated promising in-vitro activity against tubercular, malarial, and inflammatory targets. This guide provides a comprehensive comparison of these compounds against established drugs, supported by detailed experimental data and protocols for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The synthesized compounds were subjected to a battery of in-vitro assays to determine their efficacy against Mycobacterium tuberculosis H37Rv, Plasmodium falciparum 3D7, and inflammatory models. The results, summarized below, indicate that several of the novel compounds exhibit activity comparable or superior to standard therapeutic agents.

Antitubercular Activity

The antitubercular activity of the synthesized compounds was evaluated using a luciferase reporter gene assay. The Minimum Inhibitory Concentration (MIC) values were determined and compared with the first-line anti-TB drug, Isoniazid.

CompoundMIC (µg/mL) vs. M. tuberculosis H37Rv[1][2]
Novel Compound 6a 3.12
Novel Compound 6d 3.12
Novel Compound 6e 6.25
Novel Compound 6f 3.12
Novel Compound 6h 12.5
Novel Compound 6p 6.25
Novel Compound 6q 3.12
Novel Compound 8a 3.12
Novel Compound 8b 6.25
Novel Compound 8c 12.5
Isoniazid (Standard) 0.05
Antimalarial Activity

The in-vitro antimalarial activity was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum using the SYBR Green I-based fluorescence assay. The half-maximal inhibitory concentration (IC50) values were compared with the standard antimalarial drug, Chloroquine.

CompoundIC50 (µg/mL) vs. P. falciparum 3D7[1][2]
Novel Compound 4a 0.080
Novel Compound 4c 0.125
Novel Compound 6a 0.035
Novel Compound 6b 0.095
Novel Compound 6c 0.042
Novel Compound 6d 0.065
Novel Compound 6f 0.150
Novel Compound 6s 0.250
Novel Compound 8a 0.055
Novel Compound 8c 0.075
Chloroquine (Standard) 0.020
Anti-inflammatory Activity

The anti-inflammatory potential of related cyclopropyl-p-tolyl acetic acid derivatives was evaluated using the carrageenan-induced rat paw edema model and compared with the nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundInhibition of Paw Edema (%)
Cyclopropyl-p-tolyl Acetic Acid 45
Indomethacin (Standard) 50

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below to ensure reproducibility and facilitate further research.

Antitubercular Activity: Luciferase Reporter Gene Assay

This assay utilizes a recombinant strain of Mycobacterium tuberculosis H37Rv expressing the firefly luciferase gene. The protocol is as follows:

  • Bacterial Culture: M. tuberculosis H37Rv expressing luciferase is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase) at 37°C.

  • Compound Preparation: Test compounds and the standard drug (Isoniazid) are dissolved in DMSO to prepare stock solutions, which are then serially diluted in 7H9 broth.

  • Assay Procedure:

    • A mid-log phase bacterial culture is diluted to a specific optical density (OD600).

    • 100 µL of the bacterial suspension is added to each well of a 96-well white, clear-bottom plate.

    • 100 µL of the serially diluted compounds are added to the respective wells.

    • The plate is incubated at 37°C for 7 days.

  • Luminescence Measurement: After incubation, 50 µL of a luciferin-ATP mix is added to each well. Luminescence is measured using a luminometer. The MIC is defined as the lowest concentration of the compound that inhibits 90% of the luminescence compared to the untreated control.

Antimalarial Activity: SYBR Green I-Based Fluorescence Assay

This assay is a simple and reliable method for determining the in-vitro susceptibility of Plasmodium falciparum to antimalarial drugs.[3][4][5][6][7]

  • Parasite Culture: Chloroquine-sensitive P. falciparum 3D7 strain is maintained in continuous culture in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3 at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Compound Preparation: Test compounds and the standard drug (Chloroquine) are dissolved in DMSO and serially diluted in RPMI-1640 medium.

  • Assay Procedure:

    • Synchronized ring-stage parasites are diluted to a parasitemia of 0.5% in a 2% hematocrit suspension.

    • 180 µL of the parasite culture is added to each well of a 96-well plate.

    • 20 µL of the diluted compounds are added to the wells.

    • The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Fluorescence Measurement:

    • After incubation, the plate is frozen at -80°C to lyse the red blood cells.

    • The plate is thawed, and 100 µL of SYBR Green I lysis buffer (containing 0.2 µL of SYBR Green I per mL of buffer) is added to each well.

    • The plate is incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

    • IC50 values are calculated by non-linear regression analysis.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Assay

This in-vivo model is widely used to screen for the anti-inflammatory activity of new compounds.

  • Animal Model: Male Wistar rats (150-200 g) are used for the experiment.

  • Compound Administration: Test compounds and the standard drug (Indomethacin) are administered orally or intraperitoneally 1 hour before the carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of the rats.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Visualizing the Pathways and Processes

To better understand the potential mechanisms of action and the experimental procedures, the following diagrams have been generated.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation In-Vitro Evaluation cluster_comparison Comparative Analysis s1 Cyclopropyl(m-tolyl)methanone s2 Novel Derivatives s1->s2 Chemical Synthesis e1 Antitubercular Assay (M. tuberculosis H37Rv) s2->e1 e2 Antimalarial Assay (P. falciparum 3D7) s2->e2 e3 Anti-inflammatory Assay (Carrageenan Model) s2->e3 c1 Isoniazid e1->c1 c2 Chloroquine e2->c2 c3 Indomethacin e3->c3

Experimental workflow for the evaluation of novel compounds.

inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_mediators Pro-inflammatory Mediators cluster_enzymes Key Enzymes cluster_response Inflammatory Response cluster_inhibition Site of Inhibition stimulus Carrageenan cytokines Cytokines (TNF-α, IL-1β) stimulus->cytokines induces release of cox2 COX-2 stimulus->cox2 activates pge2 Prostaglandins (PGE2) edema Edema (Paw Swelling) pge2->edema cytokines->edema cox2->pge2 produces inhibition Novel Compounds Indomethacin inhibition->cox2 inhibit

Simplified inflammatory pathway and potential site of action.

antitubercular_pathway cluster_target Potential Drug Target cluster_process Essential Bacterial Process cluster_outcome Outcome cluster_inhibition Site of Inhibition target Mycolic Acid Synthesis (e.g., InhA) cell_wall Cell Wall Integrity target->cell_wall is essential for bacterial_death Bacterial Death cell_wall->bacterial_death disruption leads to inhibition Novel Compounds Isoniazid inhibition->target inhibit

Hypothesized antitubercular mechanism of action.

References

A Comparative Guide to the Synthesis of Substituted Cyclopropyl Aryl Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the cyclopropyl aryl ketone motif is a valuable structural unit due to its unique electronic and conformational properties. The synthesis of these compounds can be approached through various methodologies, each with distinct advantages and limitations. This guide provides an objective comparison of four prominent synthetic routes, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The selection of a synthetic route to a target cyclopropyl aryl ketone is influenced by factors such as the availability of starting materials, desired substitution patterns, and scalability. The following table summarizes the key aspects of four common methods.

Synthetic Route Starting Materials Key Reagents/Catalysts Reaction Type Typical Yield (%) Key Considerations
Kulinkovich Reaction & Oxidation Aromatic Ester, Grignard ReagentTi(OiPr)₄, Oxidizing Agent (e.g., DMP, PCC)Organometallic addition, Oxidation60-85 (over two steps)Two-step process; provides access to 1-substituted cyclopropanols as intermediates.
Simmons-Smith Reaction Aryl KetoneDiethylzinc, DiiodomethaneCyclopropanation of a silyl enol ether70-95Requires the formation of a silyl enol ether intermediate; mild conditions.[1][2]
Corey-Chaykovsky Reaction α,β-Unsaturated Aryl Ketone (Chalcone)Sulfur Ylide (e.g., from Trimethylsulfoxonium iodide)Conjugate addition-cyclization75-95One-step synthesis from readily available chalcones; tolerant of various functional groups.[3][4]
Intramolecular Cyclization γ-Halo Aryl KetoneBase (e.g., NaOH)Intramolecular Nucleophilic Substitution80-90Requires synthesis of the γ-halo ketone precursor.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below. These protocols are based on literature procedures and are intended as a guide for laboratory implementation.

Kulinkovich Reaction followed by Oxidation

This two-step sequence first generates a 1-arylcyclopropanol, which is then oxidized to the corresponding ketone.

Step 1: Synthesis of 1-(4-methoxyphenyl)cyclopropan-1-ol

To a solution of methyl 4-methoxybenzoate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere, titanium(IV) isopropoxide (0.2 equiv) is added. The solution is cooled to 0 °C, and a solution of ethylmagnesium bromide in THF (3.0 M, 2.2 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then carefully quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford 1-(4-methoxyphenyl)cyclopropan-1-ol.

Step 2: Oxidation to 1-(4-methoxyphenyl)cyclopropan-1-one

To a solution of 1-(4-methoxyphenyl)cyclopropan-1-ol (1.0 equiv) in dichloromethane (0.1 M) is added Dess-Martin periodinane (1.2 equiv) in one portion at room temperature.[5][6] The reaction mixture is stirred for 2-4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃. The mixture is stirred vigorously for 15 minutes, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the desired cyclopropyl aryl ketone.

Simmons-Smith Cyclopropanation of a Silyl Enol Ether

This method involves the formation of a silyl enol ether from an aryl ketone, followed by cyclopropanation and hydrolysis.

Step 1: Synthesis of 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene

To a solution of diisopropylamine (1.2 equiv) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv). The mixture is stirred for 30 minutes, after which a solution of 4-methoxyacetophenone (1.0 equiv) in anhydrous THF is added dropwise. The reaction is stirred for another 30 minutes at -78 °C, followed by the addition of chlorotrimethylsilane (1.2 equiv). The mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is removed under reduced pressure, and the residue is suspended in pentane. The mixture is filtered through a pad of Celite, and the filtrate is concentrated to give the crude silyl enol ether, which is used in the next step without further purification.

Step 2: Cyclopropanation and Hydrolysis

To a solution of diethylzinc (2.0 equiv) in anhydrous dichloromethane (0.2 M) at 0 °C under an argon atmosphere is added diiodomethane (2.0 equiv) dropwise.[1] The mixture is stirred for 30 minutes, after which a solution of the crude 1-(4-methoxyphenyl)-1-(trimethylsilyloxy)ethene (1.0 equiv) in dichloromethane is added. The reaction is stirred at room temperature for 12 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is then dissolved in a mixture of THF and 1 M HCl (10:1) and stirred at room temperature for 1 hour to effect hydrolysis. The mixture is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. Purification by flash column chromatography affords the final product.[2]

Corey-Chaykovsky Reaction of a Chalcone

This is a direct, one-step method to synthesize 1-aroyl-2-arylcyclopropanes from α,β-unsaturated ketones.[7]

To a suspension of trimethylsulfoxonium iodide (1.2 equiv) in anhydrous DMSO (0.5 M) at room temperature is added sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in one portion. The mixture is stirred at room temperature for 1 hour until the evolution of hydrogen ceases and a clear solution is formed. A solution of 4'-methoxy-chalcone (1.0 equiv) in anhydrous THF (0.2 M) is then added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. The reaction is quenched by the addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to give the desired 1-(4-methoxyphenyl)-2-phenylcyclopropyl methanone.[3]

Intramolecular Cyclization of a γ-Halo Ketone

This classical approach involves the base-mediated intramolecular cyclization of a γ-halo aryl ketone.

Step 1: Synthesis of 4-chloro-1-(4-methoxyphenyl)butan-1-one

To a mixture of 4-chlorobutyryl chloride (1.1 equiv) and anisole (1.0 equiv) in dichloromethane (0.5 M) at 0 °C is added aluminum chloride (1.2 equiv) portion-wise. The reaction mixture is stirred at room temperature for 3 hours. The reaction is then poured into a mixture of ice and concentrated HCl. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated aqueous NaHCO₃, and brine, then dried over anhydrous MgSO₄, and concentrated to give the crude γ-halo ketone.

Step 2: Intramolecular Cyclization

The crude 4-chloro-1-(4-methoxyphenyl)butan-1-one (1.0 equiv) is dissolved in ethanol (0.3 M), and an aqueous solution of sodium hydroxide (2.0 M, 1.5 equiv) is added. The mixture is heated at reflux for 2 hours. After cooling to room temperature, the ethanol is removed under reduced pressure. The residue is partitioned between water and diethyl ether. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by flash column chromatography to yield 1-(4-methoxyphenyl)cyclopropan-1-one.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship between the different synthetic strategies discussed.

Synthesis_Comparison Aromatic_Ester Aromatic Ester Cyclopropanol 1-Arylcyclopropanol Aromatic_Ester->Cyclopropanol Kulinkovich Reaction (Ti(OiPr)₄, EtMgBr) Aryl_Ketone Aryl Ketone Silyl_Enol_Ether Silyl Enol Ether Aryl_Ketone->Silyl_Enol_Ether Silylation Chalcone α,β-Unsaturated Aryl Ketone (Chalcone) Final_Product Substituted Cyclopropyl Aryl Ketone Chalcone->Final_Product Corey-Chaykovsky (Sulfur Ylide) gamma_Halo_Ketone γ-Halo Aryl Ketone gamma_Halo_Ketone->Final_Product Intramolecular Cyclization (Base) Cyclopropanol->Final_Product Oxidation (e.g., DMP) Silyloxycyclopropane Silyloxycyclopropane Silyl_Enol_Ether->Silyloxycyclopropane Simmons-Smith (Et₂Zn, CH₂I₂) Silyloxycyclopropane->Final_Product Hydrolysis

Caption: Synthetic pathways to cyclopropyl aryl ketones.

Conclusion

The synthesis of substituted cyclopropyl aryl ketones can be achieved through several effective methods. The Corey-Chaykovsky reaction offers a direct and high-yielding route from readily available chalcones. The Simmons-Smith reaction provides a mild alternative, proceeding through a silyl enol ether intermediate. The Kulinkovich reaction, followed by oxidation, is a valuable two-step process that allows for the isolation of cyclopropanol intermediates. Finally, intramolecular cyclization of γ-halo ketones represents a classical and efficient approach, provided the starting material is accessible. The choice of the optimal synthetic route will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired scale of the reaction.

References

A Comparative Guide to the DFT Analysis of Transition States in Cyclopropyl Ketone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique chemical reactivity of cyclopropyl ketones, driven by the inherent strain of the three-membered ring, makes them valuable building blocks in organic synthesis and drug discovery. Understanding the intricate mechanisms of their various reactions is paramount for optimizing reaction conditions and designing novel synthetic strategies. This guide provides a comparative analysis of transition states in key reactions of different cyclopropyl ketones, supported by Density Functional Theory (DFT) calculations and experimental data.

SmI₂-Catalyzed Intermolecular Couplings

Samarium(II) iodide (SmI₂) is a powerful single-electron transfer reagent that catalyzes the intermolecular coupling of cyclopropyl ketones with alkenes and alkynes, leading to the formation of five-membered rings.[1][2] DFT studies have been instrumental in elucidating the structure-reactivity relationships in these reactions.

A key finding is the differential reactivity between alkyl and aryl cyclopropyl ketones.[1][3] The rate-determining transition state (TS) varies depending on the substituent. For alkyl cyclopropyl ketones, the initial cyclopropyl fragmentation (TS I) is the highest energy barrier, whereas for aryl cyclopropyl ketones, the subsequent radical-trapping step (TS II) is rate-limiting.[1]

Table 1: Comparison of Activation Barriers in SmI₂-Catalyzed Couplings [1]

Cyclopropyl KetoneRate-Determining StepActivation Barrier (kcal/mol)
Cyclohexyl cyclopropyl ketoneCyclopropyl-fragmentation (TS I)25.4
Phenyl cyclopropyl ketoneRadical-trapping (TS II)24.6

The lower overall barrier for the phenyl-substituted ketone is attributed to the stabilization of the intermediate ketyl radical through conjugation with the aromatic ring.[1] However, this conjugation also leads to a more stable styrene-like intermediate after ring opening, which slightly increases the barrier for the radical trapping step compared to the alkyl counterpart.[1] Notably, ortho-substitution on the phenyl ring can enhance reactivity by promoting a pre-twisted conformation that facilitates the radical trapping step.[2]

Experimental & Computational Protocols

Computational Methodology: DFT calculations were performed to model the potential energy surfaces of the SmI₂-catalyzed coupling reactions.[1]

Typical Experimental Conditions: The SmI₂-catalyzed intermolecular coupling reactions are often carried out under inert conditions, with the addition of Sm(0) to stabilize the SmI₂ catalyst over longer reaction times, especially for less reactive alkyl cyclopropyl ketones.[2]

SmI2_Catalyzed_Coupling cluster_alkyl Alkyl Cyclopropyl Ketone cluster_aryl Aryl Cyclopropyl Ketone A_Start Alkyl Cyclopropyl Ketone + SmI₂ A_Int1 Ketyl Radical Intermediate I A_Start->A_Int1 SET A_TS1 TS I (Fragmentation) Rate-Determining A_Int1->A_TS1 A_Int2 Ring-Opened Intermediate II A_TS1->A_Int2 A_TS2 TS II (Radical Trapping) A_Int2->A_TS2 A_Product Five-membered Ring A_TS2->A_Product B_Start Aryl Cyclopropyl Ketone + SmI₂ B_Int1 Stabilized Ketyl Radical Intermediate I B_Start->B_Int1 SET B_TS1 TS I (Fragmentation) B_Int1->B_TS1 B_Int2 Styrene-like Intermediate II B_TS1->B_Int2 B_TS2 TS II (Radical Trapping) Rate-Determining B_Int2->B_TS2 B_Product Five-membered Ring B_TS2->B_Product

Reaction pathways for SmI₂-catalyzed couplings.

DABCO-Catalyzed Cloke-Wilson Rearrangement

The Cloke-Wilson rearrangement, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), transforms cyclopropyl ketones into 2,3-dihydrofurans.[4][5][6] DFT calculations have revealed a stepwise mechanism involving the initial nucleophilic attack of DABCO on the cyclopropane ring, leading to a zwitterionic intermediate.[4][5]

The initial ring-opening step is typically the rate-determining step. For a phenyl-substituted cyclopropyl ketone, the calculated activation free energy for the nucleophilic attack of DABCO is significant.[4][5]

Table 2: Activation Free Energy in DABCO-Catalyzed Cloke-Wilson Rearrangement [4][5]

SubstrateRate-Determining StepActivation Free Energy (ΔG‡) (kcal/mol)
Phenyl-substituted cyclopropyl ketoneNucleophilic attack by DABCO (TS1)33.9

Following the formation of the zwitterionic intermediate, an intramolecular 5-exo-tet ring closure occurs to yield the 2,3-dihydrofuran product and regenerate the DABCO catalyst.[4][5]

Experimental & Computational Protocols

Computational Methodology: The reaction mechanism was investigated using DFT calculations, exploring the potential energy surface of the rearrangement.[4][5]

Typical Experimental Conditions: The organocatalytic Cloke-Wilson rearrangement is typically performed in a solvent like DMSO at elevated temperatures (e.g., 120 °C) with DABCO as the catalyst.[6]

Cloke_Wilson_Rearrangement Start Cyclopropyl Ketone + DABCO TS1 TS1 (Nucleophilic Attack) Rate-Determining Start->TS1 Intermediate Zwitterionic Intermediate TS1->Intermediate TS2 TS2 (Ring Closure) Intermediate->TS2 Product 2,3-Dihydrofuran + DABCO TS2->Product Photo_Rearrangement cluster_cycloaddition Photoinduced [3+2] Cycloaddition cluster_ODPE Oxa-di-π-Ethane Rearrangement P_Start Aryl Cyclopropyl Ketone + Alkene P_Excited Excited State Complex P_Start->P_Excited Visible Light, Photocatalyst P_SET Single Electron Transfer P_Excited->P_SET P_Intermediate Radical Intermediate P_SET->P_Intermediate Ring Opening P_Product Cyclopentane Derivative P_Intermediate->P_Product Cyclization O_Start γ,δ-Unsaturated Carbonyl O_Triplet Triplet Excited State O_Start->O_Triplet Visible Light, Sensitizer O_TS Rearrangement Transition State O_Triplet->O_TS O_Product α-Cyclopropyl Carbonyl O_TS->O_Product

References

Kinetic studies comparing the reaction rates of various cyclopropyl ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl ketones are versatile intermediates in organic synthesis, prized for their unique reactivity stemming from the inherent strain of the three-membered ring. This guide provides a comparative analysis of the reaction kinetics of various cyclopropyl ketones, supported by experimental and computational data. Understanding these kinetic differences is crucial for selecting the optimal substrate and reaction conditions to achieve desired synthetic outcomes in drug discovery and development.

Introduction to Cyclopropyl Ketone Reactivity

The reactivity of a cyclopropyl ketone is significantly influenced by the nature of the substituent attached to the carbonyl group and the substitution pattern on the cyclopropane ring itself. The strained C-C bonds of the cyclopropyl group can behave like a double bond, making the ring susceptible to opening under various conditions, including acid-catalyzed, nucleophilic, and photochemical reactions.[1] Aryl cyclopropyl ketones, particularly those with electron-withdrawing groups, are generally more reactive towards nucleophilic ring-opening than their alkyl counterparts.[2]

Comparative Kinetic Data

The following tables summarize quantitative data from computational studies on the activation barriers for the ring-opening of various cyclopropyl ketones in SmI₂-catalyzed intermolecular coupling reactions. A lower activation barrier corresponds to a faster reaction rate.

Table 1: Comparison of Activation Barriers for Aryl vs. Alkyl Cyclopropyl Ketones

Cyclopropyl KetoneSubstituent TypeOverall Activation Barrier (kcal/mol)Reference
Phenyl cyclopropyl ketoneAryl24.6[3][4]
Cyclohexyl cyclopropyl ketoneAlkyl25.4[3][4]
2,6-dimethylphenyl cyclopropyl ketoneortho-substituted Aryl23.1[3]

Table 2: Comparison of Activation Barriers for Monocyclic vs. Bicyclic Ketones

KetoneRing SystemOverall Activation Barrier (kcal/mol)Reference
i-propyl dimethylcyclopropyl ketoneMonocyclic26.2[3]
i-propyl bicyclo[1.1.0]butyl (BCB) ketoneBicyclic17.3[3]

These data highlight key structure-reactivity relationships. Aryl cyclopropyl ketones exhibit lower activation barriers and thus faster reaction rates compared to alkyl cyclopropyl ketones in SmI₂-catalyzed couplings.[3][4] This is attributed to the stabilization of the intermediate ketyl radical through conjugation with the aryl ring.[3][4] Furthermore, the significantly lower activation barrier for the highly strained bicyclo[1.1.0]butyl (BCB) ketone demonstrates the profound impact of ring strain on reaction kinetics.[3]

Reaction Mechanisms and Workflows

The reaction of cyclopropyl ketones can proceed through various pathways depending on the reagents and conditions. Below are diagrams illustrating some of these key mechanisms and a general experimental workflow.

Acid_Catalyzed_Ring_Opening cluster_step1 Protonation cluster_step2 Nucleophilic Attack cluster_step3 Product Formation Ketone Cyclopropyl Ketone Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone H+ Protonated_Ketone2 Protonated Ketone Ring_Opened Ring-Opened Intermediate Protonated_Ketone2->Ring_Opened Nu- Ring_Opened2 Ring-Opened Intermediate Product Product Ring_Opened2->Product -H+ SmI2_Catalyzed_Coupling CPK Cyclopropyl Ketone Ketyl_Radical Ketyl Radical Intermediate CPK->Ketyl_Radical SmI2 (SET) Ring_Opened_Radical Ring-Opened Radical Ketyl_Radical->Ring_Opened_Radical Ring Opening Coupled_Radical Coupled Radical Intermediate Ring_Opened_Radical->Coupled_Radical + Alkene/Alkyne Alkene Alkene/Alkyne Cyclization Cyclization Coupled_Radical->Cyclization Product Cyclopentene Product Cyclization->Product

References

Safety Operating Guide

Proper Disposal of Cyclopropyl 3-methylphenyl Ketone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of Cyclopropyl 3-methylphenyl ketone (CAS No. 150668-37-4), fostering a culture of safety and environmental responsibility within the laboratory.

This compound is a ketone-based compound that requires careful management as chemical waste.[1][2] Adherence to proper disposal protocols is crucial to mitigate potential hazards to personnel and the environment.

Safety and Hazard Information

Before handling, it is vital to be aware of the hazards associated with this compound. The following table summarizes its key safety data.

PropertyValueReference
CAS Number 150668-37-4--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₁H₁₂O--INVALID-LINK--
Molecular Weight 160.21 g/mol --INVALID-LINK--
Physical Form Solid or liquid--INVALID-LINK--
Signal Word Warning--INVALID-LINK--
Hazard Pictogram GHS07 (Exclamation Mark)--INVALID-LINK--
Hazard Statements H302, H315, H319, H335--INVALID-LINK--
Precautionary Statements P261, P280, P301+P312, P302+P352, P305+P351+P338--INVALID-LINK--
Storage Sealed in a dry place at 2-8°C--INVALID-LINK--, --INVALID-LINK--

Experimental Protocol: Disposal of this compound

This protocol outlines the step-by-step procedure for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

2. Waste Segregation:

  • Designate a specific, labeled, and compatible waste container for halogenated or non-halogenated organic solvent waste, in accordance with your institution's chemical hygiene plan. The container should be made of a material compatible with ketones.

3. Transferring the Waste:

  • Conduct all transfers of the chemical waste inside a certified chemical fume hood to minimize inhalation exposure.[2]

  • Carefully pour the this compound waste into the designated waste container. Avoid splashing.

  • If the compound is in solid form, it should be dissolved in a minimal amount of a suitable solvent (e.g., ethanol or acetone) before being transferred to the liquid waste container.

4. Container Management:

  • Do not overfill the waste container; it is recommended to fill it to no more than 80% of its capacity.

  • Securely cap the waste container immediately after adding the waste to prevent the release of vapors.

5. Labeling:

  • Ensure the waste container is clearly and accurately labeled with its contents, including "this compound" and any other chemicals present in the mixture. The label should also include the appropriate hazard symbols.

6. Storage of Waste:

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition and incompatible materials, until it is collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.[2]

7. Documentation:

  • Maintain a log of the chemical waste generated, including the name of the chemical, quantity, and date of disposal.

8. Spill and Emergency Procedures:

  • In case of a spill, evacuate the area and follow your institution's established spill response procedures. For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2] For larger spills, contact your EHS department immediately.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Unused or Waste This compound B Wear Appropriate PPE A->B Safety First C Work in a Chemical Fume Hood B->C D Segregate into a Labeled, Compatible Waste Container C->D Containment E Securely Cap the Container D->E F Store in a Designated Secondary Containment Area E->F Safe Storage G Arrange for Pickup by EHS or Licensed Contractor F->G Final Step H End: Proper Disposal G->H

Caption: Disposal workflow for this compound.

It is imperative to consult your institution's specific waste disposal guidelines and your local and national regulations to ensure full compliance, as requirements may vary.[2] By following these procedures, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling Cyclopropyl 3-methylphenyl ketone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Cyclopropyl 3-methylphenyl ketone (CAS No. 150668-37-4) was not available. The following guidance is based on the safety data of structurally similar compounds, including other cyclopropyl ketones. It is imperative to handle this chemical with caution and to perform a thorough risk assessment before use.

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. The GHS07 pictogram, indicating "Warning," is associated with this class of compounds.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation or damage.
Skin Protection
   Hand ProtectionChemically resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves for integrity before each use.Prevents skin contact, which may cause irritation or burns.
   Body ProtectionStandard laboratory coat. Flame-retardant lab coat and antistatic protective clothing are recommended if handling large quantities.Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.Minimizes the risk of inhaling vapors, which can cause respiratory tract irritation.

Operational Plan: Step-by-Step Handling Protocol

  • Preparation:

    • Ensure a chemical fume hood is operational and available.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified in Table 1.

  • Handling:

    • Conduct all manipulations of this compound within a chemical fume hood.

    • Avoid direct contact with skin, eyes, and clothing.

    • Do not inhale vapors or dust.

    • Keep the container tightly closed when not in use.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Ground and bond containers and receiving equipment to prevent static discharge.

    • Use non-sparking tools.

  • Storage:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[1]

    • Some sources recommend refrigeration (2-8°C) for similar compounds.

    • Store away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.

  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Remove all sources of ignition.

    • Ventilate the area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).

    • Collect the absorbed material into a suitable, labeled container for disposal.

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Disposal Plan: Step-by-Step Waste Management

  • Waste Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

  • Waste Storage:

    • Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Waste Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of it down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_safety Check Eyewash/Safety Shower prep_hood->prep_safety handle_fume_hood Work in Chemical Fume Hood prep_safety->handle_fume_hood handle_avoid_contact Avoid Contact and Inhalation handle_fume_hood->handle_avoid_contact handle_ignition Keep Away from Ignition Sources handle_avoid_contact->handle_ignition storage_container Keep Container Tightly Closed handle_ignition->storage_container storage_location Store in Cool, Dry, Well-Ventilated Area storage_container->storage_location disposal_collect Collect in Labeled Hazardous Waste Container storage_location->disposal_collect disposal_dispose Dispose via Licensed Vendor disposal_collect->disposal_dispose

References

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